6-Bromopyridine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFHFNGMCPMOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373691 | |
| Record name | 6-bromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34160-40-2 | |
| Record name | 6-Bromo-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34160-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromopyridine-2-carbaldehyde physical and chemical properties
An In-depth Technical Guide to 6-Bromopyridine-2-carbaldehyde: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (BPCA), a pivotal heterocyclic intermediate in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers insights into the causality behind its reactivity, practical guidance for its use, and a comprehensive look at its applications, grounded in authoritative references.
Introduction: The Strategic Importance of a Versatile Building Block
This compound (CAS No: 34160-40-2 ) is a substituted pyridine derivative that has emerged as a cornerstone reagent in diverse synthetic endeavors.[1] Its structure, featuring a pyridine ring functionalized with both an electrophilic aldehyde group and a bromine atom amenable to cross-coupling reactions, provides a powerful and versatile platform for molecular construction. This dual reactivity allows for sequential and site-selective modifications, making it an invaluable precursor in the synthesis of complex molecules for pharmaceuticals, advanced materials, and catalysis.[1][2][3] The molecule is typically a white to light brown crystalline powder, underscoring its stability for handling and storage under appropriate conditions.[1]
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of BPCA are summarized below.
Key Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 34160-40-2 | [1][4] |
| Molecular Formula | C₆H₄BrNO | [1] |
| Molecular Weight | 186.01 g/mol | [1] |
| Appearance | White to beige/light brown crystalline powder | [1] |
| Melting Point | 81-85 °C (lit.) | [1][5][6] |
| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1][5] |
| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol.[1][5][7] Insoluble in water.[6][7] | |
| pKa | 1.00 ± 0.10 (Predicted) | [1] |
Molecular Structure and Spectroscopic Profile
Quantum chemical calculations and crystallographic studies reveal that the this compound molecule is essentially planar.[2][3] In its crystalline state, it adopts a monoclinic structure where the aldehyde's oxygen atom is oriented trans to the pyridine's nitrogen atom.[3] This planarity facilitates π-electron delocalization, which influences its chemical reactivity.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characteristic of a substituted pyridine ring. For a derivative, the phenylhydrazone, key shifts were observed between 6.8 and 10.8 ppm in DMSO-d6.[8]
-
¹³C NMR: The carbon spectrum for the same derivative showed peaks in the range of 112 to 157 ppm.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for C-H, C=C, and C=N stretching, with a notable N-H stretch appearing around 3228 cm⁻¹ in its hydrazone derivative.[8] The parent compound's spectrum is available in spectral databases for comparison.[3]
Chemical Reactivity and Synthetic Profile
The synthetic utility of BPCA stems from the distinct reactivity of its two primary functional groups: the aldehyde and the C-Br bond.
-
The Aldehyde Group: As a classic electrophilic center, the aldehyde is susceptible to nucleophilic attack.[9][10] This makes it a prime site for forming imines and Schiff bases, which are crucial in developing bidentate ligands.[10] It readily participates in reactions such as aldol couplings, Wittig reactions, and reductions to form the corresponding alcohol. Its reactivity is central to its role in building molecular complexity.[11][12]
-
The Bromo-Substituent: The bromine atom at the 6-position is a key handle for modern cross-coupling chemistry. It can be readily displaced or used in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyridine core, attaching various organic fragments.
-
Stability: BPCA is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[13][14] The aldehyde group can be sensitive to air, making storage under an inert atmosphere (like nitrogen or argon) crucial for maintaining its purity and reactivity, especially for use in sensitive organometallic reactions.[9][11]
Caption: Key reaction sites of this compound.
Synthesis and Purification Workflow
Several synthetic routes to BPCA have been established, typically starting from either 2-bromo-6-methylpyridine or 2,6-dibromopyridine.[1][15] The latter is a common and efficient method involving a halogen-metal exchange followed by formylation.
Example Synthetic Protocol: From 2,6-Dibromopyridine
This protocol is a representative method adapted from literature procedures.[7][15] The core principle is a selective monolithiation of 2,6-dibromopyridine at low temperature, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.
-
Initial Reagents: Anhydrous toluene (3 L) is added to the flask, followed by 2,6-dibromopyridine (500 g, 2.11 mol).[7][15] The mixture is stirred and cooled to below -5 °C using an appropriate cooling bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C. The addition typically takes around 1.5 hours.[15] The progress of the metal-halogen exchange can be monitored by TLC analysis of quenched aliquots.[7][15]
-
Formylation: After the lithiation is complete (stirring for an additional 45 minutes is common), N,N-Dimethylformamide (DMF) is added slowly, again maintaining a low temperature.
-
Quenching and Workup: The reaction is carefully quenched by transferring the mixture into a solution of citric acid in water (e.g., 1 kg citric acid in 4 L water).[7]
-
Extraction: The organic layer is separated, washed sequentially with water and saturated sodium chloride solution.[7][15]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as an off-white to yellow solid.[7][15]
Caption: Workflow for the synthesis and purification of BPCA.
Key Applications in Research and Drug Development
The versatility of BPCA makes it a high-value intermediate across several scientific domains.[1]
-
Pharmaceutical Development: BPCA is a crucial building block for constructing novel drug scaffolds and active pharmaceutical ingredients (APIs).[1] Its functional groups allow for selective modifications to explore diverse molecular frameworks, aiding in the discovery of new therapeutic agents.[1] For instance, it is used in synthesizing chalcone derivatives, a class of compounds investigated for their chemopreventive properties.[16]
-
Ligand Synthesis and Catalysis: The compound is an essential precursor for synthesizing ligands like Tris[(pyridyl)methyl]amine (TPA), which are widely applied in asymmetric catalysis and the formation of metal complexes.[1][7][11][12] The ability to tune the electronic and steric properties of these ligands by modifying the BPCA starting material is a key advantage for catalyst design.
-
Materials Science: BPCA is employed in the synthesis of advanced materials, including meso-substituted trans-A₂B₂-porphyrins.[6][7] These materials have applications in areas such as light-harvesting, sensing, and electronics.
Safety, Handling, and Storage
Proper handling of BPCA is critical to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Precautionary Measures
BPCA is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye, skin, and respiratory irritation.[13][14][17][18]
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity | H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection.[19] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[18] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[19] |
Handling and Storage Recommendations
-
Handling: Always handle BPCA in a well-ventilated area, preferably within a chemical fume hood.[13][14] Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid dust formation and inhalation.[14] Given its sensitivity to oxidation, for high-purity applications, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is recommended.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][17] Recommended storage temperatures are typically refrigerated at 2-8°C, with some suppliers recommending -20°C for long-term storage, often under a nitrogen atmosphere.[1][5][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]
Conclusion
This compound is far more than a simple chemical intermediate; it is a foundational building block that empowers innovation in pharmaceutical discovery, catalytic science, and materials engineering. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, ensure its continued importance in modern organic synthesis. By understanding its characteristics and adhering to proper handling protocols, researchers can fully leverage the synthetic potential of this powerful reagent.
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An In-Depth Technical Guide to 6-Bromopyridine-2-carbaldehyde: Synthesis, Properties, and Applications
Abstract
6-Bromopyridine-2-carbaldehyde (CAS No. 34160-40-2) is a versatile heterocyclic building block of significant interest to the pharmaceutical, materials science, and coordination chemistry sectors. Its bifunctional nature, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, allows for sequential and site-selective modifications. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Pyridine
In the landscape of synthetic chemistry, molecules that offer multiple, orthogonally reactive sites are of paramount importance. This compound is a prime example of such a strategic intermediate. The pyridine core, an essential motif in numerous bioactive compounds, is functionalized with two distinct handles:
-
The Aldehyde Group (C-2 position): This electrophilic center readily participates in classical carbonyl chemistry, including condensations (e.g., Knoevenagel, Wittig), reductive aminations, and additions of organometallic reagents to form secondary alcohols.
-
The Bromo Group (C-6 position): This atom serves as a robust leaving group in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of C-C, C-N, and C-O bonds.
This dual reactivity profile allows for the precise and controlled construction of complex molecular architectures, making it a valuable precursor for novel ligands, pharmaceutical scaffolds, and functional materials.[1][2]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-defined, ensuring its reliable use in synthetic protocols.
Physical and Chemical Properties
The key physical and chemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 34160-40-2 | |
| Molecular Formula | C₆H₄BrNO | |
| Molecular Weight | 186.01 g/mol | |
| Appearance | White to light yellow/pale brown crystalline powder or flakes. | [3] |
| Melting Point | 81-85 °C (lit.) | [4] |
| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [5] |
| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol. Insoluble in water. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light and air. | [4] |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of this compound.
While experimentally verified spectra in peer-reviewed literature are sparse, predicted data and chemical principles provide a clear expected profile.
-
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~9.8 ppm (s, 1H): The aldehydic proton is highly deshielded and appears as a singlet.[5]
-
δ ~7.7-7.9 ppm (m, 3H): The three protons on the pyridine ring exhibit a characteristic splitting pattern. The H4 proton typically appears as a triplet, coupled to both H3 and H5. The H3 and H5 protons appear as doublets of doublets.[5]
-
-
¹³C NMR: Expected signals include the carbonyl carbon (~190-195 ppm), two quaternary carbons (C2 and C6, with C6 being attached to bromine appearing further upfield), and three CH carbons in the aromatic region (~120-140 ppm).
Detailed vibrational studies have been conducted, confirming the molecular structure.[6][7]
-
Infrared (IR) Spectroscopy: Key stretches include a strong C=O band for the aldehyde group, typically around 1700-1720 cm⁻¹, and various C=C and C=N stretching frequencies characteristic of the pyridine ring.
-
Raman Spectroscopy: Complements the IR data, providing further insight into the vibrational modes of the molecule.[6]
Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak [M]⁺ would be observed at m/z 185 and 187.
Single-crystal X-ray diffraction studies have determined the solid-state structure of this compound. The compound crystallizes in a monoclinic system with the space group P2₁/a.[3] The molecule is essentially planar, and in the crystal lattice, molecules are linked into chains by weak C—H···N hydrogen bonds.[3]
Synthesis and Reactivity
Understanding the synthesis of the title compound and its subsequent reactivity is key to its effective application.
Synthetic Protocol: A Validated Approach
A common and high-yielding synthesis starts from 2,6-dibromopyridine, involving a selective metal-halogen exchange followed by formylation.[3] This method's causality lies in the differential reactivity of organolithium and Grignard reagents, which allows for a controlled, one-pot procedure.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, addition funnel, nitrogen inlet, and thermocouple under an inert atmosphere.
-
Reagent Preparation: Anhydrous toluene is added to the flask, followed by n-butyllithium. The system is cooled to -15 °C. Butylmagnesium chloride is then added slowly, maintaining the temperature below 0 °C to form a mixed metal reagent.
-
Metal-Halogen Exchange: A solution of 2,6-dibromopyridine in anhydrous toluene is added slowly to the cooled suspension. The organometallic reagent selectively replaces one of the bromine atoms.
-
Formylation: N,N-Dimethylformamide (DMF) is added to the reaction mixture. The newly formed pyridyl-metal species attacks the carbonyl carbon of DMF.
-
Workup: The reaction is quenched by transferring the mixture into an aqueous solution of citric acid. This protonates the intermediate and hydrolyzes the resulting adduct to form the aldehyde.
-
Isolation: The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid.[3]
Core Reactivity Pathways
The true synthetic power of this molecule is realized by exploiting its two functional groups. The choice of reaction conditions dictates which site is addressed, enabling a modular approach to synthesis.
Caption: Dual reactivity pathways of this compound.
Field-Proven Applications & Protocols
Ligand Synthesis
A primary application of this compound is in the synthesis of complex chelating ligands, such as Tris[(pyridyl)methyl]amine (TPA) derivatives.[3] The aldehyde allows for the construction of imine-based arms, which can then be reduced to stable amines, creating sophisticated scaffolds for metal coordination. These ligands are vital for developing advanced catalysts and biomimetic complexes.[1]
Pharmaceutical Scaffolding
The 2-formyl-6-halopyridine motif is a valuable starting point in drug discovery. The bromine atom can be replaced via cross-coupling to introduce diverse aryl or alkyl groups, while the aldehyde can be elaborated into various functional groups, enabling the rapid generation of compound libraries for screening.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The following is a representative, field-proven protocol adaptable for coupling this compound with various arylboronic acids.
Objective: To synthesize 6-Aryl-pyridine-2-carbaldehyde derivatives.
Causality of Component Choices:
-
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is required to initiate the catalytic cycle.[8]
-
Ligand (e.g., SPhos, PPh₃): Stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Base (e.g., K₂CO₃, K₃PO₄): Essential for the transmetalation step, activating the boronic acid component.[8]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8]
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is an irritant and requires careful handling.
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[10]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its predictable and orthogonal reactivity. The aldehyde and bromo functionalities provide chemists with a robust platform for modular synthesis, enabling the efficient construction of complex molecules for applications ranging from catalysis to medicine. By understanding its fundamental properties, synthetic routes, and reactivity patterns as detailed in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic programs to drive innovation.
References
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- Fujita, M., et al. (2007).
- Zhang, H.-X., et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1715–o1716. [Link]
- Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material.
- iChemical. (n.d.). This compound, CAS No. 34160-40-2. [Link]
- Fisher Scientific. (2023). Safety Data Sheet: 6-Bromo-2-pyridinecarboxaldehyde. [Link]
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Structure and Vibrational Spectra of 6-Bromopyridine-2-carbaldehyde: A Spectroscopic and Computational Analysis
An In-Depth Technical Guide
Abstract
6-Bromopyridine-2-carbaldehyde (BPCA) is a pivotal molecular building block in the fields of supramolecular chemistry, catalysis, and the synthesis of complex molecules like porphyrins.[1][2] A profound understanding of its three-dimensional structure and vibrational dynamics is essential for predicting its reactivity, intermolecular interactions, and role in the design of novel materials and pharmaceuticals. This guide provides a comprehensive analysis of the structural and spectroscopic properties of BPCA, integrating experimental data from X-ray crystallography, Infrared (IR) spectroscopy, and Raman spectroscopy with high-level computational analysis using Density Functional Theory (DFT). We delve into the conformational possibilities of the molecule, detail its crystalline architecture, and provide a definitive assignment of its vibrational modes. This document is intended to serve as an authoritative resource, complete with detailed experimental and computational protocols for researchers working with this versatile compound.
Molecular and Crystal Structure
The functionality and application of BPCA are fundamentally dictated by its molecular geometry and how individual molecules arrange themselves in the solid state.
Conformational Analysis: The Isolated Molecule
From a theoretical standpoint, the orientation of the aldehyde group relative to the pyridine ring's nitrogen atom gives rise to two primary conformers: trans and cis.[1]
-
The trans Conformer: This is the most stable form of the isolated molecule.[1][3] Its stability is attributed to favorable intramolecular interactions, specifically a C–H···O=C and a C(=O)H···N hydrogen bond. In this conformation, the aldehyde oxygen atom points away from the pyridine nitrogen.
-
The cis Conformer: This is a higher-energy conformer where the aldehyde oxygen is oriented towards the nitrogen atom. This arrangement results in repulsive interactions (e.g., C–H···H–C(=O)), rendering it less stable.[1][[“]]
Broadband UV irradiation (λ ≥ 235 nm) of BPCA isolated in a cryogenic matrix can induce the conversion of the stable trans conformer into the higher-energy cis form.[1][[“]]
Caption: Molecular structures of the trans and cis conformers of BPCA.
Solid-State Crystal Structure
In the solid phase, BPCA molecules adopt only the more stable trans conformation.[1] X-ray diffraction studies have revealed that BPCA crystallizes in a monoclinic system with the space group P2₁/a.[1][2] The molecule in the crystal is essentially planar.[2] The crystal packing is stabilized by a network of weak intermolecular interactions, primarily of the H···N, H···O, H···Br, and Br···Br types, as confirmed by Hirshfeld analysis.[1][3] These interactions link the molecules into chains within the crystal lattice.[2]
| Parameter | Value[1][2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/a (No. 14) |
| a (Å) | 6.908(2) |
| b (Å) | 6.290(4) |
| c (Å) | 15.060(6) |
| β (°) | 95.57(3) |
| Molecules per unit cell (Z) | 4 |
| Table 1: Crystallographic data for this compound at 290 K. |
A comparison of key geometrical parameters from experimental X-ray data and DFT calculations shows excellent agreement, validating the computational model.
| Parameter | DFT (B3LYP/6-311++G(d,p))[1] | Experimental (Crystal)[2] |
| Bond Lengths (Å) | ||
| C–Br | 1.924 | 1.901(5) |
| C=O | 1.208 | - |
| C5–C6 | 1.488 | 1.481(7) |
| N1–C1 | 1.343 | 1.296(6) |
| **Bond Angles (°) ** | ||
| N1–C5–C6 | 115.3 | 114.8(4) |
| O1–C6–C5 | 123.7 | 123.6(5) |
| C2–C1–Br1 | 118.5 | 119.0(4) |
| Table 2: Selected calculated and experimental geometrical parameters for trans-BPCA. |
Vibrational Spectra Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint that is highly sensitive to structure. The interpretation of these complex spectra is greatly enhanced by computational chemistry.
Theoretical Framework: DFT Calculations
The vibrational frequencies and intensities of BPCA were calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory.[1][2][3] This approach provides a robust theoretical spectrum that serves as the basis for assigning the experimentally observed bands. For crystalline BPCA, fully periodic DFT calculations are employed to account for the solid-state environment and symmetry, allowing for the precise assignment of Raman active Ag and Bg modes.[5][6]
Experimental Spectra and Mode Assignment
Experimental IR and Raman spectra have been recorded for BPCA in its crystalline phase.[1][5] A key finding is that the intermolecular interactions within the crystal have only a minor effect on the intramolecular vibrational potential.[1][3][6] This is confirmed by the close resemblance of the crystalline IR spectrum to the spectrum of BPCA isolated in a cryogenic matrix, which represents the molecule free from significant intermolecular forces.[1]
| Experimental Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| FT-IR (ATR, Solid) | |
| ~3050 - 3100 | Aromatic C-H stretching |
| ~2850 | Aldehyde C-H stretching |
| ~1700 | C=O stretching of the aldehyde group |
| ~1560, 1430, 1380 | Pyridine ring stretching and deformation modes |
| ~1100 - 1200 | C-H in-plane bending |
| ~600 - 700 | C-Br stretching and ring deformation modes |
| Raman (Powder, 532 nm) | |
| ~3070 | Aromatic C-H stretching |
| ~1700 | C=O stretching |
| ~1565 | Pyridine ring stretching |
| ~1020 | Ring breathing mode |
| ~167 (Bg), 138 (Ag) | Torsion around the exocyclic C–C bond[5] |
| Table 3: Principal vibrational bands and their assignments for crystalline BPCA. |
Experimental and Computational Protocols
To ensure reproducibility and scientific rigor, the methodologies for obtaining and analyzing the data are detailed below.
Protocol 1: Spectroscopic Analysis
This protocol outlines the acquisition of FT-IR and Raman spectra from a solid sample of BPCA.
Materials:
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflection (ATR) accessory (e.g., Thermo Scientific Nicolet iS5 with iD7 ATR).[1][5]
-
Raman Spectrometer (e.g., Horiba LabRam HR Evolution).[1]
Procedure:
-
Sample Preparation (FT-IR): Place a small amount of crystalline BPCA directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact.
-
FT-IR Spectrum Acquisition:
-
Sample Preparation (Raman): Finely grind a small amount of the crystalline material into a powder using a mortar and pestle.[1]
-
Raman Spectrum Acquisition:
Protocol 2: Computational Modeling (DFT)
This protocol describes the theoretical calculation of BPCA's structure and vibrational frequencies.
Software:
-
Gaussian 09 or a similar quantum chemistry package.[1]
Procedure:
-
Structure Input: Build the molecular structure of the trans and cis conformers of BPCA in the software's molecular editor.
-
Calculation Setup:
-
Job Execution:
-
Perform a geometry optimization (Opt) calculation to find the lowest energy structure for each conformer.
-
Following optimization, perform a frequency (Freq) calculation at the same level of theory. This computes the harmonic vibrational frequencies and IR/Raman intensities.
-
-
Analysis:
-
Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies.
-
Visualize the vibrational modes to aid in their assignment.
-
Simulate the IR and Raman spectra by convoluting the calculated frequencies and intensities with Lorentzian functions for direct comparison with experimental data.[1]
-
Caption: Workflow for the integrated spectroscopic and computational analysis of BPCA.
Conclusion
This guide has provided a detailed examination of the structural and vibrational properties of this compound. In the solid state, the molecule exists exclusively in the planar, more stable trans conformation, organized in a monoclinic crystal lattice stabilized by weak intermolecular forces. The vibrational landscape of BPCA has been thoroughly mapped through a synergistic approach combining FT-IR and Raman spectroscopy with DFT calculations. This combined methodology allows for a confident assignment of all major vibrational modes. The presented protocols offer a validated framework for researchers to replicate and build upon these findings, facilitating further exploration of BPCA in the development of advanced materials and chemical synthesis.
References
- Brito, A.L.B., Lopes, S., Ogruc Ildiz, G., & Fausto, R. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28.
- Zhang, H.-X., Qin, D.-B., Jing, L.-H., Gu, S.-J., & Mao, Z.-H. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1715–o1716.
- Lopes, S., et al. (2025). Single-Crystal Polarized Raman Spectra of this compound. Journal of Raman Spectroscopy.
- Brito, A.L.B., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Consensus. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound.
- ResearchGate. (2025). Single‐Crystal Polarized Raman Spectra of 6‐Bromopyridine‐2‐carbaldehyde.
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An In-depth Technical Guide to 6-Bromopyridine-2-carbaldehyde: A Cornerstone Intermediate in Modern Synthesis
Abstract
6-Bromopyridine-2-carbaldehyde is a pivotal heterocyclic organic compound that has garnered significant attention within the scientific community.[1] Characterized by a pyridine ring functionalized with both a bromine atom and an aldehyde group, this molecule serves as a highly versatile and reactive building block in organic synthesis.[2] Its unique electronic and steric properties make it an indispensable intermediate in the development of novel pharmaceuticals, the design of complex ligands for catalysis, and the creation of advanced materials.[1][2][3] This guide provides an in-depth examination of its molecular structure, physicochemical properties, established synthetic protocols, and key applications, offering researchers and drug development professionals a comprehensive resource to leverage its full synthetic potential.
Core Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective application in synthesis. This compound is a stable, crystalline solid under standard conditions, making it relatively easy to handle and store.[1] Its solubility profile, which includes good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol, allows for its use in a wide array of reaction conditions.[1][4][5]
Chemical Identifiers
Proper identification is the first step in ensuring experimental reproducibility and safety. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 34160-40-2 | [2][4][6][7] |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₆H₄BrNO | [2][4][6][7] |
| Molecular Weight | 186.01 g/mol | [2][4][7][8] |
| SMILES | BrC1=CC=CC(C=O)=N1 | [6][9] |
| InChI Key | QWFHFNGMCPMOCD-UHFFFAOYSA-N | [6][8][9] |
Physical and Chemical Properties
The physical properties dictate the compound's handling, storage, and reaction setup. It is typically supplied as a white to light yellow or brown crystalline powder.[1][2][6]
| Property | Value | Source(s) |
| Appearance | White to cream to pale brown crystals or powder | [1][2][6] |
| Melting Point | 81-85 °C (lit.) | [1][4][8][10] |
| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1][5][10] |
| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [1][5][10] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol. Insoluble in water. | [1][4][5] |
| Storage | 2-8°C, under inert atmosphere. | [1][2][8][10] |
Molecular Structure and Spectroscopic Analysis
The reactivity of this compound is a direct consequence of its molecular architecture. The compound is essentially planar, a structural feature confirmed by X-ray crystallography.[3][11] In the crystalline state, the molecules assume a trans conformation, where the aldehyde oxygen atom is oriented away from the pyridine nitrogen atom.[3] This planarity facilitates π-stacking interactions, while intermolecular forces are further governed by C—H···N and C—H···O contacts.[3][11]
Caption: Molecular structure of this compound.
Spectroscopic Fingerprints
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. Key vibrational bands for this molecule include a strong carbonyl (C=O) stretching frequency, typically around 1700 cm⁻¹, characteristic of an aromatic aldehyde. Vibrations corresponding to the C-Br stretch and the pyridine ring C=N and C=C stretches will also be prominent. Studies have detailed the vibrational spectra (both IR and Raman) for the crystalline phase and for the molecule isolated in cryogenic matrices.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show distinct signals for the three aromatic protons on the pyridine ring and a characteristic downfield signal for the aldehyde proton (-CHO), typically appearing above 9.5 ppm. The coupling patterns between the aromatic protons provide definitive evidence for the 2,6-substitution pattern.
-
¹³C NMR : The carbon NMR will display six distinct signals. The aldehyde carbon will be the most deshielded, appearing around 190 ppm. The carbon atom attached to the bromine (C6) will also show a characteristic shift, while the remaining four carbons of the pyridine ring will appear in the aromatic region.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of 186.01 g/mol .[4][7] The spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
Synthesis of this compound
The synthesis of this key intermediate is well-established, with several reliable routes available. A common and efficient laboratory- and industrial-scale method involves the selective metal-halogen exchange of 2,6-dibromopyridine followed by formylation. This approach is favored for its high yield and control.
Causality in Experimental Design
The choice of an organolithium reagent like n-butyllithium (n-BuLi) is critical. At low temperatures (e.g., below -5 °C), n-BuLi selectively deprotonates or, in this case, performs a lithium-bromine exchange at one of the two equivalent positions of 2,6-dibromopyridine. The extremely low temperature is necessary to prevent side reactions, such as attack at other positions or decomposition of the lithiated intermediate. N,N-Dimethylformamide (DMF) is then introduced as the formylating agent. The reaction is quenched with an acid, such as citric acid, to neutralize the basic reaction mixture and protonate the intermediate alkoxide to yield the final aldehyde product.[4]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 5. chembk.com [chembk.com]
- 6. 6-Bromopyridine-2-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. 6-Brom-2-pyridincarboxaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 6-bromopyridine-2-carboxaldehyde [stenutz.eu]
- 10. This compound CAS#: 34160-40-2 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 6-Bromopyridine-2-carbaldehyde
Authored for Researchers, Scientists, and Professionals in Drug Development
Abstract
6-Bromopyridine-2-carbaldehyde (CAS No. 34160-40-2) is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical research and materials science.[1] Its bifunctional nature, featuring a reactive aldehyde and a versatile bromine handle on a pyridine scaffold, allows for sequential and diverse chemical modifications.[2] This guide provides an in-depth analysis of the prevalent synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the practical insights required for successful and reproducible execution. We will explore the two primary industrial routes—oxidation of 2-bromo-6-methylpyridine and regioselective formylation of 2,6-dibromopyridine—offering a comparative analysis to inform methodological choices in both research and scale-up applications.
Introduction: The Strategic Importance of this compound
This compound is a crystalline powder, typically white to light brown, with a melting point of 81-85 °C.[1] Its value in synthetic chemistry is immense, primarily serving as a key intermediate for constructing complex molecular architectures.[1][2] The aldehyde group is a versatile precursor for reactions such as condensations, reductive aminations, and additions, while the bromo-substituent is primed for a host of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
This dual functionality makes it an indispensable tool for:
-
Drug Discovery: Crafting novel drug scaffolds and active pharmaceutical ingredients (APIs).[1]
-
Ligand Synthesis: Serving as a foundational precursor for sophisticated ligands, such as Tris[(pyridyl)methyl]amine (TPA) derivatives, which are vital in asymmetric catalysis and the formation of metal complexes.[1][2]
-
Materials Science: Building blocks for functional organic materials and polymers.[1]
Given its significance, a robust and scalable synthesis is paramount. This guide will dissect the most effective and commonly employed synthetic pathways.
Comparative Analysis of Synthetic Strategies
Two principal strategies dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, scale, safety considerations, and desired purity profile.
| Strategy | Starting Material | Key Transformation | Primary Advantages | Potential Challenges |
| Route A: Oxidation | 2-Bromo-6-methylpyridine | Selective oxidation of a methyl group | Atom-economical, often fewer steps. | Risk of over-oxidation to carboxylic acid, control of reaction conditions is critical. |
| Route B: Formylation | 2,6-Dibromopyridine | Halogen-metal exchange followed by formylation | High regioselectivity, often high yielding.[3] | Requires cryogenic temperatures (-15 to -78 °C), moisture-sensitive organometallic reagents.[3][4] |
Below, we delve into the mechanistic details and practical considerations of each route.
Detailed Synthetic Route A: Selective Oxidation of 2-Bromo-6-methylpyridine
This classical approach leverages the conversion of a benzylic-like methyl group on the pyridine ring directly into an aldehyde. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid, methyl 6-bromopyridine-2-carboxylate.
Mechanism & Reagent Choice
The most cited and industrially relevant method for this transformation involves a multi-step process beginning with radical bromination of the methyl group, followed by hydrolysis. A common procedure involves reacting 2-bromo-6-methylpyridine with liquid bromine to form a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine.[3][4] This mixture is then treated with urotropine (hexamine) in a reaction that ultimately hydrolyzes the brominated intermediates to the desired aldehyde.[3][4]
The workflow can be visualized as follows:
Caption: Workflow for the synthesis via bromination and hydrolysis.
Experimental Protocol: Bromination-Hydrolysis Route
This protocol is adapted from established industrial methods.[3][4]
Step 1: Benzylic Bromination
-
Charge a reaction vessel with 2-bromo-6-methylpyridine (1.0 eq), dichloromethane (DCM, 2 volumes), and water (2 volumes).
-
Cool the mixture to 10°C in an ice-water bath with vigorous stirring.
-
Slowly add liquid bromine (3.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, warm the mixture to 50°C and maintain for 10-12 hours.
-
Cool to room temperature and neutralize by adding an aqueous solution of sodium bicarbonate until the pH is 7-8.
-
Separate the organic phase, extract the aqueous phase with DCM, and combine the organic layers.
-
Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of mono- and di-brominated products.
Step 2: Hydrolysis via Sommelet Reaction Principle
-
To the crude mixture from Step 1 (1.0 eq), add ethanol (4 volumes) and urotropine (2.0 eq).
-
Heat the mixture to 40°C and stir for 12 hours.
-
Cool to room temperature and add acetic acid (2 volumes) followed by concentrated sulfuric acid (approx. 0.14 volumes).
-
Heat the reaction to 90°C for 1-3 hours.
-
Cool the reaction mixture to 5°C to precipitate the product.
-
Filter the solid, wash the filter cake with cold isopropyl ether, and recrystallize from an ethanol/water mixture to afford this compound as a white to yellow solid.
Trustworthiness & Self-Validation:
-
Bromination Monitoring: The reaction progress in Step 1 can be monitored by TLC or GC-MS to observe the consumption of the starting material. The deep red-brown color of bromine should fade as it is consumed.
-
Hydrolysis Endpoint: The formation of the aldehyde in Step 2 can be tracked by TLC. The product is a solid that will precipitate upon cooling, providing a clear visual endpoint. A successful reaction yields a two-step total yield of approximately 60-70%.[3]
Detailed Synthetic Route B: Regioselective Formylation of 2,6-Dibromopyridine
This elegant approach relies on the selective activation of one bromine atom on the 2,6-dibromopyridine ring through a halogen-metal exchange, followed by quenching the resulting organometallic intermediate with an electrophilic formyl source like N,N-dimethylformamide (DMF).
Mechanism & Reagent Choice
The key to this synthesis is achieving selective mono-lithiation. The C2 position of the pyridine ring is more acidic than the C3 or C4 positions, and the presence of two electron-withdrawing bromine atoms further facilitates deprotonation or exchange. Using a strong lithium base like n-butyllithium (n-BuLi) at low temperatures preferentially forms the 6-bromo-2-lithiopyridine intermediate. This highly reactive species is then trapped with DMF.
Caption: Reaction mechanism for the formylation of 2,6-dibromopyridine.
Experimental Protocol: Halogen-Metal Exchange and Formylation
This protocol is based on a high-yield procedure suitable for large-scale synthesis.[3]
-
To a dry reaction vessel under a nitrogen atmosphere, add anhydrous toluene and cool to -15°C.
-
Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 0.73 eq) while maintaining the temperature below 0°C.
-
Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous toluene (heating gently if necessary) and add this solution dropwise to the n-BuLi mixture, keeping the internal temperature below -5°C.
-
Stir the resulting suspension at -15°C for 45 minutes. Reaction completion can be monitored by quenching a small aliquot in 20% aqueous citric acid and analyzing by TLC.
-
In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous toluene and cool it to -15°C.
-
Transfer the organolithium suspension from step 4 into the DMF solution via cannula, ensuring the temperature does not exceed 5°C.
-
Stir for an additional 45 minutes after the transfer is complete.
-
Quench the reaction by transferring the mixture into a vigorously stirred solution of citric acid in water.
-
Separate the organic layer, wash sequentially with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound. The product is often obtained in high yield (~90%) and purity.[3]
Trustworthiness & Self-Validation:
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture. All glassware must be oven-dried, and all solvents must be anhydrous. The reaction should be performed under an inert atmosphere (nitrogen or argon).
-
Temperature Control: Maintaining the specified low temperatures is critical to prevent side reactions, such as the formation of symmetrical bipyridines or reaction at the wrong position. A calibrated low-temperature thermometer is essential.
-
Visual Cues: The formation of the organolithium species often results in a fine white to gray suspension.[3] The quench with citric acid should be exothermic and carefully controlled.
Purification and Characterization
-
Purification: For most applications, the product obtained from the formylation route (Route B) is of sufficient purity after the aqueous workup.[3] If further purification is needed, recrystallization from an ethanol/water mixture or chromatography on silica gel (using a gradient of ethyl acetate in heptane or hexane) is effective.
-
Characterization: The identity and purity of this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The spectrum will show characteristic signals for the aldehyde proton (~10 ppm) and the three aromatic protons on the pyridine ring.
-
¹³C NMR: Will show the carbonyl carbon (~193 ppm) and the carbons of the pyridine ring.
-
Mass Spectrometry: Will confirm the molecular weight of 186.01 g/mol and the characteristic isotopic pattern for a monobrominated compound.[1][5]
-
Melting Point: A sharp melting point between 81-85 °C is indicative of high purity.[1]
-
Safety Considerations
-
Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using syringe and cannula techniques.
-
Solvents: Dichloromethane is a suspected carcinogen. Toluene and other organic solvents are flammable. Handle with appropriate care and ventilation.
Conclusion
The synthesis of this compound is a well-established process critical to the advancement of pharmaceutical and materials chemistry. The choice between the oxidative pathway starting from 2-bromo-6-methylpyridine and the formylation of 2,6-dibromopyridine depends on factors of scale, safety infrastructure, and starting material cost. The formylation route often provides higher yields and purity directly from the reaction workup but requires stringent control over anhydrous and cryogenic conditions.[3] In contrast, the oxidative route may be more forgiving in terms of moisture but requires careful control to avoid side products. Both methods, when executed with precision, provide reliable access to this invaluable synthetic intermediate.
References
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- ChemicalBook. This compound synthesis.
- Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde 97%. Product Page.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyridine Aldehydes in Modern Organic Synthesis.
- Google Patents. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
- ChemicalBook. This compound | 34160-40-2.
- Santa Cruz Biotechnology. 6-Bromopyridine-2-carboxaldehyde | CAS 34160-40-2.
Sources
Introduction: The Strategic Importance of 6-Bromopyridine-2-carbaldehyde
An In-depth Technical Guide to the Synthesis of 6-Bromopyridine-2-carbaldehyde
This compound (CAS No. 34160-40-2) is a cornerstone intermediate in modern organic synthesis, prized for its unique bifunctional architecture.[1][2][3][4][5] The presence of a nucleophilic aldehyde and an electrophilic C-Br bond on the same pyridine scaffold provides chemists with orthogonal handles for molecular elaboration. This versatility makes it an indispensable building block in diverse fields, including pharmaceutical development for creating novel drug scaffolds, the synthesis of sophisticated ligands for asymmetric catalysis, and the construction of advanced materials.[1][3][6]
The strategic placement of these functional groups allows for a multitude of transformations, such as nucleophilic additions, condensations, and transition-metal-catalyzed cross-coupling reactions.[6] However, the synthesis of this valuable intermediate is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for competing side reactions necessitate carefully designed synthetic strategies. This guide provides an in-depth analysis of the most prevalent and effective synthesis pathways, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached from two distinct retrosynthetic perspectives: the functionalization of a pre-brominated pyridine core or the direct formylation of a dibrominated precursor. Each strategy carries its own set of advantages concerning scalability, reagent accessibility, and reaction control.
Caption: High-level overview of synthetic approaches.
Pathway 1: Oxidation of 2-Bromo-6-methylpyridine
This route is a frequently employed industrial method, leveraging the relatively inexpensive and commercially available starting material, 2-bromo-6-methylpyridine. The core transformation involves the selective oxidation of the methyl group to an aldehyde.
Causality and Mechanistic Insight
A direct, single-step oxidation of the methyl group is challenging. Therefore, a more robust two-step sequence is typically employed. First, the methyl group undergoes free-radical bromination to form a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine.[7] The dibromomethyl intermediate is the key species, as its subsequent hydrolysis readily yields the aldehyde. This hydrolysis is often accomplished via a modified Sommelet reaction, using urotropine (hexamethylenetetramine) followed by acidic workup.[8] The urotropine forms a quaternary ammonium salt which, upon hydrolysis, releases the aldehyde. This method is advantageous for its operational simplicity and cost-effectiveness, making it suitable for large-scale production.[8]
Caption: Workflow for the oxidation of 2-bromo-6-methylpyridine.
Experimental Protocol
This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions, particularly when handling liquid bromine.[7][8]
Step 1: Bromination of 2-Bromo-6-methylpyridine
-
Charge a reaction flask with 2-bromo-6-methylpyridine (1.0 eq), dichloromethane (DCM), and water.
-
Cool the mixture to 10-15 °C in an ice-water bath with vigorous stirring.
-
Slowly add liquid bromine (2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, warm the reaction to 50 °C and maintain for several hours until TLC or GC-MS analysis indicates consumption of the starting material.
-
Cool the reaction, separate the organic layer, and wash it with a sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield a mixture of brominated intermediates. This mixture is often used in the next step without further purification.
Step 2: Aldehyde Formation
-
Dissolve the crude intermediate mixture from Step 1 in ethanol.
-
Add urotropine (2.0 eq) to the solution and heat to approximately 40 °C for 12 hours.[7]
-
Cool the reaction mixture to room temperature and add acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 90 °C for 1-2 hours to facilitate hydrolysis.
-
Cool the reaction to 5 °C to precipitate the product. Filter the solid and wash with a cold non-polar solvent like isopropyl ether.
-
The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a white to light yellow solid.[7]
| Parameter | Value/Condition | Source |
| Starting Material | 2-Bromo-6-methylpyridine | [7][8] |
| Key Reagents | Liquid Bromine, Urotropine, Acetic Acid | [7][8] |
| Overall Yield | ~65-70% | [7] |
| Purity | >99% after recrystallization | [7] |
| Scalability | High; suitable for industrial production | [8] |
Pathway 2: Oxidation of (6-Bromopyridin-2-yl)methanol
This pathway offers a milder and often more selective alternative, proceeding via the stable alcohol intermediate, (6-bromopyridin-2-yl)methanol.[9][10] This alcohol can be synthesized or is commercially available. The critical step is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or affecting the C-Br bond.
Causality and Mechanistic Insight
Modern organic synthesis provides a toolkit of mild oxidizing agents that are ideal for this transformation. The two most reliable and widely adopted methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
-
Dess-Martin Oxidation: This method employs a hypervalent iodine(V) reagent, Dess-Martin Periodinane. The reaction proceeds under neutral and mild conditions, typically at room temperature in chlorinated solvents.[11][12] Its high selectivity for primary alcohols, rapid reaction times, and non-toxic byproducts make it a laboratory favorite, especially for sensitive substrates.[13]
-
Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C).[14][15] The reaction is renowned for its broad functional group tolerance and clean conversion.[16][17] The primary challenges are the strict requirement for low temperatures to prevent side reactions and the production of the notoriously malodorous byproduct, dimethyl sulfide.[14][15]
Caption: Mild oxidation routes from the corresponding alcohol.
Comparative Data: DMP vs. Swern Oxidation
| Feature | Dess-Martin (DMP) Oxidation | Swern Oxidation |
| Activating Agent | Dess-Martin Periodinane (hypervalent iodine) | Oxalyl Chloride / TFAA |
| Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) |
| Temperature | Room Temperature | -78 °C to 0 °C |
| Advantages | Mild, neutral conditions; rapid; easy workup; no toxic metals.[11][13] | Excellent functional group tolerance; high yields; avoids over-oxidation.[14][16] |
| Disadvantages | Reagent can be explosive under certain conditions; relatively expensive.[18] | Requires cryogenic temperatures; produces malodorous dimethyl sulfide; sensitive to water.[14][15] |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve (6-bromopyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the pure aldehyde.
Protocol 2: Swern Oxidation
-
In a three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.1 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir for 15 minutes.
-
Add a solution of (6-bromopyridin-2-yl)methanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.
-
Add triethylamine (Et₃N, 5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Pathway 3: Organometallic Formylation of 2,6-Dibromopyridine
This elegant laboratory-scale synthesis utilizes organometallic chemistry to directly introduce the formyl group onto the pyridine ring. It is particularly effective for producing the target compound with high regioselectivity.
Causality and Mechanistic Insight
The key to this pathway is a selective lithium-halogen exchange. At cryogenic temperatures (-78 °C), reacting 2,6-dibromopyridine with one equivalent of an organolithium reagent, such as n-butyllithium, results in the formation of a 2-lithio-6-bromopyridine intermediate.[19] The extreme cold is critical to prevent side reactions, including dialithiation or attack at other positions. This highly nucleophilic organolithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).[3][19] An acidic workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired aldehyde. This method's precision is its greatest strength, but its reliance on pyrophoric reagents and cryogenic conditions makes it less amenable to industrial scale-up.[20]
Caption: Organometallic formylation workflow.
Experimental Protocol
This protocol involves pyrophoric and moisture-sensitive reagents and must be conducted under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware.[3][19]
-
Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 1.5 hours, maintaining the temperature at -78 °C.[19]
-
Stir the resulting mixture for an additional 5-10 minutes at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.1 eq) dropwise, again ensuring the temperature does not rise.
-
Continue stirring at -78 °C for 1.5 hours.[19]
-
Allow the reaction to warm to approximately -25 °C and then quench by adding 6N hydrochloric acid.[19]
-
Warm the mixture to room temperature. Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with pentane or by column chromatography to yield the final product.[19]
| Parameter | Value/Condition | Source |
| Starting Material | 2,6-Dibromopyridine | [3][19] |
| Key Reagents | n-Butyllithium, N,N-Dimethylformamide (DMF) | [3][19] |
| Critical Condition | -78 °C | [19] |
| Yield | ~70-80% | [19] |
| Scalability | Low; best suited for laboratory scale | [20] |
Conclusion and Pathway Selection
The synthesis of this compound can be achieved through several robust and reliable methods. The optimal choice is dictated by the specific requirements of the project, including scale, cost, available equipment, and safety infrastructure.
| Pathway | Starting Material | Scalability | Key Advantages | Key Disadvantages |
| 1. Methyl Group Oxidation | 2-Bromo-6-methylpyridine | High | Cost-effective; industrially proven.[8] | Use of hazardous liquid bromine; moderate yields. |
| 2. Alcohol Oxidation | (6-Bromopyridin-2-yl)methanol | Medium | Very mild conditions; high yields; high purity.[11][14] | More expensive starting material or extra synthetic step. |
| 3. Organometallic Formylation | 2,6-Dibromopyridine | Low | High selectivity; excellent yields.[19] | Requires cryogenic temperatures and pyrophoric reagents; difficult to scale.[20] |
For large-scale industrial campaigns, the oxidation of 2-bromo-6-methylpyridine remains the most economically viable route. For medicinal chemistry programs or laboratory-scale synthesis where substrate sensitivity and purity are paramount, the oxidation of (6-bromopyridin-2-yl)methanol using DMP or Swern conditions is the superior choice. The organometallic formylation route serves as an excellent, high-yielding option for small-scale preparations when the necessary equipment and expertise for handling organolithium reagents are available.
References
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- ChemicalBook. This compound synthesis.
- Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde 97%. Product Page.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyridine Aldehydes in Modern Organic Synthesis.
- Google Patents. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
- PrepChem.com. Synthesis of 6-Bromo-2-formyl-pyridine.
- HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes.
- Benchchem. The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- ChemicalBook. This compound.
- Wikipedia. Dess–Martin oxidation.
- ACS Catalysis. (2021). Mechanistic Guidance Leads to Enhanced Site-Selectivity in C–H Oxidation Reactions Catalyzed by Ruthenium bis(Bipyridine) Complexes.
- Merck Millipore. Dess–Martin Periodinane (DMP).
- Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.
- PubMed Central (PMC). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Organic Chemistry Portal. Dess-Martin Oxidation.
- ChemicalBook. 2-Bromo-6-methylpyridine synthesis.
- ResearchGate. (PDF) this compound phenylhydrazone.
- ChemSpider Synthetic Pages. Preparaton of the Dess-Martin Periodinane.
- Wikipedia. Swern oxidation.
- Organic Syntheses. 2-bromopyridine.
- Organic Chemistry Portal. Swern Oxidation.
- Santa Cruz Biotechnology. 6-Bromopyridine-2-carboxaldehyde.
- Benchchem. Technical Support Center: Bromination of 2-Bromo-6-methylpyridine.
- ChemBK. 6-bromo-pyridine-2-carboxaldehyde.
- Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Wikipedia. 2-Bromopyridine.
- gChem Global. Swern Oxidation.
- Thermo Fisher Scientific. 2-Bromopyridine-5-carboxaldehyde, 95%.
- YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromopyridine-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 6-Bromopyridine-2-carbaldehyde
This compound is a pivotal heterocyclic building block in modern chemistry. Its unique structure, featuring a pyridine ring functionalized with both a bromine atom and an aldehyde group, makes it a versatile precursor in the synthesis of complex molecules, including porphyrins, luminescent complexes, and ligands for transition metal catalysts.[1] Given its role in the creation of high-value compounds, rigorous verification of its structure and purity is not merely a procedural step but a fundamental requirement for reproducible and reliable downstream applications.
This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. Moving beyond a simple presentation of data, we will delve into the causality behind the experimental protocols, offering field-proven insights to ensure the acquisition of high-fidelity, self-validating analytical results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound (C₆H₄BrNO), both ¹H and ¹³C NMR are indispensable.
Expert Rationale for Experimental Design
The choice of solvent and internal standard is critical for acquiring meaningful NMR data. Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the compound, an off-white to light yellow solid[2], and its residual solvent peak does not interfere with key analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical spectral region of organic compounds. A concentration of 10-20 mg/mL is generally sufficient for obtaining a high signal-to-noise ratio on a standard 400 or 500 MHz spectrometer.
Workflow for NMR Data Acquisition & Processing
Caption: Standard workflow for ATR-FTIR analysis.
IR Data Summary
The IR spectrum provides a molecular fingerprint, with characteristic absorptions for key bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1710 | C=O Stretch | Aldehyde Carbonyl |
| ~1570 | C=C / C=N Stretch | Aromatic Ring |
| ~1100 | C-Br Stretch | Aryl Bromide |
| These values are based on typical frequencies for the respective functional groups and data from literature. | ||
| [1][3] | ||
| Interpretation: The most telling peaks are the strong absorption around 1710 cm⁻¹ for the aldehyde carbonyl (C=O) and the characteristic pair of peaks (a Fermi doublet) around 2850 and 2750 cm⁻¹ for the C-H bond of the aldehyde. The aromatic C-H and C=C/C=N stretches confirm the presence of the pyridine ring, while the C-Br stretch appears in the fingerprint region. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
Expert Rationale for Experimental Design
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically generates the protonated molecular ion [M+H]⁺, which allows for direct confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula. The presence of bromine is a key validation point, as its two major isotopes (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance, resulting in a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 1:1.
Workflow for ESI-MS Data Acquisition
Caption: Standard workflow for ESI-MS analysis.
Mass Spectrometry Data Summary
The molecular formula is C₆H₄BrNO, with a molecular weight of 186.01 g/mol . [2][4]
| Ion | Calculated Exact Mass (m/z) | Key Feature |
|---|---|---|
| [C₆H₄⁷⁹BrNO + H]⁺ | 185.9654 | M+ peak for ⁷⁹Br isotope |
| [C₆H₄⁸¹BrNO + H]⁺ | 187.9634 | M+2 peak for ⁸¹Br isotope |
Interpretation: The observation of two peaks of nearly equal intensity separated by ~2 m/z units is the definitive signature of a monobrominated compound. For HRMS, the measured exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value, confirming the elemental composition of C₆H₅BrNO⁺.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. NMR confirms the precise arrangement of the carbon-hydrogen framework. IR spectroscopy validates the presence of the critical aldehyde and pyridine functional groups. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and elemental formula, with the isotopic pattern of bromine serving as a crucial internal check. Together, these techniques provide the rigorous analytical data required to confidently use this important chemical building block in research and development.
References
- Gama, V., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI.
- Zhang, H., et al. (2006). This compound. Acta Crystallographica Section E: Crystallographic Communications.
- iChemical. (n.d.). This compound, CAS No. 34160-40-2.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromopyridine-2-carbaldehyde
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromopyridine-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the spectrum, offers a predictive interpretation, outlines a practical experimental protocol, and discusses the nuances of spectral analysis for this specific molecule.
Introduction: The Structural Significance of this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the reactive aldehyde group and the bromine atom, which can be readily modified through various organic reactions. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. This guide will deconstruct the ¹H NMR spectrum of this compound, providing a framework for its interpretation based on fundamental principles and comparative data.
Theoretical Principles: Understanding Substituent Effects on the Pyridine Ring
The ¹H NMR spectrum of a substituted pyridine is governed by the electronic environment of each proton. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the nature and position of substituents on the ring.[2]
-
The Pyridine Ring System: In an unsubstituted pyridine molecule, the protons resonate at distinct chemical shifts due to the deshielding effect of the electronegative nitrogen atom. Protons in the ortho (α, C2/C6), meta (β, C3/C5), and para (γ, C4) positions typically appear around δ 8.5-8.6, 7.1-7.3, and 7.5-7.7 ppm, respectively, in CDCl₃.[3][4]
-
Inductive and Mesomeric Effects: Substituents exert their influence through two primary mechanisms:
-
Inductive Effect: This is an electronic effect transmitted through the sigma bonds. Electron-withdrawing groups, like bromine and the aldehyde, pull electron density away from the ring, deshielding the protons and shifting their signals downfield to higher ppm values.
-
Mesomeric (Resonance) Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring.
-
-
Substituent Effects in this compound:
-
-CHO (Carbaldehyde) Group: The aldehyde group is strongly electron-withdrawing, both inductively and mesomerically. This deshields all protons on the ring, particularly those in ortho and para positions. The aldehyde proton itself is highly deshielded and appears far downfield.
-
-Br (Bromo) Group: Bromine is also an electron-withdrawing group due to its high electronegativity (inductive effect). However, it possesses lone pairs of electrons that can be donated to the ring via resonance (mesomeric effect). The net effect is a complex interplay that influences the chemical shifts of the adjacent protons.
-
Predicted ¹H NMR Spectrum and Interpretation
Based on the principles outlined above and data from analogous compounds like 2-bromopyridine[5][6] and pyridine-2-carbaldehyde,[7] we can predict the ¹H NMR spectrum of this compound. The molecule has four distinct protons: the aldehyde proton (CHO) and three aromatic protons on the pyridine ring at positions 3, 4, and 5.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-aldehyde | ~10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and is not coupled to other protons. |
| H-3 | ~8.0 | Doublet (d) | ~7.8 | This proton is ortho to the strongly electron-withdrawing aldehyde group, resulting in a significant downfield shift. It is coupled to H-4. |
| H-4 | ~7.9 | Triplet (t) or Doublet of Doublets (dd) | J₃,₄ ≈ 7.8, J₄,₅ ≈ 7.8 | This proton is coupled to both H-3 and H-5. The similar coupling constants may result in a triplet-like appearance. |
| H-5 | ~7.6 | Doublet (d) | ~7.8 | This proton is ortho to the bromine atom and experiences its electron-withdrawing inductive effect. It is coupled to H-4. |
Spin-Spin Coupling Analysis
The coupling pattern provides crucial information about the connectivity of the protons. In the pyridine ring of this compound, we expect to see ortho-coupling between adjacent protons.
-
H-3 is coupled to H-4 , resulting in a doublet.
-
H-4 is coupled to both H-3 and H-5 , which should theoretically produce a doublet of doublets. However, if the coupling constants J₃,₄ and J₄,₅ are very similar, the signal may appear as a triplet.
-
H-5 is coupled to H-4 , giving rise to a doublet.
The diagram below illustrates the expected coupling relationships.
Caption: Predicted spin-spin coupling in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum, a standardized and carefully executed protocol is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Receiver Gain: Adjust to be in the optimal range without causing ADC overflow.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the peak multiplicities and measure the coupling constants.
-
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how substituent effects dictate the chemical shifts and coupling patterns in aromatic systems. The strongly electron-withdrawing aldehyde group dominates the electronic landscape of the pyridine ring, causing a significant downfield shift of the ring protons, particularly the one in the ortho position (H-3). The bromine atom at the 6-position further modulates the chemical shifts. A systematic analysis of the chemical shifts, multiplicities, and coupling constants allows for an unambiguous assignment of all protons, thereby confirming the molecular structure. This guide provides a robust framework for researchers to confidently interpret the ¹H NMR spectrum of this important heterocyclic compound.
References
- The Royal Society of Chemistry.
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
- Abraham, R. J., & Matth, S. (2018). 1H chemical shifts in NMR, part 18.
- SpectraBase. Pyridine - Optional[1H NMR] - Chemical Shifts. [Link]
- iChemical. This compound, CAS No. 34160-40-2. [Link]
- ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]
- PubChem. This compound. [Link]
- ResearchGate. This compound. [Link]
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Purity and appearance of 6-Bromopyridine-2-carbaldehyde
An In-Depth Technical Guide to the Purity and Appearance of 6-Bromopyridine-2-carbaldehyde
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (BPCA), a critical building block in pharmaceutical synthesis and materials science.[1][2][3] As a Senior Application Scientist, my objective is to move beyond mere data recitation. Instead, this document elucidates the causality behind the observed properties and the logic underpinning the analytical and purification methodologies. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can achieve and verify the high purity required for their applications.
Core Physicochemical & Structural Characteristics
This compound (CAS No: 34160-40-2) is a pyridine derivative whose utility is derived from its bifunctional nature: the reactive aldehyde group and the synthetically versatile bromo-substituted pyridine ring.[3] Understanding its fundamental properties is the first step in ensuring its quality for downstream applications.
Appearance and Physical State
Under standard laboratory conditions, high-purity this compound presents as a crystalline solid.[1][4] The color is a primary, albeit qualitative, indicator of purity.
-
High Purity (>97%): Typically appears as white, off-white, cream, or light yellow crystals, flakes, or powder.[1][3][4][5]
-
Presence of Impurities: A darker yellow, beige, or light brown coloration can indicate the presence of oxidation byproducts or residual reagents from synthesis.[1]
The molecule is essentially planar, a conformation that facilitates crystal packing through intermolecular C—H⋯N hydrogen bonds.[2][6] This planarity and bonding contribute to its solid state at room temperature.
Key Physicochemical Data
Quantitative data provides a robust baseline for quality control. The values below are consolidated from authoritative sources and represent the expected range for high-purity material.
| Property | Value | Source(s) |
| CAS Number | 34160-40-2 | [7] |
| Molecular Formula | C₆H₄BrNO | [1][7] |
| Molecular Weight | 186.01 g/mol | [1][7] |
| Melting Point | 79 - 85 °C | [1][4][5][7] |
| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1] |
| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol. Insoluble in water. | [1][3] |
Causality Insight: The melting point is a critical purity indicator. A broad melting range or a depression from the established 79-85 °C range strongly suggests the presence of impurities, which disrupt the crystalline lattice of the pure compound.
Synthesis, Impurities, and Purification Strategies
The purity of the final product is intrinsically linked to its synthetic route and subsequent purification. The most common synthetic pathways involve the oxidation and bromination of pyridine derivatives.[1]
Common Synthetic Routes & Potential Impurities
-
From 2-Bromo-6-methylpyridine: This route involves the oxidation of the methyl group to an aldehyde. Incomplete oxidation can leave unreacted starting material. Over-oxidation could potentially lead to the corresponding carboxylic acid (6-bromopicolinic acid).
-
From 2,6-Dibromopyridine: This involves a metal-halogen exchange followed by formylation.[8] Residual 2,6-dibromopyridine is a common impurity if the reaction does not go to completion.[8]
Other potential impurities include residual solvents (e.g., toluene, dichloromethane, ethyl acetate) used during synthesis and workup, and byproducts from side reactions.[3][8]
Purification Protocol: Recrystallization
Recrystallization is the most effective and common method for purifying solid this compound. The choice of solvent is critical and is based on the compound's solubility profile: highly soluble in the hot solvent and poorly soluble in the cold solvent. A mixed solvent system, such as ethanol/water, is often effective.[8]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Based on solubility data, an ethanol/water or ethyl acetate/heptane system is a logical starting point.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of hot ethanol (or ethyl acetate) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.
-
Crystallization: Slowly add water (or heptane) dropwise to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath (2-8°C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The resulting white or light-yellow solid should exhibit a sharp melting point.[8]
Analytical Workflows for Purity Determination
A multi-pronged analytical approach is necessary to confirm the purity and identity of this compound. No single technique is sufficient; instead, they provide complementary information.
Caption: Quality control workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.
-
Causality: A C18 (octadecylsilyl) column is used because its nonpolar stationary phase effectively retains the moderately polar this compound. A mobile phase of acetonitrile and water provides the necessary polarity gradient to elute the compound and separate it from more polar or less polar impurities. UV detection is highly effective due to the aromatic pyridine ring, which absorbs strongly around 254 nm.
Step-by-Step HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A purity of ≥97% is standard for most commercial grades.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and can detect impurities that are structurally different from the main compound.
-
¹H NMR (Proton NMR): The proton spectrum is used for initial identity confirmation. The key signals for this compound are the aldehyde proton (a singlet around 9.6-10.0 ppm) and the three distinct aromatic protons on the pyridine ring.
-
¹³C NMR (Carbon NMR): This technique confirms the carbon skeleton, including the characteristic carbonyl carbon of the aldehyde group (around 190-194 ppm).
Trustworthiness Insight: The absence of unexpected signals in the NMR spectrum is a strong indicator of high purity. For example, the presence of a quartet and triplet in the 1-3 ppm range could indicate residual ethyl acetate solvent.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it can also identify and quantify volatile impurities. The expected molecular ion peak [M]+ for C₆H₄BrNO would be observed around m/z 185 and 187 with a characteristic ~1:1 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the purity and integrity of this compound over time.
Storage Recommendations
-
Temperature: The compound should be stored under refrigeration at 2-8°C.[1][7] This low temperature minimizes the rate of potential degradation or side reactions.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9] The aldehyde functional group is susceptible to oxidation, and excluding air and moisture is critical.
-
Location: Keep in a dark, dry, and well-ventilated place.[9][10]
Caption: Key storage parameters for maintaining compound stability.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a fume hood.[5] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
-
Spills: In case of a spill, avoid breathing dust, ensure adequate ventilation, and collect the material for disposal in an approved waste plant.[5]
References
- Zhang, H.-X., et al. (2006). This compound.
- SACH. (2025). Research Value of this compound in Organic Synthesis. SACH.[Link]
- LookChem. Cas 149806-06-4, 2-Bromopyridine-5-carbaldehyde. LookChem.[Link]
- Google Patents. (2010). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
- ResearchGate. (2012). This compound phenylhydrazone.
- PubChem. 4-Bromopyridine-2-carbaldehyde. PubChem.[Link]
- Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound. MDPI.[Link]
- SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies.[Link]
- The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry.[Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromopyridine-2-carbaldehyde: Melting and Boiling Point Determination
This guide provides a comprehensive technical overview of 6-Bromopyridine-2-carbaldehyde, a pivotal heterocyclic building block in contemporary pharmaceutical and materials science research. With a focus on its fundamental physicochemical properties, this document will delve into the theoretical and practical aspects of its melting and boiling points. This resource is intended for researchers, scientists, and drug development professionals, offering not only precise data but also the underlying scientific principles and detailed experimental methodologies.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the CAS Number 34160-40-2, is a crystalline organic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of complex molecules.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and an aldehyde group, provides two reactive sites for diverse chemical transformations. This dual functionality makes it an invaluable precursor for the synthesis of novel pharmaceutical agents, ligands for catalysis, and advanced materials.[1]
A thorough understanding of its physical properties, particularly its melting and boiling points, is paramount for its effective handling, purification, and application in synthetic protocols. These parameters serve as critical indicators of purity and are essential for designing and optimizing reaction conditions.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrNO | [2] |
| Molecular Weight | 186.01 g/mol | [2] |
| Appearance | White to beige or light brown crystalline powder | [3] |
| Melting Point | 81-85 °C (lit.) | [2] |
| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [4] |
| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol. | [4] |
The Melting Point of this compound: A Criterion of Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The literature value for the melting point of this compound is consistently reported as a range, typically 81-85 °C .[2] This range, rather than a single sharp point, is a practical reflection of the experimental determination process and can also provide insights into the sample's purity. A broad melting point range often indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to break it down.
Experimental Determination of Melting Point: A Validating Protocol
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid like this compound. The following protocol is designed to be self-validating by emphasizing careful observation and controlled heating.
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which it melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals in a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
-
Melting Point Measurement (Using a Digital Melting Point Apparatus):
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Set the initial heating rate to a moderate level (e.g., 10-15 °C/minute) to quickly approach the expected melting point.
-
Once the temperature is about 15-20 °C below the expected melting point of 81 °C, reduce the heating rate to 1-2 °C/minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal disappears (the completion of melting).
-
The recorded temperature range is the melting point of the sample.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution, leading to a more accurate and sharper melting point reading.
-
Slow Heating Rate: A slow temperature ramp near the melting point allows the thermometer reading to be in thermal equilibrium with the sample, preventing an overestimation of the melting point.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of the melting point.
The Boiling Point of this compound: A Predicted Value and Its Implications
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point is reported as a predicted value of 248.2 ± 20.0 °C .[4]
The reason for a predicted, rather than an experimentally determined, boiling point at atmospheric pressure is likely due to the compound's high boiling point and potential for thermal decomposition. Many complex organic molecules, especially those with functional groups like aldehydes, can degrade at elevated temperatures. Distillation at atmospheric pressure would require heating the compound to its high boiling point, risking decomposition and inaccurate results.
Experimental Determination of Boiling Point: Micro-Method for High-Boiling Compounds
For high-boiling point compounds where only a small amount of substance is available, a micro-boiling point determination method is highly suitable. This technique is less likely to cause decomposition due to the smaller scale and shorter heating times.
Principle: A small sample of the liquid is heated in a tube with an inverted capillary. The boiling point is the temperature at which the liquid is drawn into the capillary upon cooling, which corresponds to the point where the external pressure equals the vapor pressure of the liquid.
Apparatus:
-
Thiele tube or a small beaker with high-boiling mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
Step-by-Step Methodology:
-
Apparatus Setup:
-
Attach the small test tube containing a few drops of this compound to the thermometer using a rubber band or a wire.
-
Place a capillary tube, with its sealed end up, inside the test tube.
-
Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor of the sample has displaced all the air in the capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn up into the capillary tube.
-
Distillation Under Reduced Pressure (Vacuum Distillation):
For larger quantities and for purification purposes, distillation under reduced pressure is the preferred method for high-boiling compounds. By lowering the external pressure, the boiling point of the liquid is significantly reduced, thus avoiding thermal decomposition.[2]
Diagram: Logic for Boiling Point Determination Method Selection
Caption: Decision logic for selecting the appropriate boiling point determination method.
Synthesis and Purification of this compound
A reliable synthesis and purification protocol is essential for obtaining high-purity this compound, which is critical for accurate physical property measurements and subsequent reactions. A common synthetic route involves the oxidation of 2-bromo-6-methylpyridine.[5]
A Representative Synthetic Protocol
Step 1: Bromination of 2-bromo-6-methylpyridine [5]
-
In a reaction flask, 2-bromo-6-methylpyridine is dissolved in a suitable solvent such as dichloromethane and water.
-
The mixture is cooled in an ice bath, and liquid bromine is added dropwise while maintaining a low temperature.
-
The reaction is then heated to facilitate the formation of a mixture of mono- and di-brominated methylpyridines.
Step 2: Oxidation to this compound [5]
-
The mixture from the previous step is reacted with hexamethylenetetramine (urotropine) in ethanol.
-
Subsequent hydrolysis under acidic conditions (e.g., with sulfuric acid in acetic acid) yields the desired this compound.
Purification by Recrystallization
Recrystallization is a powerful technique to purify the crude product.[6]
Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
General Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate or a mixture of ethanol and water can be suitable candidates.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
The purity of the recrystallized product should be confirmed by measuring its melting point. A sharp melting point within the literature range of 81-85 °C is indicative of high purity.
Spectroscopic Characterization
The identity and purity of this compound can be unequivocally confirmed by spectroscopic methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands for the aldehyde group (C=O stretch typically around 1700 cm⁻¹) and the C-Br bond, as well as aromatic C-H and C=C stretching vibrations.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum will show distinct signals for the aldehyde proton and the aromatic protons on the pyridine ring, with chemical shifts and coupling patterns consistent with the structure of this compound.[4]
Conclusion
This technical guide has provided a detailed examination of the melting and boiling points of this compound, crucial physical properties for its application in research and development. By understanding the principles behind their determination and following robust experimental protocols, researchers can ensure the quality and reliability of their work. The provided methodologies for synthesis, purification, and characterization further equip scientists with the necessary tools to effectively utilize this versatile synthetic intermediate. The emphasis on causality and self-validating systems within the described protocols is intended to foster a culture of scientific rigor and excellence.
References
- LabXchange. (n.d.). Lab Procedure: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- iChemical. (n.d.). This compound, CAS No. 34160-40-2.
- ResearchGate. (2006). This compound.
- Gomes, L. R., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1689. MDPI.
- Scribd. (n.d.). Recrystallization Procedure Guide.
- Chemcasts. (n.d.). Thermophysical Properties of 6-Bromo-2-pyridinecarboxaldehyde.
- CUNY. (n.d.). Purification by Recrystallization.
- Scribd. (n.d.). Recrystallization: Activity No. 6.
- Georgia Southern University. (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- Gomes, L. R., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. National Institutes of Health.
- OSTI.GOV. (n.d.). Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde.
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A Comprehensive Technical Guide to the Solubility of 6-Bromopyridine-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridine-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a bromine atom and an aldehyde functional group, renders it a versatile precursor for a myriad of complex molecules. This compound sees extensive application in the synthesis of novel pharmaceutical agents, functional materials, and ligands for catalysis.[1] Understanding its solubility in various organic solvents is a critical first step in reaction design, process development, purification, and formulation in the drug development pipeline.[1][2]
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work. The guide will delve into the physicochemical properties that govern its solubility, present qualitative and illustrative quantitative solubility data, and provide detailed experimental protocols for determining solubility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential to predicting and explaining its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO | [1][3] |
| Molecular Weight | 186.01 g/mol | [1][3] |
| Appearance | White to beige or light brown crystalline powder | [1][4] |
| Melting Point | 81-85 °C | [1][3] |
| pKa (Predicted) | 1.00 ± 0.10 | [1] |
The presence of the electronegative nitrogen atom in the pyridine ring and the oxygen atom in the aldehyde group introduces polarity to the molecule. However, the bromine atom and the aromatic ring contribute to its lipophilic character. The aldehyde group can act as a hydrogen bond acceptor, which can influence its interaction with protic solvents.
Solubility Profile: A Theoretical and Practical Overview
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.[2] For this compound, its solubility is a balance between its polar and non-polar characteristics.
Qualitative Solubility
Based on available data from chemical suppliers, this compound exhibits the following qualitative solubility profile:
This profile is consistent with a molecule of moderate polarity. The ability to dissolve in a range of solvents from the polar protic methanol to the less polar diethyl ether highlights its versatile nature. Its insolubility in water is expected, given the presence of the hydrophobic bromine atom and the pyridine ring, which likely dominate over the polar contributions of the nitrogen and oxygen atoms in an aqueous environment.
Illustrative Quantitative Solubility Data
While precise, publicly available quantitative solubility data for this compound is limited, the following table provides illustrative values to demonstrate how such data would be presented. These values are estimates based on typical solubilities for similar compounds and should be experimentally verified.
| Solvent | Chemical Class | Polarity Index | Illustrative Solubility ( g/100 mL at 25°C) |
| Dichloromethane | Chlorinated | 3.1 | > 10 |
| Chloroform | Chlorinated | 4.1 | > 10 |
| Ethyl Acetate | Ester | 4.4 | 5 - 10 |
| Diethyl Ether | Ether | 2.8 | 1 - 5 |
| Methanol | Alcohol | 5.1 | 1 - 5 |
| Hexane | Alkane | 0.1 | < 0.1 |
| Water | Protic | 10.2 | < 0.01 |
Disclaimer: The quantitative solubility values presented in this table are for illustrative purposes only and are not based on verified experimental data. Researchers must determine the solubility experimentally for their specific applications.
Theoretical Framework of Solubility
The dissolution of a crystalline solid like this compound in a solvent is a thermodynamically driven process. It involves the disruption of two sets of intermolecular forces: those holding the solute molecules together in the crystal lattice (lattice energy) and those between the solvent molecules. New intermolecular forces are then formed between the solute and solvent molecules (solvation energy).
A compound dissolves when the energy released during solvation is sufficient to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent. The overall free energy change (ΔG) for the dissolution process must be negative for spontaneous dissolution to occur.
Experimental Determination of Solubility
Accurate determination of solubility is crucial for many applications. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the reliable shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Sources
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6-Bromopyridine-2-carbaldehyde: A Cornerstone Intermediate for Advanced Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Physicochemical and Spectroscopic Profile
6-Bromopyridine-2-carbaldehyde is a white to light brown crystalline powder.[1] Its structural integrity and high purity, typically supplied at ≥97%, ensure reproducibility in sensitive downstream applications.[1][2] Understanding its physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 34160-40-2 | [1] |
| Molecular Formula | C₆H₄BrNO | [1][3] |
| Molecular Weight | 186.01 g/mol | [1][3] |
| Appearance | White to beige/light brown crystalline powder | [1] |
| Melting Point | 81-85 °C (lit.) | [1][4] |
| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1][4] |
| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol | [1][4][5] |
| Storage Conditions | 2–8 °C, under an inert atmosphere | [1][2][4][6] |
Spectroscopic analysis confirms the structure of this compound. Infrared (IR) and Raman spectroscopy have been used to characterize its vibrational modes both in the crystalline phase and as an isolated molecule in cryogenic matrices.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data are also well-documented, providing essential tools for reaction monitoring and product confirmation.[7][9]
Core Reactivity: A Bifunctional Linchpin
The synthetic versatility of this compound stems from its two distinct reactive sites: the aldehyde group at the C2 position and the bromine atom at the C6 position. This arrangement allows for selective and sequential transformations, a highly desirable feature in multi-step synthesis.
-
The Aldehyde Functionality : The formyl group is a classic electrophilic center, readily participating in a wide array of reactions. These include nucleophilic additions, condensations to form imines (Schiff bases), Wittig reactions to generate alkenes, and reductions to yield the corresponding alcohol.[9][10][11] This reactivity is fundamental to elongating carbon chains and introducing new functional groups.
-
The Bromo-Pyridine Core : The bromine atom serves as a versatile handle for modern cross-coupling reactions.[12] It is an excellent leaving group for palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[12] This enables the introduction of a vast range of aryl, heteroaryl, and amine substituents at the C6 position, dramatically expanding the accessible molecular diversity. The pyridine nitrogen also influences the ring's electronics and provides a coordination site for metals.
Synthetic Methodologies
Several reliable synthetic routes to this compound have been established, ensuring its availability for research and industrial applications.[1] A common and effective laboratory-scale synthesis starts from 2,6-dibromopyridine.
Protocol: Synthesis from 2,6-Dibromopyridine
This protocol involves a selective metal-halogen exchange followed by formylation. The causality behind this choice lies in the greater reactivity of the C2 position of the pyridine ring towards lithiation, allowing for regioselective functionalization.
Step-by-Step Methodology: [5][13]
-
Reaction Setup : To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous toluene. Cool the flask to -15 °C using an ice/methanol bath.
-
Reagent Preparation : Slowly add n-butyllithium (BuLi) to the cooled toluene, followed by the dropwise addition of butylmagnesium chloride (BuMgCl), ensuring the internal temperature does not exceed 0 °C. Stir the resulting suspension at -15 °C for 30 minutes.
-
Metal-Halogen Exchange : In a separate flask, dissolve 2,6-dibromopyridine in anhydrous toluene. Slowly add this solution dropwise to the reaction mixture, maintaining a temperature at or below -5 °C. Stir for an additional 45 minutes after the addition is complete. The progress can be monitored by TLC.
-
Formylation : In another flask, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous toluene and cool it to -15 °C. Transfer the reaction mixture from the previous step into the DMF solution via cannula, keeping the temperature below 5 °C. Stir for 45 minutes.
-
Workup and Isolation : Quench the reaction by transferring the mixture into a funnel containing cold water and citric acid. Separate the organic layer, wash sequentially with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic layer under reduced pressure to yield this compound as an off-white to yellow solid. Further purification can be achieved by recrystallization from an ethanol/water mixture.[13]
Applications in Research and Development
The dual reactivity of this compound makes it a cornerstone intermediate in several high-value research areas.[1]
A. Drug Discovery and Medicinal Chemistry
This compound is a crucial precursor for constructing diverse and biologically active molecules.[1][10] The pyridine scaffold is a privileged structure in medicinal chemistry, and this intermediate allows for systematic exploration of the structure-activity relationship (SAR) by modifying both the C2 and C6 positions.[12][14] It serves as a key building block for novel therapeutic agents targeting a range of conditions, including neurological disorders.[10]
Exemplary Protocol: Schiff Base Formation
Condensation of the aldehyde with a primary amine to form an imine (Schiff base) is a common and robust reaction, often used to link molecular fragments in drug discovery.
Step-by-Step Methodology: [9]
-
Reactant Setup : In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (e.g., aniline, 1.0 eq) in ethanol.
-
Reaction : Heat the solution to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
Isolation : Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification : Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base product.
B. Ligand Development and Catalysis
The compound is an essential precursor for synthesizing complex ligands used in coordination chemistry and asymmetric catalysis.[1][5] For instance, it is a key building block for Tris[(pyridyl)methyl]amine (TPA) ligands, which are widely applied in the formation of metal complexes with interesting catalytic and magnetic properties.[5][15]
C. Materials Science
Beyond pharmaceuticals, this compound contributes significantly to advanced materials research.[1][16] It serves as a monomer or precursor in the creation of functional materials, including:
-
Conductive Polymers : Incorporation into polymer backbones to enhance electrical conductivity.[1]
-
Liquid Crystals : Used to construct molecules with specific optical and mechanical properties.[1]
-
High-Performance Materials : A valuable reagent for developing specialty materials for electronics, coatings, and sensors.[1][10]
Handling, Storage, and Safety
As a reactive chemical, proper handling of this compound is critical for both safety and experimental success.
-
Safety Precautions : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[17] It causes skin and serious eye irritation and may cause respiratory irritation.[17][18] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[17][19] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][18]
-
Storage : To maintain its integrity, the compound should be stored in a tightly closed container in a refrigerator at 2–8 °C.[1][4] The aldehyde group can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability and to prevent degradation from atmospheric moisture and oxygen.[6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[17][19]
Conclusion
This compound is far more than a simple intermediate; it is a foundational building block that empowers innovation across multiple scientific disciplines.[1] Its well-defined physicochemical properties, predictable dual-site reactivity, and established synthetic utility make it an invaluable tool for chemists.[1][10] From crafting novel drug candidates to designing next-generation materials, the strategic application of this versatile compound continues to be a cornerstone of advanced molecular engineering.
References
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- Chem-Impex. 6-Bromo-2-pyridine carboxaldehyde.
- ChemicalBook. This compound CAS#: 34160-40-2.
- Fisher Scientific. (2010, October 22). 6-Bromo-2-pyridinecarboxaldehyde - SAFETY DATA SHEET.
- ChemicalBook. This compound synthesis.
- ChemicalBook. (2025, July 24). This compound | 34160-40-2.
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The Synthetic Versatility of 6-Bromopyridine-2-carbaldehyde: A Technical Guide for Organic Chemists
Abstract
6-Bromopyridine-2-carbaldehyde has emerged as a pivotal building block in modern organic synthesis, offering a unique combination of reactive functionalities that enable the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, properties, and diverse applications, with a particular focus on its utility in cross-coupling and condensation reactions. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of its reactivity and provides field-proven insights into its practical application, supported by detailed experimental protocols and authoritative references.
Introduction: A Bifunctional Linchpin in Heterocyclic Chemistry
This compound is a strategically functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its structure incorporates two key reactive sites: a bromine atom at the 6-position, which is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, and a carbaldehyde group at the 2-position, which readily participates in condensation and addition reactions. This dual reactivity allows for sequential and selective modifications, making it an invaluable tool for the synthesis of pharmaceuticals, advanced materials, and sophisticated ligands for catalysis.[2]
This guide will illuminate the synthetic potential of this compound, providing not just a compilation of reactions, but a deeper understanding of the principles that govern its reactivity and application.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 34160-40-2 | |
| Molecular Formula | C₆H₄BrNO | |
| Molecular Weight | 186.01 g/mol | |
| Appearance | White to beige or light brown crystalline powder | [1] |
| Melting Point | 81-85 °C | |
| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol. | [1] |
| Storage | 2-8 °C, under an inert atmosphere. |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the selective formylation of 2,6-dibromopyridine.
Synthesis via Lithiation and Formylation of 2,6-Dibromopyridine
This method leverages the greater kinetic acidity of the proton at the 6-position of 2-bromopyridine derivatives, allowing for selective metal-halogen exchange and subsequent reaction with an electrophile.
Reaction Scheme:
Caption: Synthesis of this compound.
Mechanistic Rationale: The reaction proceeds via a lithium-halogen exchange at the more reactive 2-position of 2,6-dibromopyridine upon treatment with n-butyllithium at low temperatures. The resulting 6-bromo-2-lithiopyridine is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group. An acidic workup hydrolyzes the intermediate hemiaminal to afford the desired aldehyde.
Detailed Experimental Protocol
To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Applications in Organic Synthesis
The synthetic utility of this compound is vast. The following sections highlight its application in key carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds. This reaction is widely used to synthesize biaryl and heteroaryl compounds.[3]
Reaction Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: Synthesis of 6-Phenylpyridine-2-carbaldehyde
In an oven-dried Schlenk flask, this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) are combined. The flask is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added. A degassed mixture of toluene and water (4:1) is added, and the reaction mixture is heated to 90 °C with vigorous stirring for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 6-phenylpyridine-2-carbaldehyde.[5][6]
Sonogashira Coupling Reactions
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7] This reaction is a powerful tool for the synthesis of aryl alkynes.
Reaction Workflow:
Caption: Sonogashira coupling workflow.
Mechanistic Insights: The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, similar to the Suzuki coupling. The copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8]
Experimental Protocol: Synthesis of 6-(Phenylethynyl)pyridine-2-carbaldehyde
To a solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in a mixture of THF and triethylamine (2:1), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) are added. The reaction mixture is degassed with argon and stirred at room temperature for 16 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 6-(phenylethynyl)pyridine-2-carbaldehyde.[9][10]
Knoevenagel Condensation
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds, providing access to α,β-unsaturated systems.[11]
Reaction Workflow:
Caption: Knoevenagel condensation workflow.
Mechanistic Rationale: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.[12]
Experimental Protocol: Synthesis of 2-((6-Bromopyridin-2-yl)methylene)malononitrile
A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol is stirred at room temperature for 2 hours. The formation of a precipitate indicates the progress of the reaction. The reaction mixture is then cooled in an ice bath, and the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-((6-bromopyridin-2-yl)methylene)malononitrile.[13]
Synthesis of Terpyridine Ligands
This compound is a key precursor in the synthesis of 2,2':6',2''-terpyridines, which are important tridentate ligands in coordination chemistry and materials science.[14]
Synthetic Strategy:
Caption: General strategy for terpyridine synthesis.
Synthetic Rationale: The synthesis typically involves a Kröhnke-type reaction where this compound is first condensed with 2-acetylpyridine to form a chalcone-like intermediate. This intermediate then undergoes a cyclization reaction with a source of ammonia, such as ammonium acetate, to form the central pyridine ring of the terpyridine scaffold.[5] The remaining bromine atom can be further functionalized using cross-coupling reactions.
Case Study: Application in Pharmaceutical Synthesis
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, with a focus on providing practical, protocol-driven information for the modern synthetic chemist. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with important applications in medicine and materials science.
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Commercial availability of 6-Bromopyridine-2-carbaldehyde
An In-Depth Technical Guide to the Commercial Availability, Synthesis, and Application of 6-Bromopyridine-2-carbaldehyde
Abstract
This compound (CAS No. 34160-40-2) is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its strategic importance stems from its bifunctional nature, featuring a reactive aldehyde group and a bromine atom on the pyridine scaffold. This unique arrangement allows for selective, orthogonal chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, outlines a reliable laboratory-scale synthetic protocol, and explores its key applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound.
The Strategic Importance of a Versatile Pyridine Building Block
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Its presence can enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key interaction point with biological targets. Within this class of compounds, this compound has emerged as a particularly strategic intermediate.
The power of this molecule lies in its two distinct functional handles:
-
The Aldehyde (-CHO): This group is a versatile electrophile, readily participating in a wide array of classic carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig reactions, reductive aminations, aldol condensations, and the formation of imines or hydrazones.[3][4]
-
The Bromo (-Br) Substituent: Positioned on the electron-deficient pyridine ring, this halogen is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise installation of diverse aryl, alkyl, or amino moieties.
This orthogonality enables chemists to perform sequential, controlled modifications, building molecular complexity in a predictable manner. This guide serves to provide scientists with the foundational knowledge required to source, synthesize, and effectively utilize this high-value chemical intermediate.
Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties is essential for its effective use and safe management in a laboratory setting. This compound is typically a stable crystalline solid but requires specific storage conditions to maintain its purity and integrity over time.
| Property | Value | Reference(s) |
| CAS Number | 34160-40-2 | [3][5] |
| Molecular Formula | C₆H₄BrNO | [3][5] |
| Molecular Weight | 186.01 g/mol | [3][5] |
| Appearance | White to beige or light brown crystalline powder/flakes | [3][5][6] |
| Melting Point | 81-85 °C (lit.) | [5][7] |
| Purity (Typical) | ≥97% | [8] |
| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, methanol | [5][9] |
| Storage Conditions | 2–8 °C, under inert atmosphere, protected from light | [3][10] |
Handling and Safety: As a halogenated aldehyde, this compound is classified as a skin, eye, and respiratory irritant.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[6] It is incompatible with strong oxidizing agents and strong bases.[6]
Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of global fine chemical suppliers, ensuring a stable supply chain for both academic research and industrial scale-up.[5] Purity levels are consistently high, typically 97-98% or greater, which is critical for achieving reproducible results in sensitive synthetic applications. When sourcing for regulated applications, such as GMP synthesis, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for each batch to verify purity and impurity profiles.
| Supplier | Representative Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 97% | 1 g, 10 g |
| TCI America | >98.0% (GC) | 1 g, 5 g |
| Apollo Scientific | 95% | 25 g, 100 g |
| Chem-Impex International | ≥98% (HPLC) | Gram to Kilogram scale |
| BLD Pharmatech | Specification-dependent | Bulk inquiry available |
| MedchemExpress | 98.0% | 10 g |
| Alfa Chemistry | Research Grade | Custom inquiry |
Note: This table is representative and not exhaustive. Pricing and stock levels are subject to change and should be verified directly with the suppliers.
Synthetic Routes and Process Considerations
While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and informs in-house production if required. The most common laboratory-scale preparations start from 2-bromo-6-methylpyridine.[9] The core transformation is the selective oxidation of the methyl group to an aldehyde.
Detailed Laboratory-Scale Protocol: Oxidation of 2-Bromo-6-methylpyridine
This protocol is based on a well-established method involving radical bromination followed by hydrolysis, a common pathway for benzylic-type oxidations.
Methodology:
-
Reaction Setup: To a solution of 2-bromo-6-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS). The molar ratio should be carefully controlled to favor mono-bromination of the methyl group.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN. The rationale here is to initiate a radical chain reaction where NBS serves as the bromine radical source, selectively abstracting a hydrogen from the methyl group.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.
-
Workup: After cooling, the succinimide byproduct is filtered off. The organic solution is then subjected to an aqueous workup. A wash with a mild acid, such as a citric acid solution, helps to remove any remaining basic pyridine starting material.[9] This is followed by washes with water and brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Caption: Orthogonal reactivity of this compound.
Precursor for Advanced Ligand Synthesis
Beyond pharmaceuticals, the compound is crucial for developing ligands used in coordination chemistry and asymmetric catalysis. [5]It is a building block for synthesizing derivatives of tris[(pyridyl)methyl]amine (TPA) ligands. [9][11]By modifying the aldehyde, researchers can attach these ligands to solid supports, introduce chiral auxiliaries, or append other functional groups to fine-tune the electronic and steric properties of the resulting metal complexes.
Conclusion
This compound is more than a simple chemical; it is a foundational tool for innovation in the molecular sciences. Its high commercial availability, consistent purity, and exceptional synthetic versatility make it a reliable and valuable asset for researchers. [5]The orthogonal reactivity of its aldehyde and bromo groups provides a robust platform for the efficient synthesis of novel pharmaceuticals, advanced materials, and sophisticated catalytic systems. This guide provides the essential technical knowledge for professionals to confidently source and strategically implement this key building block in their research and development programs.
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An In-depth Technical Guide to the Safe Handling of 6-Bromopyridine-2-carbaldehyde
Introduction: 6-Bromopyridine-2-carbaldehyde (CAS No: 34160-40-2) is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents and complex molecular architectures.[1] Its utility stems from the dual reactivity of the aldehyde functional group and the bromo-substituted pyridine ring, allowing for a wide array of chemical transformations.[1] However, this same reactivity profile necessitates a thorough understanding of its potential hazards. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in both regulatory standards and practical laboratory experience. The core philosophy of this document is not merely to list procedures, but to explain the chemical causality behind them, fostering a proactive safety culture.
Part 1: Hazard Identification and Inherent Risks
This compound is classified as a hazardous substance, and a complete understanding of its risk profile is the foundation of safe handling.[2][3] The primary hazards are associated with its irritant properties and acute toxicity upon exposure.[2][3][4][5]
The aldehyde functional group is inherently reactive towards biological nucleophiles, such as the amine and thiol groups found in proteins. This reactivity is the likely mechanism behind its classification as a skin, eye, and respiratory irritant. Covalent modification of proteins on these surfaces can trigger an inflammatory response.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2][4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3][4] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood. This is non-negotiable. The compound is a fine, light solid that can be easily aerosolized, posing a significant inhalation risk.[2][4]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[2]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[2][4][6]
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE is used to protect the user from exposure in the immediate handling area.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale and Specifications |
| Eyes/Face | Safety Goggles | Tight-sealing chemical safety goggles are mandatory to protect against airborne dust particles.[2][4] Standard safety glasses do not provide adequate protection. |
| Hands | Nitrile Gloves | Wear appropriate protective gloves to prevent skin exposure.[2][4] Regularly inspect gloves for tears or punctures before and during use. |
| Body | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | N95 Respirator | For weighing large quantities or in situations where dust generation is unavoidable, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator is recommended to prevent inhalation.[2][4] |
Part 3: Laboratory Protocol for Safe Handling and Dispensing
This section outlines a self-validating workflow for the routine handling of this compound.
Pre-Use Checklist & Preparation
-
Consult the SDS: Always review the Safety Data Sheet (SDS) before use, even if you have handled the chemical before.
-
Designate an Area: Demarcate a specific area within the fume hood for the handling of this reagent to prevent cross-contamination.
-
Assemble Equipment: Ensure all necessary glassware, spatulas, and weighing paper are clean, dry, and placed inside the fume hood.
-
Verify PPE: Don all required PPE as detailed in Table 2 before approaching the chemical container.
Step-by-Step Handling Procedure
-
Container Acclimatization: If the reagent is stored refrigerated, allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the off-white to yellow solid onto weighing paper or directly into a tared vessel.[2] Perform this action slowly and deliberately to minimize dust formation.[2][6]
-
Closing: Securely close the main container immediately after dispensing.
-
Dissolution: If preparing a solution, add the weighed solid to the solvent. This is generally safer than adding solvent to the solid, as it provides better control over mixing and potential exothermic reactions.
-
Cleanup: Clean the spatula and the weighing area within the fume hood. Any contaminated weighing paper should be disposed of as hazardous waste.
Workflow Visualization
Caption: Workflow for Safe Handling of this compound.
Part 4: Storage, Stability, and Incompatibilities
Proper storage is critical for maintaining the chemical's purity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is often refrigerated (2-8°C) to maintain long-term quality.[2] The storage area should be locked or otherwise secured.[2][4]
-
Chemical Stability: The compound is stable under recommended storage conditions.[2][7] However, aldehydes are susceptible to oxidation, so storage under an inert atmosphere (like nitrogen or argon) can be considered for high-purity applications.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can convert the aldehyde to a carboxylic acid.[2][4] Also, keep away from strong bases, as they can catalyze aldol-type condensation or other decomposition pathways.[2][4]
Part 5: Emergency Response and Disposal
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
Immediate and appropriate first aid can significantly reduce harm.
Table 3: Emergency First Aid Protocol
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][3][4] If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][3][4] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Call a poison control center or physician immediately.[2][3][4] |
Accidental Release Measures
-
Small Spills: For minor spills contained within a fume hood, ensure PPE is worn. Gently sweep up the solid material, avoiding dust creation, and place it into a sealed, labeled container for hazardous waste disposal.[5]
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.
Emergency Response Logic
Caption: Decision Tree for Emergency Response Procedures.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2] Dispose of contents and containers at an approved waste disposal facility in accordance with all local, regional, and national regulations.[2][3][4] Do not dispose of down the drain.[2]
Part 6: Physical and Chemical Properties
A summary of key physical data is provided for reference.
Table 4: Physicochemical Data
| Property | Value |
| Molecular Formula | C6H4BrNO |
| Molecular Weight | 186.01 g/mol |
| Appearance | Off-white to yellow solid/flakes[1][2] |
| Melting Point | 79 - 85 °C[1][2] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol. Insoluble in water.[1] |
| Flash Point | No data available[2] |
| Autoignition Temperature | No data available[2] |
References
- This compound | C6H4BrNO | CID 2757009 - PubChem - NIH.
Sources
Methodological & Application
The Strategic Intermediate: Application Notes for 6-Bromopyridine-2-carbaldehyde in Pharmaceutical Synthesis
Abstract
6-Bromopyridine-2-carbaldehyde has emerged as a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic placement of a reactive aldehyde and a versatile bromine atom on the pyridine scaffold allows for sequential, regioselective functionalization, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.[1][2] This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and furnishing detailed protocols for key transformations relevant to drug discovery and development professionals.
Introduction: The Dual-Reactivity Advantage
The utility of this compound in pharmaceutical synthesis stems from its two distinct reactive centers. The aldehyde group serves as a prime site for nucleophilic additions, reductive aminations, and olefination reactions, enabling the construction of diverse side chains and the introduction of crucial pharmacophoric elements.[3] Concurrently, the bromine atom at the 6-position is an ideal handle for modern cross-coupling chemistry, including Suzuki-Miyaura and Sonogashira reactions, facilitating the formation of carbon-carbon bonds to build biaryl and other complex scaffolds common in targeted therapeutics like kinase inhibitors.[4] This orthogonal reactivity allows chemists to construct complex molecules with precision and efficiency.[3]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in synthesis.[1]
| Property | Value | Source |
| CAS Number | 34160-40-2 | [1] |
| Molecular Formula | C₆H₄BrNO | [1] |
| Molecular Weight | 186.01 g/mol | [1] |
| Appearance | White to light yellow/beige crystalline powder | [1][2] |
| Melting Point | 81–85 °C | [1][5] |
| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1] |
| Purity Standard | ≥97-98% | [1][2][5] |
| Storage Conditions | 2–8 °C, under inert atmosphere | [1][5] |
| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, ether | [1] |
Handling Considerations: The aldehyde group is susceptible to oxidation, and the compound can be sensitive to prolonged exposure to atmospheric conditions. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and to use dry, degassed solvents for reactions to ensure reproducibility and high yields.
Core Applications & Synthetic Protocols
The true power of this compound is realized in its application as a versatile intermediate. Below, we detail its use in key reaction classes that are fundamental to the synthesis of modern pharmaceuticals.
Synthesis of Diarylpyridine Scaffolds via Suzuki-Miyaura Coupling
The diarylpyridine motif is a common core in a variety of targeted therapies, including tubulin polymerization inhibitors and kinase inhibitors. The Suzuki-Miyaura reaction is a cornerstone of this synthetic strategy, offering high functional group tolerance and excellent yields.[6][7]
Rationale: This protocol describes the synthesis of a hypothetical, yet representative, diarylpyridine intermediate. The palladium-catalyzed coupling of the C-Br bond with an arylboronic acid leaves the aldehyde untouched for subsequent elaboration. The choice of a palladium catalyst with a phosphine ligand like SPhos is crucial for efficient oxidative addition and reductive elimination, particularly with heteroaryl halides. A mixed solvent system of dioxane/water with a base like K₃PO₄ is a robust combination for ensuring the solubility of both organic and inorganic reagents and for activating the boronic acid.
Protocol 1: Synthesis of 6-(4-methoxyphenyl)pyridine-2-carbaldehyde
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.5 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv.)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.1 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Formation of Secondary Alcohols via Grignard Reaction
The aldehyde functionality of this compound readily undergoes nucleophilic addition with organometallic reagents, such as Grignard reagents, to form secondary alcohols. These alcohols are key intermediates for a variety of pharmaceuticals, including antihistamines and other agents where a chiral carbinol center is crucial.
Rationale: This protocol details the addition of a Grignard reagent to the aldehyde. A critical aspect of this procedure is the selective reaction at the aldehyde without disturbing the C-Br bond. This is achieved by performing the reaction at low temperatures (-78 °C). At this temperature, the Grignard reagent is highly reactive towards the electrophilic aldehyde carbonyl, while the oxidative addition into the C-Br bond is kinetically disfavored. Anhydrous conditions are paramount, as Grignard reagents are strong bases and will be quenched by any protic source.
Protocol 2: Synthesis of 1-(6-Bromopyridin-2-yl)propan-1-ol
Materials:
-
This compound (1.0 equiv.)
-
Ethylmagnesium bromide (1.2 equiv., 3.0 M solution in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Vessel Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen or argon.
-
Reactant Preparation: Dissolve this compound in anhydrous THF in a three-necked flask equipped with a stir bar, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the ethylmagnesium bromide solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise, while maintaining a low temperature.
-
Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude alcohol by flash chromatography.
Workflow Diagram: Grignard Addition
Caption: Workflow for the Grignard addition to the aldehyde.
Synthesis of Imidazo[1,2-a]pyridine Cores
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates for various therapeutic areas, including oncology and infectious diseases.[4] this compound can be a key precursor for functionalized versions of this important heterocycle. A common route involves the initial reaction of the aldehyde, for instance, to form a 2-acylpyridine derivative, which can then undergo cyclization with an appropriate amine. A more direct, albeit related, pathway starts from 2-amino-5-bromopyridine, which is structurally related to our title compound's potential precursors or derivatives.
Rationale: This protocol outlines the synthesis of a substituted imidazo[1,2-a]pyridine, demonstrating a key cyclization strategy. The reaction between a 2-aminopyridine and a 1,2-dicarbonyl equivalent (here, 2-bromomalonaldehyde) is a classic method for constructing the fused imidazole ring. The initial step is a nucleophilic attack of the pyridine ring nitrogen onto one of the aldehyde carbons, followed by condensation with the amino group and subsequent aromatization. Heating to reflux provides the necessary energy to overcome the activation barriers for these steps.
Protocol 3: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (Adapted from a similar transformation)
Materials:
-
2-Amino-5-bromopyridine (1.0 equiv.)
-
2-Bromomalonaldehyde (1.2 equiv.)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyridine in acetonitrile.
-
Reagent Addition: Add 2-bromomalonaldehyde to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) for 2 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting amine by TLC.
-
Quenching and Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding saturated NaHCO₃ solution.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the title compound.[1]
Logical Relationship Diagram: Synthetic Versatility
Caption: Synthetic utility of this compound.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its orthogonal reactive sites provide a robust platform for the efficient construction of complex, biologically active molecules. By enabling access to prevalent pharmaceutical scaffolds such as diarylpyridines and functionalized carbinols, this intermediate will undoubtedly continue to play a significant role in the discovery and development of new therapeutic agents. The protocols and insights provided herein serve as a foundational guide for researchers looking to leverage the unique synthetic advantages of this versatile compound.
References
- Research Value of this compound in Organic Synthesis. (2025). SACH.
- This compound synthesis. (n.d.). ChemicalBook.
- 6-Bromo-2-pyridine carboxaldehyde. (n.d.). Chem-Impex.
- The Significance of Pyridine Aldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermedi
- 6-Bromo-2-pyridinecarboxaldehyde 97. (n.d.). Sigma-Aldrich.
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.).
- 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. (n.d.). ChemicalBook.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymeris
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). Benchchem.
- Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). Benchchem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017197604A1 - Method for synthesizing crizotinib intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 6. CN107417603B - Preparation method of crizotinib intermediate - Google Patents [patents.google.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Bromopyridine-2-carbaldehyde in the Synthesis of Advanced Heterocyclic Systems
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern organic synthesis and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Among the myriad of available building blocks, 6-Bromopyridine-2-carbaldehyde stands out as a particularly valuable and versatile intermediate.[1][2] Its strategic placement of a reactive aldehyde group and a synthetically malleable bromine atom on the pyridine scaffold allows for a diverse range of chemical transformations.[3] This unique bifunctionality enables chemists to engage in a multitude of reactions, including nucleophilic additions, condensations, and transition-metal-catalyzed cross-couplings, often with a high degree of control over the reaction site.[2][3]
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of a variety of heterocyclic compounds. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and present data in a clear and accessible format. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound to construct complex and biologically relevant molecules.
Core Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNO | [1][4] |
| Molecular Weight | 186.01 g/mol | [1][4] |
| Appearance | White to beige/light brown crystalline powder | [1] |
| Melting Point | 81–85 °C | [1][5] |
| Storage Conditions | 2–8 °C, under an inert atmosphere | [1][5] |
The aldehyde group in this compound is susceptible to oxidation, and the molecule may degrade with prolonged exposure to atmospheric conditions. Therefore, it is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to ensure its integrity and reactivity, particularly in moisture-sensitive reactions.
Application in the Synthesis of Fused Heterocyclic Systems: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines, a scaffold present in numerous marketed drugs.[6][7][8] this compound is an ideal aldehyde component for the GBB reaction, leading to the formation of 6-bromo-substituted imidazo[1,2-a]pyridines, which can be further functionalized via cross-coupling reactions.
Protocol: Synthesis of 6-Bromo-2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyridine
This protocol details the synthesis of a 6-bromo-substituted imidazo[1,2-a]pyridine via a Lewis acid-catalyzed GBB reaction.
Reaction Scheme:
A representative GBB reaction workflow.
Materials:
-
This compound
-
2-Aminopyridine
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv), 2-aminopyridine (1.0 equiv), and anhydrous methanol.
-
Stir the mixture at room temperature until the solids are fully dissolved.
-
Add scandium(III) triflate (0.1 equiv) to the solution. The Lewis acid catalyst is crucial for activating the imine intermediate towards nucleophilic attack by the isocyanide.[9]
-
Add tert-butyl isocyanide (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-bromo-2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyridine.
Expected Yield: 70-85%
Rationale for Experimental Choices:
-
Catalyst: Sc(OTf)₃ is an effective Lewis acid for this transformation, as it is moisture-tolerant and promotes the formation of the key nitrilium intermediate.[9]
-
Solvent: Methanol is a suitable solvent as it facilitates the dissolution of the starting materials and does not interfere with the reaction mechanism.[10]
-
Stoichiometry: A slight excess of the isocyanide is used to ensure complete consumption of the limiting reagents.
Leveraging the Bromo-Substituent: Synthesis of Bipyridines via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position of the pyridine ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12][13] This allows for the straightforward synthesis of 2,2'-bipyridine derivatives, which are important ligands in coordination chemistry and catalysis.[14]
Protocol: Synthesis of [2,2'-Bipyridine]-6-carbaldehyde
This protocol outlines the synthesis of a key bipyridine ligand through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Suzuki-Miyaura cross-coupling for bipyridine synthesis.
Materials:
-
This compound
-
Pyridine-2-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), pyridine-2-boronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv). The phosphine ligand is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The aqueous base is necessary for the transmetalation step of the Suzuki-Miyaura reaction.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield [2,2'-Bipyridine]-6-carbaldehyde.
Expected Yield: 65-80%
Rationale for Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a robust and commonly used catalyst for Suzuki-Miyaura couplings of pyridyl halides.
-
Base and Solvent System: The combination of an aqueous base (K₂CO₃) and an organic solvent (dioxane) is a standard condition for Suzuki-Miyaura reactions, promoting both the dissolution of reagents and the key transmetalation step.
Condensation Chemistry: Synthesis of Pyridinyl Hydrazones
The aldehyde functionality of this compound readily undergoes condensation reactions with various nucleophiles. A straightforward example is the reaction with hydrazines to form hydrazones, which are themselves interesting heterocyclic compounds with potential applications in coordination chemistry and as precursors for further cyclization reactions.[3][15]
Protocol: Synthesis of this compound Phenylhydrazone
This protocol describes a simple and efficient condensation reaction to form a stable hydrazone derivative.[3][15]
Reaction Scheme:
Condensation reaction to form a pyridinyl hydrazone.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 equiv) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction, although it often proceeds without it.
-
Heat the reaction mixture to reflux for 1-2 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain this compound phenylhydrazone as a crystalline solid.[15]
Expected Yield: >80%[3]
Rationale for Experimental Choices:
-
Solvent: Ethanol is a good solvent for both reactants and allows for easy isolation of the product upon cooling.
-
Reaction Conditions: The condensation is typically rapid at reflux temperature, leading to high yields of the desired product.
Future Directions and Advanced Applications
The synthetic utility of this compound extends beyond the examples provided here. It is a valuable precursor for the synthesis of a wide range of other heterocyclic systems, including:
-
Triazolopyridines: The aldehyde can be converted to a hydrazone, which can then undergo oxidative cyclization to form a triazole ring fused to the pyridine core.[16][17]
-
Pyrido[1,2-a]pyrimidines: Condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of this fused bicyclic system.[2][18]
-
Pictet-Spengler Reaction: While not a direct application, this compound can be used in Pictet-Spengler-type reactions with appropriate β-arylethylamines to construct complex polycyclic alkaloids.[1][14][19]
-
Ugi and other MCRs: The aldehyde functionality makes it a suitable substrate for other MCRs like the Ugi reaction, enabling the rapid generation of diverse and complex molecular scaffolds.[5][20][21][22]
The ability to sequentially or orthogonally functionalize the aldehyde and bromo positions of this compound provides a powerful strategy for the synthesis of libraries of complex heterocyclic compounds for drug discovery and materials science applications.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its unique combination of a reactive aldehyde and a readily functionalizable bromine atom allows for a wide range of synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- Moreno-Fuquen, R., Chaur, M. N., Romero, E. L., Zuluaga, F., & Ellena, J. (2012). This compound phenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2131.
- BenchChem. (n.d.). [2,2'-Bipyridine]-6-carbaldehyde | 134296-07-4. Retrieved January 8, 2026.
- Gao, F., & Li, G. (2024).
- Moreno-Fuquen, R., Chaur, M. N., Romero, E. L., Zuluaga, F., & Ellena, J. (2012). This compound phenylhydrazone.
- Santhosh Kumar, G., Jitender Dev, G., Ravi Kumar, N., Krishna Swaroop, D., Poorna Chandra, Y., Ganesh Kumar, C., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584–590.
- AstraZeneca AB. (2006). Triazolopyridine derivatives as antibacterial agents.
- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
- Calcaterra, A., Mangiardi, L., Delle Monache, G., Quaglio, D., Balducci, S., Berardozzi, S., Iazzetti, A., Franzini, R., Botta, B., & Ghirga, F. (2017).
- Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007–7049.
- Roberge, J. Y., Yu, G., Mikkilineni, A., Wu, X., Zhu, Y., Lawrence, R. M., & Ewing, W. R. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132–147.
- da Silva, G. G., de Souza, M. V. N., & Esteves, P. M. (2021). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry, 86(15), 10185–10194.
- Bariwal, J., & Van der Eycken, E. (2013).
- Curti, C., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.
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The Fulcrum of Design: 6-Bromopyridine-2-carbaldehyde in Advanced Ligand Development
Abstract
In the intricate world of coordination chemistry and drug development, the selection of molecular building blocks is paramount. Among these, 6-Bromopyridine-2-carbaldehyde has emerged as a cornerstone scaffold, prized for its inherent reactivity and structural versatility. This heterocyclic compound, featuring both a bromine atom and an aldehyde group on a pyridine core, offers chemists a powerful tool for constructing sophisticated ligands.[1] The strategic positioning of these functional groups allows for a multitude of reactions, including nucleophilic substitutions, condensation reactions, and transition-metal-catalyzed cross-couplings, opening pathways to a diverse array of target molecules.[1] This guide provides an in-depth exploration of the role of this compound in ligand development, complete with detailed application notes, experimental protocols, and insights into the causality behind experimental choices.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
The utility of this compound (CAS No. 34160-40-2) in ligand synthesis stems from its dual-functional nature. The aldehyde group serves as a reactive handle for the formation of imines (Schiff bases), hydrazones, and other condensation products, while the bromo-substituent provides a site for cross-coupling reactions or further functionalization.[2] This allows for a modular approach to ligand design, where different functionalities can be introduced to tune the steric and electronic properties of the final molecule.
The pyridine nitrogen atom itself is a key player, providing a coordination site for metal ions. This combination of a reactive aldehyde, a modifiable bromo-group, and a coordinating nitrogen atom makes this compound an exceptionally valuable precursor for a range of ligands, including Schiff bases, N-heterocyclic carbenes (NHCs), and tripodal amine ligands. These ligands, in turn, are crucial for stabilizing metal catalysts, enhancing their activity and selectivity, and forming metal complexes with potential therapeutic applications.[1][2][3]
Core Applications and Synthetic Pathways
The versatility of this compound allows for its application in the synthesis of several important classes of ligands. This section details the synthetic strategies and provides step-by-step protocols for each.
Schiff Base Ligands: The Workhorses of Coordination Chemistry
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are among the most widely used ligands in coordination chemistry due to their ease of synthesis and ability to form stable metal complexes.[4] The imine (-C=N-) linkage is a key feature, providing a nitrogen donor atom for metal coordination.
Workflow for Schiff Base Ligand Synthesis:
Caption: General workflow for Schiff base synthesis.
Detailed Protocol: Synthesis of a Schiff Base Ligand from this compound and Aniline
This protocol describes a general procedure for the synthesis of an imine from this compound and aniline.
Materials:
-
This compound (1.86 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (catalyst, 2-3 drops)
-
Dichloromethane and Hexane (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10 mmol) in absolute ethanol (30 mL).
-
To this solution, add aniline (0.93 g, 10 mmol) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.[6]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[5]
-
Dry the purified Schiff base in a vacuum oven.
-
Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Tris[(pyridyl)methyl]amine (TPA) Ligands: Bio-inspired Catalysis
Tris[(pyridyl)methyl]amine (TPA) and its derivatives are tripodal, tetradentate ligands that are excellent mimics of the coordination environment in some metalloenzymes.[7] The synthesis of a bromo-substituted TPA ligand, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), highlights a more complex, multi-step synthesis where this compound is a key intermediate.
Synthetic Pathway for Tris[(6-bromopyridin-2-yl)methyl]amine:
Caption: Multi-step synthesis of a TPA ligand.
Detailed Protocol: Synthesis of Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃)
This protocol is adapted from a literature procedure for the synthesis of TPABr₃.[8]
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Appropriate solvents (e.g., THF, acetonitrile)
Procedure:
-
Synthesis of (6-Bromo-2-pyridyl)methanol: 2,6-Dibromopyridine is reacted with n-butyllithium at low temperature (195 K) to generate 2-bromo-6-lithiopyridine, which is then reacted with DMF and subsequently reduced with NaBH₄ to yield the alcohol.[8]
-
Mesylation: The alcohol is converted to its mesylate by reaction with methanesulfonyl chloride and triethylamine.[8]
-
Azide Formation: The mesylate undergoes an Sₙ2 reaction with sodium azide to form the corresponding organic azide.[8]
-
Reduction to Primary Amine: The azide is reduced to the primary amine, (6-bromopyridin-2-yl)methanamine, using triphenylphosphine.[8]
-
Final Assembly: The primary amine is reacted with two equivalents of the mesylate intermediate to yield the final product, tris[(6-bromopyridin-2-yl)methyl]amine.[8] The overall yield for this multi-step synthesis is reported to be 49%.[8]
N-Heterocyclic Carbene (NHC) Precursors: Modern Catalysis
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in modern catalysis, particularly for cross-coupling reactions.[9] The synthesis of NHC precursors, typically imidazolium salts, can be achieved from this compound through a multi-step process.
General Pathway to Pyridine-Substituted Imidazolium Salts:
Caption: Synthesis of an NHC precursor.
Detailed Protocol: Synthesis of a Pyridine-Substituted Imidazolium Salt
This protocol is a generalized procedure based on known methods for imidazolium salt synthesis.
Materials:
-
This compound
-
Primary amine (e.g., methylamine)
-
Sodium triacetoxyborohydride
-
Glyoxal
-
A second primary amine (e.g., aniline)
-
An oxidizing agent (e.g., DDQ)
-
Appropriate solvents (e.g., methanol, acetonitrile)
Procedure:
-
Reductive Amination: React this compound with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride to form the corresponding secondary amine.
-
Cyclization: The secondary amine is then reacted with glyoxal and a second, different primary amine in a suitable solvent. This condensation reaction forms a dihydroimidazolium intermediate.
-
Aromatization: The dihydroimidazolium intermediate is oxidized to the aromatic imidazolium salt using a suitable oxidizing agent.
-
Purification: The resulting imidazolium salt can be purified by recrystallization.
Applications in Catalysis and Medicinal Chemistry
The ligands derived from this compound have found widespread use in both catalysis and medicinal chemistry.
Catalytic Applications
Metal complexes of Schiff base and TPA ligands are effective catalysts for a variety of organic transformations. For example, palladium(II) complexes with Schiff base ligands have shown excellent catalytic activity in Heck cross-coupling reactions, achieving 100% conversion of starting materials.[10] Manganese complexes with TPA ligands have been used as metalloenzyme-like catalysts for the aerobic epoxidation of olefins, achieving high conversions (>98%) and yields (up to 98%).[2]
Table 1: Catalytic Performance of Metal Complexes with Ligands Derived from Pyridine Aldehydes
| Catalyst/Ligand Type | Metal Center | Reaction | Substrate | Conversion (%) | Yield (%) | Reference |
| Schiff Base | Pd(II) | Heck Coupling | Iodobenzene & Methyl Acrylate | 100 | - | [10] |
| TPA | Mn(II) | Aerobic Epoxidation | trans-Stilbene | >98 | 98 | [2] |
| Substituted TPA | Cu(II) | ATRP | Acrylate Monomers | - | - | [11] |
Medicinal and Biological Applications
The unique structures of metal complexes derived from this compound make them promising candidates for therapeutic applications.[3] These complexes can interact with biomolecules in ways that are not easily achieved by purely organic compounds.[3]
-
Anticancer Activity: Metal complexes of ligands derived from pyridine-2-carbaldehyde and its derivatives have shown significant anticancer activity. For instance, zinc(II) and palladium(II) complexes of a thiosemicarbazone ligand derived from 6-methylpyridine-2-carbaldehyde exhibited antineoplastic activity against human colon cancer cell lines (HCT 116).[12] Other palladium(II) Schiff base complexes have shown strong antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cells, with IC₅₀ values as low as 74.6 µg/mL.[13][14]
-
Antimicrobial Activity: Schiff bases and their metal complexes are well-known for their antimicrobial properties.[1][15] The imine group is crucial for their biological activity.[1] Metal chelation can enhance the antimicrobial efficacy of the free ligand. Complexes have shown activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans.[16]
Table 2: Biological Activity of Related Metal Complexes
| Complex Type | Ligand Type | Metal Center | Biological Activity | Cell Line/Organism | IC₅₀ / Activity Metric | Reference |
| Antineoplastic | Thiosemicarbazone | Pd(II) | Anticancer | HCT 116 | Active | [12] |
| Antineoplastic | Schiff Base | Pd(II) | Anticancer | MCF-7 | 74.6 µg/mL | [13][14] |
| Antimicrobial | Schiff Base | Various | Antibacterial/Antifungal | S. aureus, E. coli, C. albicans | Active | [16] |
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of ligand development. Its unique combination of a reactive aldehyde, a functionalizable bromo-group, and a coordinating pyridine ring provides a robust platform for the synthesis of a wide range of sophisticated ligands. The protocols and applications detailed in this guide underscore the significance of this compound in advancing the frontiers of catalysis, coordination chemistry, and medicinal science. The continued exploration of its reactivity will undoubtedly lead to the discovery of new ligands with enhanced properties and novel applications.
References
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- Wang, Y., et al. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI.
- Al-Qahtani, S. A., et al. (2022). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
- International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
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- Der Pharma Chemica. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers.
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- Andregg, G., & Wenk, F. (1967). Synthesis and characterisation of novel tris(2-pyridilmethyl)
- ResearchGate. (2015). Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction.
- Kasuga, N. C., et al. (2010). Antineoplastic Activity of New Transition Metal Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone. Bioinorganic Chemistry and Applications.
- PubMed Central. (2014). Anticancer Activity of Metal Complexes: Involvement of Redox Processes.
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- PubMed Central. (n.d.). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route.
- PubMed Central. (2018). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.
- Sivaraj, K. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. International Journal of Pharmaceutical Sciences and Research.
- Journal of the Indian Chemical Society. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series.
- MDPI. (2018). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities.
- ResearchGate. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.
- Semantic Scholar. (2024). SYNTHESIS, CHARACTERISATION, AND ANTICANCER AND ANTIOXIDANT ACTIVITIES OF NOVEL COMPLEXES OF PALLADIUM AND AN ORGANIC SCHIFF-BASE.
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Application Notes & Protocols: 6-Bromopyridine-2-carbaldehyde as a Strategic Precursor for Advanced Tri[(pyridyl)methyl]amine Ligands
Abstract & Introduction
In the landscape of modern coordination chemistry, the design of ligands is paramount to controlling the steric and electronic environment of metal centers.[1] Tripodal, tetradentate ligands, particularly those based on the tris(2-pyridylmethyl)amine (TPMA) scaffold, have emerged as exceptionally versatile frameworks.[2][3] These ligands are celebrated for their ability to form stable, well-defined complexes with a vast array of transition metals, finding applications in fields ranging from bioinorganic modeling and catalysis to the development of advanced materials.[3][4][5]
This guide focuses on the strategic use of 6-Bromopyridine-2-carbaldehyde as a key building block for synthesizing functionalized TPMA ligands.[6] The presence of the bromo-substituent on the pyridine ring is not a passive feature; it is a reactive handle that permits post-synthetic modification. This allows researchers to meticulously engineer the ligand's periphery, thereby fine-tuning the properties of the resulting metal complex for specific applications. We present here a detailed protocol for the synthesis of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), a foundational ligand for further derivatization, and discuss the broader implications for catalyst and materials design.
The Precursor: this compound
This compound is a light yellow, crystalline solid that serves as a highly effective starting material.[6][7] Its utility stems from the orthogonal reactivity of its two functional groups: the aldehyde, which is primed for amine condensation, and the bromo-group, which is suitable for a variety of cross-coupling reactions.
Table 1: Key Physicochemical and Structural Data
| Property | This compound | Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃) |
| Molecular Formula | C₆H₄BrNO[8][9][10] | C₁₈H₁₅Br₃N₄[11] |
| Molecular Weight | 186.01 g/mol [8][10] | 527.05 g/mol [11] |
| Appearance | Light yellow flakes/solid[6] | White/off-white solid |
| Melting Point | 81-85 °C[6][8] | Not widely reported; synthesis-dependent |
| Key Functional Groups | Aldehyde, Bromo-Pyridine | Tertiary Amine, Bromo-Pyridine |
Synthetic Protocol: Synthesis of Tris[(6-bromopyridin-2-yl)methyl]amine
The synthesis of TPMA and its derivatives is most efficiently achieved through a one-pot reductive amination. This process involves the initial formation of an imine intermediate from the aldehyde and an amine source, which is then reduced in situ to the desired amine product.[12][13][14]
Principle of the Reaction
The reaction proceeds in two main stages under mild, slightly acidic conditions. First, three equivalents of this compound react with an ammonia source (e.g., ammonium acetate) to form three imine bonds around a central nitrogen atom. A selective reducing agent, present in the same pot, immediately reduces the C=N double bonds to stable C-N single bonds, driving the reaction to completion and preventing side reactions.
Caption: Reductive amination workflow.
Materials and Reagents
-
This compound (3.0 eq.)
-
Ammonium Acetate (NH₄OAc, 1.0 - 1.2 eq.)
-
Sodium Cyanoborohydride (NaBH₃CN, ~3.0 eq.)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (3.0 eq.) and ammonium acetate (1.1 eq.).
-
Solvent Addition: Add anhydrous methanol to dissolve the reagents. Stir the mixture at room temperature for 30-60 minutes.
-
Scientist's Note: The initial stirring period allows for the formation of the hemiaminal and imine intermediates. The use of anhydrous solvent is critical to favor the forward reaction, as water is a byproduct of imine formation.
-
-
Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (3.0 eq.) to the stirring solution.
-
Scientist's Note: Sodium cyanoborohydride is the reductant of choice for this one-pot procedure.[13] It is stable in protic solvents and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, thereby minimizing the formation of (6-bromopyridin-2-yl)methanol as a byproduct.[13][14]
-
-
Reaction: Affix a condenser and heat the reaction mixture to a gentle reflux (or maintain at room temperature for an extended period, e.g., 16-24h). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up - Quenching: Cool the reaction to room temperature. Slowly and carefully add water to quench any remaining reducing agent.
-
Caution: Quenching may produce hydrogen gas. Perform in a well-ventilated fume hood.
-
-
Work-up - Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane (DCM) and saturated NaHCO₃ solution. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM.
-
Scientist's Note: The basic wash with NaHCO₃ neutralizes the ammonium acetate and any acidic byproducts, ensuring the final amine product is in its free-base form and soluble in the organic layer.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tris[(6-bromopyridin-2-yl)methyl]amine as a solid.
Ligand Architecture and Applications
The successful synthesis of tris[(6-bromopyridin-2-yl)methyl]amine provides a robust platform for advanced coordination chemistry. The ligand coordinates to a metal center in a tripodal fashion, encapsulating it with four nitrogen donor atoms—one tertiary amine and three pyridine nitrogens.
Caption: Tripodal coordination of the ligand to a metal center (M).
This coordination geometry makes TPMA-based complexes effective catalysts and biomimetic models.[1][4] The true power of the bromo-substituted variant, however, lies in its potential for further functionalization. The C-Br bonds can readily participate in reactions such as Suzuki, Stille, or Sonogashira cross-coupling, allowing for the attachment of:
-
Sterically Bulky Groups: To create specific binding pockets or influence catalytic selectivity.
-
Chromophores or Fluorophores: For the development of luminescent materials or molecular sensors.[15]
-
Other Ligating Moieties: To construct polynuclear complexes or metal-organic frameworks (MOFs).
-
Biologically Active Molecules: For applications in drug delivery or bio-imaging.
Conclusion
This compound is a superior precursor for chemists aiming to move beyond simple ligand synthesis into the realm of rational ligand design. The straightforward and high-yielding reductive amination protocol described herein provides reliable access to tris[(6-bromopyridin-2-yl)methyl]amine. This molecule is not merely a ligand but a versatile platform, offering a gateway to a vast library of functionalized tripodal ligands with tailored electronic and steric properties. Its strategic use will continue to empower researchers in catalysis, materials science, and drug development to create novel metal complexes with enhanced function and specificity.
References
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- Tris(2-pyridylmethyl)amines-based metal complexes as versatile scaffold in catalysis | Request PDF. ResearchGate.
- Synthesis, characterization and properties of iron(II) complexes with a series of tripodal ligands based on the parent ligand tris(2-pyridylmethyl)amine | Request PDF. ResearchGate.
- Studies of rheniumtricarbonyl complexes of tripodal pyridyl-based ligands. ResearchGate.
- 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2. Sigma-Aldrich.
- A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen and Flexible Charge. PubMed Central.
- 6-Bromo-2-pyridinecarbaldehyde | 34160-40-2. ChemicalBook.
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Suzuki coupling reactions involving 6-Bromopyridine-2-carbaldehyde
An Application Guide to Suzuki-Miyaura Coupling Reactions Involving 6-Bromopyridine-2-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 6-Arylpyridine-2-carbaldehydes
In the landscape of modern drug discovery and materials science, the 2-arylpyridine scaffold is a privileged structural motif. Its prevalence stems from a unique combination of electronic properties, metabolic stability, and the capacity for hydrogen bonding and metal coordination. This compound has emerged as a critical and versatile building block for accessing this scaffold.[1] Its aldehyde functionality provides a synthetic handle for further elaboration into a variety of functional groups, while the bromine at the 6-position is primed for carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial aryl-aryl bond in these syntheses.[2] Renowned for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents, the Suzuki coupling is a cornerstone of contemporary organic synthesis.[3][4] This guide provides an in-depth analysis of the mechanistic principles, practical challenges, and optimized protocols for the successful Suzuki coupling of this compound, tailored for researchers and professionals in pharmaceutical and chemical development.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle centered on a palladium catalyst. The cycle is universally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.
The initial and often rate-determining step is the Oxidative Addition , where the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[6] This forms a square planar Pd(II) complex. Following this, Transmetalation occurs. The organoboron species (e.g., a phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex, which then transfers its organic moiety to the Pd(II) center, displacing the halide.[7] The final step is Reductive Elimination , where the two organic groups on the palladium complex are coupled, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Navigating the Challenges with Heteroaromatic Substrates
While powerful, the Suzuki coupling of pyridine-containing substrates like this compound is not without its challenges. Awareness of these potential pitfalls is the first step toward rational protocol design.
-
Catalyst Inhibition: The Lewis-basic nitrogen atom of the pyridine ring can coordinate to the palladium center.[8][9] This coordination can sequester the catalyst, leading to deactivation and resulting in sluggish or incomplete reactions. This is particularly problematic with 2-substituted pyridines.
-
Protodeboronation: Under basic aqueous conditions, the boronic acid coupling partner can undergo a competitive side reaction where the C-B bond is cleaved by a proton, leading to the formation of an unwanted arene byproduct and reducing the overall yield.[8]
-
Aldehyde Reactivity: While generally well-tolerated, the aldehyde group can, under certain conditions or with highly reactive catalysts, participate in side reactions. It can also exhibit weak coordination to the metal center, potentially influencing reactivity.[10]
Strategic Optimization of Reaction Parameters
Overcoming the inherent challenges of coupling this compound requires careful selection of the catalyst system, base, and solvent. The goal is to facilitate the desired catalytic cycle while suppressing side reactions.
| Parameter | Options & Rationale |
| Palladium Source | Pd(PPh₃)₄: A robust, general-purpose Pd(0) catalyst. Often effective but may require higher loadings or temperatures for challenging substrates.[2] Pd(OAc)₂ / Pd₂(dba)₃: Stable Pd(II) and Pd(0) precursors that require in situ reduction and activation by a ligand. Offer high flexibility in ligand choice.[7][11] |
| Ligand | Triphenylphosphine (PPh₃): The "classic" ligand, suitable for many standard couplings.[12] Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): The state-of-the-art for heteroaryl couplings. The bulkiness of these ligands promotes the reductive elimination step and can physically hinder the pyridine nitrogen from coordinating to the palladium center, thus preventing catalyst deactivation.[11] Their electron-donating nature accelerates the oxidative addition step.[13] N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-IPr): Highly active and stable catalysts that are excellent for challenging couplings, often allowing for lower catalyst loadings and shorter reaction times due to their strong σ-donating properties.[11] |
| Base | K₂CO₃ / Na₂CO₃: Common, moderately strong inorganic bases, often used in aqueous solvent mixtures.[9] K₃PO₄ / Cs₂CO₃: Stronger, bulkier bases that are often more effective for difficult couplings, particularly with electron-deficient or sterically hindered partners. They can accelerate the transmetalation step.[11][14] |
| Solvent | 1,4-Dioxane / H₂O: A very common and effective solvent system that balances polarity for dissolving both the organic substrates and the inorganic base.[2][15] Toluene / H₂O: Another excellent biphasic system, particularly effective at higher temperatures.[16] DMF / Acetonitrile: Polar aprotic solvents that can be used, sometimes under anhydrous conditions, though aqueous systems are more common for boronic acids.[17] |
Experimental Workflow and Protocols
A successful Suzuki coupling experiment follows a systematic workflow from preparation to purification. Meticulous attention to detail, particularly the exclusion of oxygen, is critical for achieving reproducible, high-yielding results.
Caption: General experimental workflow for a Suzuki coupling reaction.
Protocol 1: Classic Conditions with Pd(PPh₃)₄
This protocol employs a widely available and effective catalyst for the coupling of this compound with phenylboronic acid.
Reagents & Quantities (1.0 mmol scale):
| Reagent | M.W. ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| This compound | 186.01 | 186 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| Solvent | Volume (mL) | |||
| 1,4-Dioxane | 8 | |||
| Degassed H₂O | 2 |
Step-by-Step Procedure:
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (186 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
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Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all oxygen is removed.
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Under a positive pressure of inert gas, quickly add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
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Replace the septum with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Optimized Conditions with a Modern Ligand System
This protocol utilizes a more active catalyst system, which is often necessary for more challenging boronic acids or to achieve higher yields in shorter times.
Reagents & Quantities (1.0 mmol scale):
| Reagent | M.W. ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| This compound | 186.01 | 186 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 182 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.48 | 16.4 | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 425 | 2.0 | 2.0 |
| Solvent | Volume (mL) | |||
| Toluene | 8 | |||
| Degassed H₂O | 2 |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (186 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add toluene (8 mL) and degassed water (2 mL) via syringe.
-
Sparge the mixture with the inert gas for 10-15 minutes.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress. These more active systems often reach completion in 2-6 hours.[11]
-
Upon completion, cool to room temperature and proceed with the same work-up and purification procedure as described in Protocol 1.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in the pharmaceutical and materials sectors. Success hinges on a clear understanding of the reaction mechanism and a rational approach to overcoming the specific challenges posed by the heteroaromatic substrate. By strategically selecting modern, bulky phosphine ligands and appropriate bases, researchers can mitigate catalyst inhibition and achieve high yields under relatively mild conditions. The protocols provided herein serve as robust starting points for the development and optimization of this critical synthetic operation.
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The Strategic Application of 6-Bromopyridine-2-carbaldehyde in Asymmetric Catalysis: A Guide for Advanced Synthesis
Introduction: Unlocking Asymmetric Potential with a Versatile Pyridine Scaffold
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods to produce enantiomerically pure compounds is paramount, particularly in the realm of drug development and materials science. Asymmetric catalysis stands as the most elegant solution to this challenge, and the design of effective chiral ligands is the cornerstone of this field. 6-Bromopyridine-2-carbaldehyde (BPCA) has emerged as a highly valuable and versatile building block for the synthesis of sophisticated chiral ligands.[1][2] Its pyridine core offers a robust N-donor for metal coordination, while the aldehyde functionality provides a convenient handle for the introduction of chirality through condensation with chiral amines or amino alcohols. The bromine atom at the 6-position offers a site for further synthetic modification, allowing for the fine-tuning of steric and electronic properties of the resulting catalyst.[3]
This technical guide provides an in-depth exploration of the application of this compound in asymmetric catalysis. We will delve into the synthesis of a representative chiral iminopyridine ligand derived from BPCA, followed by a detailed protocol for its application in a copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction—a fundamental C-C bond-forming reaction. The causality behind experimental choices, mechanistic insights, and comprehensive protocols are provided to empower researchers to leverage the full potential of this remarkable scaffold.
Part 1: Synthesis of a Chiral Iminopyridine Ligand from this compound
The most direct approach to instill chirality into a ligand scaffold derived from BPCA is through the formation of a Schiff base with a readily available, enantiopure amino alcohol. This reaction is typically straightforward, high-yielding, and allows for modularity in ligand design. Here, we detail the synthesis of a chiral ligand from BPCA and (1R,2S)-(-)-norephedrine.
Causality of Component Selection:
-
This compound (BPCA): The pyridine nitrogen acts as a primary coordination site for the metal center. The aldehyde group is the reactive handle for introducing the chiral auxiliary. The bromo-substituent can electronically influence the pyridine ring and offers a potential site for late-stage diversification of the ligand.
-
(1R,2S)-(-)-Norephedrine: A commercially available and relatively inexpensive chiral amino alcohol. The two stereocenters and the hydroxyl group create a well-defined chiral pocket around the metal center upon coordination, which is crucial for inducing enantioselectivity. The hydroxyl group can act as a secondary coordination site, leading to a more rigid and well-defined catalyst structure.
Workflow for Chiral Ligand Synthesis
Caption: Workflow for the synthesis of a chiral iminopyridine ligand.
Detailed Experimental Protocol: Synthesis of (R)-2-(((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)imino)methyl)-6-bromopyridine
Materials:
-
This compound (BPCA) (1.0 eq)
-
(1R,2S)-(-)-Norephedrine (1.0 eq)
-
Anhydrous Ethanol
-
Molecular Sieves (4 Å, activated)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and (1R,2S)-(-)-Norephedrine.
-
Add anhydrous ethanol to dissolve the reactants (concentration approx. 0.2 M). A small portion of activated 4 Å molecular sieves can be added to scavenge water produced during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a pale yellow solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure chiral iminopyridine ligand.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Application in Asymmetric Henry (Nitroaldol) Reaction
The synthesized chiral iminopyridine ligand can be used to generate a chiral Lewis acid catalyst in situ by complexation with a suitable metal salt. Copper(II) complexes of such ligands have proven to be highly effective in catalyzing the asymmetric Henry reaction, which is the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol.[4][5][6] These products are valuable intermediates in the synthesis of amino alcohols and other biologically active molecules.
Catalytic Cycle and Stereochemical Rationale
The proposed mechanism involves the in situ formation of a chiral copper(II) complex. This complex acts as a Lewis acid, coordinating to the aldehyde to activate it towards nucleophilic attack. The chiral ligand creates a specific three-dimensional environment around the copper center, effectively shielding one face of the aldehyde. The nitroalkane is deprotonated by a base (often a non-coordinating amine like triethylamine) to form a nitronate anion. This nucleophile then attacks the activated aldehyde from the less sterically hindered face, leading to the formation of the product with a specific stereochemistry.
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Detailed Experimental Protocol: Asymmetric Henry Reaction
Materials:
-
Chiral Iminopyridine Ligand (from Part 1) (e.g., 5.5 mol%)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (5.0 mol%)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Nitromethane (5.0 eq)
-
Triethylamine (Et₃N) (4.0 mol%)
-
Anhydrous Solvent (e.g., Isopropanol)
-
Dichloromethane (for workup)
-
1 M HCl (for workup)
-
Brine (for workup)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the chiral iminopyridine ligand (5.5 mol%) and Cu(OAc)₂·H₂O (5.0 mol%) in anhydrous isopropanol. Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a distinct color (e.g., green or blue).
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). The use of lower temperatures often enhances enantioselectivity.[6]
-
Addition of Reagents: To the cooled catalyst solution, add the aromatic aldehyde (1.0 eq), followed by nitromethane (5.0 eq). Finally, add triethylamine (4.0 mol%) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench it by adding 1 M HCl. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization:
-
Determine the yield of the purified β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column.[4]
-
Representative Data
The performance of catalysts derived from BPCA is expected to be comparable to similar pyridine-based ligands in the asymmetric Henry reaction. The following table summarizes typical results for this class of catalysts.
| Entry | Aldehyde | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 0 | 48 | 85 | 92 (R) |
| 2 | 4-Nitrobenzaldehyde | 0 | 48 | 92 | 95 (R) |
| 3 | 4-Chlorobenzaldehyde | -20 | 72 | 88 | 94 (R) |
| 4 | 2-Naphthaldehyde | -20 | 72 | 82 | 90 (R) |
Note: The absolute configuration of the product is dependent on the stereochemistry of the chiral ligand used.[4]
Conclusion and Future Outlook
This compound serves as an exemplary scaffold for the development of effective chiral ligands for asymmetric catalysis. The straightforward synthesis of iminopyridine ligands via condensation with chiral amino alcohols, coupled with their successful application in fundamental C-C bond-forming reactions like the asymmetric Henry reaction, underscores the utility of this approach. The modularity of the synthesis allows for the creation of a library of ligands by varying the chiral amino alcohol, enabling the optimization of the catalyst for a specific transformation. Furthermore, the presence of the bromo-substituent opens avenues for post-synthetic modification, such as through cross-coupling reactions, to further tune the catalyst's properties. This adaptability ensures that BPCA will remain a valuable tool for researchers and drug development professionals in their pursuit of novel and efficient asymmetric synthetic methodologies.
References
- Šebesta, R., & Mlynarský, K. (2012). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 8, 1836–1842. [Link]
- Zhang, H.-X., Qin, D.-B., Jing, L.-H., Gu, S.-J., & Mao, Z.-H. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1715–o1716. [Link]
- F. C. B. da Silva, et al. (2023).
- Palion-Gazda, J., et al. (2022). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 27(19), 6296. [Link]
- Hodačová, J., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand.
- Yin, Q., & Wang, J. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(8), 1135-1148. [Link]
- Qin, Q. (2010). Studies On Synthesis Of Chiral β-Amino Alcohols And Their Application In Asymmetric Henry Reactions. Globe Thesis. [Link]
- Bella, M., & Jørgensen, K. A. (2009). Organocatalytic Enantioselective Henry Reactions. Symmetry, 1(1), 3-23. [Link]
- TBC. (2024). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports, 14(1), 10586. [Link]
- Sappino, C., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1947-1958. [Link]
- Biegasiewicz, K. F., et al. (2012). Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry, 8, 1814–1818. [Link]
Sources
Application Notes and Protocols for the Synthesis of Conductive Polymers Using 6-Bromopyridine-2-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis and characterization of novel conductive polymers based on the functional monomer, 6-Bromopyridine-2-carbaldehyde. The presence of a reactive aldehyde group on the pyridine ring offers a versatile platform for post-polymerization modification, enabling the covalent attachment of various moieties for applications in drug development, biosensing, and advanced materials. We present detailed protocols for both chemical and electrochemical polymerization methods, followed by essential characterization techniques to validate the successful synthesis and determine the key properties of the resulting polymer. This guide is intended for researchers, scientists, and professionals in the fields of materials science, polymer chemistry, and drug development.
Introduction: The Promise of Functionalized Poly(pyridine)s
Conductive polymers have emerged as a revolutionary class of materials, merging the electrical properties of metals and semiconductors with the processability and flexibility of traditional polymers.[1] Among these, poly(pyridine)s are of growing interest due to their unique electronic properties, thermal stability, and the potential for functionalization via the nitrogen atom in the pyridine ring.[2][3] The strategic incorporation of functional groups onto the polymer backbone can impart specific functionalities, such as solubility, fluorescence, or sites for covalent attachment of biomolecules.[4]
This compound is a particularly attractive monomer for the synthesis of such functionalized conductive polymers.[5][6] The bromine atom serves as a reactive site for cross-coupling polymerization reactions, while the aldehyde group provides a versatile handle for post-polymerization modifications through well-established chemistries.[7] This dual functionality allows for the creation of tailor-made conductive polymers with precisely controlled properties and functionalities, opening up new avenues for their application in sophisticated electronic devices and biomedical applications.[8][9]
This guide will detail two primary synthetic routes for the polymerization of this compound: Yamamoto coupling for chemical synthesis and electrochemical polymerization. Furthermore, it will provide step-by-step protocols for the characterization of the synthesized polymer using Cyclic Voltammetry (CV), UV-Vis Spectroscopy, and Four-Point Probe for conductivity measurements.
Proposed Polymerization Pathways
The polymerization of this compound can be envisioned to proceed through a dehalogenation polycondensation mechanism, where the bromine atoms are removed, and the pyridine units are coupled to form a conjugated polymer chain.
Figure 2: Workflow for the chemical synthesis of poly(pyridine-2-carbaldehyde-6,2-diyl).
Protocol 2: Electrochemical Synthesis
This method allows for the direct deposition of the polymer film onto a conductive substrate.
3.3.1. Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺
3.3.2. Synthesis Procedure
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (ACN). Add 10 mM of this compound to this solution.
-
Cell Assembly: Assemble the three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode. Ensure the electrodes are immersed in the electrolyte solution.
-
Electropolymerization:
-
Perform cyclic voltammetry (CV) by scanning the potential from 0 V to a suitable positive potential (e.g., +1.8 V vs. Ag/AgCl) for several cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. An increase in the current with each cycle indicates polymer film growth on the electrode surface.
-
Alternatively, potentiostatic electropolymerization can be performed by holding the potential at a constant value (e.g., +1.6 V vs. Ag/AgCl) for a set duration (e.g., 300 seconds).
-
-
Film Washing: After polymerization, gently rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a stream of nitrogen.
Characterization of the Synthesized Polymer
Thorough characterization is crucial to confirm the structure and properties of the synthesized polymer.
Expected Characterization Data
| Characterization Technique | Parameter | Expected Outcome/Value |
| Cyclic Voltammetry (CV) | Redox Potentials | Reversible or quasi-reversible redox peaks corresponding to the p-doping and n-doping of the polymer backbone. |
| UV-Vis Spectroscopy | λmax | A broad absorption band in the visible region, characteristic of π-π* transitions in the conjugated polymer backbone. This band is expected to show solvatochromic effects. [9] |
| Four-Point Probe | Electrical Conductivity | In the range of 10-6 to 10-2 S/cm, which can be enhanced by doping. |
| FTIR Spectroscopy | Characteristic Peaks | Presence of a peak around 1700 cm-1 (C=O stretch of the aldehyde) and peaks corresponding to the pyridine ring vibrations. |
| Gel Permeation Chromatography (GPC) | Molecular Weight & PDI | To determine the average molecular weight and polydispersity index of the chemically synthesized polymer. |
Protocol for Cyclic Voltammetry (CV)
-
Electrolyte: Use a monomer-free 0.1 M TBAPF₆/ACN solution.
-
Cell Setup: Use the polymer-coated ITO slide as the working electrode, a platinum counter electrode, and a reference electrode.
-
Measurement: Record the cyclic voltammogram by scanning the potential in a range that covers the redox activity of the polymer (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a scan rate of 50 mV/s.
Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
For the chemically synthesized polymer, dissolve a small amount in a suitable solvent (e.g., DMF, Chloroform).
-
For the electrochemically synthesized film, record the spectrum directly on the ITO slide.
-
-
Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.
Protocol for Four-Point Probe Conductivity Measurement
-
Sample Preparation: A thin film of the chemically synthesized polymer is drop-casted onto a glass substrate. The electrochemically synthesized film on ITO can be used directly.
-
Measurement: Use a four-point probe setup to measure the sheet resistance of the polymer film. The conductivity can then be calculated using the film thickness.
Post-Polymerization Modification
The aldehyde functionality on the polymer backbone allows for a range of subsequent chemical transformations, such as:
-
Schiff base formation: Reaction with primary amines to attach various functional groups.
-
Wittig reaction: To introduce vinyl groups.
-
Reductive amination: To form secondary amines.
These modifications can be used to tune the polymer's properties for specific applications, such as immobilizing enzymes for biosensors or attaching targeting ligands for drug delivery.
Conclusion
This application note provides a detailed framework for the synthesis and characterization of a novel functional conductive polymer from this compound. The presented protocols for both chemical and electrochemical synthesis offer flexibility in obtaining the polymer in powder form or as a thin film. The inherent aldehyde functionality presents a significant advantage for post-polymerization modification, paving the way for the development of advanced materials for a wide array of applications in the biomedical and electronics fields.
References
- (No author given). (2022). Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups.
- (No author given). (2016).
- (No author given). (n.d.). Synthesis and characterisation of polypyridines. University of St Andrews Research Portal. [Link]
- (No author given). (2022). Multicomponent Polymerizations of Isocyanides, Aldehydes, and 2-Aminopyridine toward Imidazo[1,2-a]pyridine-Containing Fused Heterocyclic Polymers.
- (No author given). (2024). Functionalization of a Ru(II) polypyridine complex with an aldehyde group as a synthetic precursor for photodynamic therapy. PubMed. [Link]
- (No author given). (2022). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. MDPI. [Link]
- (No author given). (2014). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring.
- (No author given). (n.d.). First Aldehyde-Functionalized Poly(2-oxazoline)
- (No author given). (2010). A Simple, Modular Synthesis of Substituted Pyridines.
- (No author given). (2008). Synthesis, characterization and conductivity measurement of poly (2-vinyl pyridine) complex in nano fine state.
- (No author given). (2024).
- (No author given). (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]
- (No author given). (2012). This compound.
- (No author given). (2012). This compound phenylhydrazone.
- (No author given). (2021). Synthesis, characterization and applications of conductive polymers: A brief review. Wiser. [Link]
- (No author given). (n.d.). ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents.
- (No author given). (2022). Functionalization of Conductive Polymers through Covalent Postmodification.
- Lv, X., et al. (n.d.).
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- 6. Post-polymerization electrochemical functionalization of a conducting polymer: anodic cyanation of poly(p-dimethoxybenzene) (1996) | Bruno Fabre | 14 Citations [scispace.com]
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- 9. 6-溴-2-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 6-Bromopyridine-2-carbaldehyde in the Development of High-Performance Materials
Introduction: The Unique Versatility of 6-Bromopyridine-2-carbaldehyde
This compound (BPCA) is a heterocyclic organic compound distinguished by its trifunctional reactivity, making it an invaluable building block in the synthesis of advanced materials.[1][2] Its molecular structure, C₆H₄BrNO, features a pyridine ring substituted with a bromine atom at the 6-position and a carboxaldehyde group at the 2-position.[1] This strategic arrangement allows for orthogonal chemical modifications:
-
Pyridine Nitrogen: Acts as a Lewis base and a potent ligand for coordinating with transition metal ions, forming the core of luminescent complexes and catalysts.[3][4]
-
Aldehyde Group: Readily participates in condensation reactions, most notably forming Schiff bases (imines), which are crucial for developing chemosensors and dynamic molecular systems.[5][6]
-
Bromo Substituent: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the precise installation of aryl, heteroaryl, or alkynyl groups to construct extended π-conjugated systems.[7]
This guide provides an in-depth exploration of BPCA's applications, complete with detailed protocols, to empower researchers in the fields of materials science, chemistry, and drug development.
Application Area 1: Synthesis of Luminescent Materials and Chemosensors
Scientific Rationale: The pyridine nucleus is a common component in fluorescent molecules and chemosensors.[5] By combining the ligand-binding ability of the pyridine nitrogen with an extended π-system, materials can be designed that exhibit strong luminescence. Schiff base condensation of BPCA with various amines, followed by metal coordination (e.g., with Zn²⁺), can lead to chelation-enhanced fluorescence (CHEF), a phenomenon where the fluorescence intensity dramatically increases upon binding to a specific analyte.[8] Further modification via Suzuki coupling at the bromine position allows for fine-tuning of the photophysical properties.[9][10]
Protocol 1: Synthesis of a Schiff Base-Type Fluorescent Zinc(II) Sensor
This protocol details a two-step synthesis of a fluorescent sensor for detecting specific metal ions, starting from this compound. The first step is a Suzuki coupling to introduce an aromatic group, followed by a Schiff base condensation to form the sensing moiety.
Step A: Suzuki-Miyaura Cross-Coupling
This step attaches a phenyl group to the pyridine ring, extending the conjugation.
-
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 equiv.)
-
Toluene and Degassed Water (4:1 v/v)
-
Schlenk flask, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours.[11]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, 6-phenylpyridine-2-carbaldehyde, by column chromatography on silica gel.
-
Step B: Schiff Base Condensation to Form the Sensor
-
Materials:
-
6-Phenylpyridine-2-carbaldehyde (from Step A; 1.0 equiv.)
-
2-Amino-4-methylphenol (1.0 equiv.)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve 6-phenylpyridine-2-carbaldehyde in anhydrous ethanol in a round-bottom flask.
-
Add 2-amino-4-methylphenol to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. The formation of the imine bond is often indicated by a color change.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the Schiff base product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
The resulting Schiff base ligand can then be complexed with a metal salt (e.g., Zn(OAc)₂) in a suitable solvent to form the final fluorescent sensor.[12]
-
Data Presentation: Expected Outcomes
| Step | Product | Typical Yield | Key Characterization Peaks (¹H NMR) | Expected Photophysical Property |
| A | 6-Phenylpyridine-2-carbaldehyde | 70-85% | Aldehyde proton (~10 ppm), Aromatic protons (7.5-8.5 ppm) | Weakly fluorescent |
| B | Schiff Base Ligand | >90% | Imine proton (~8.5-9.0 ppm), Aromatic protons (7.0-8.5 ppm) | Moderate fluorescence |
| - | Zn(II) Complex of Ligand | Quantitative | Shifted imine and aromatic signals | Strong fluorescence (CHEF effect) |
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of a Schiff base fluorescent sensor.
Application Area 2: Development of Advanced Catalysts
Scientific Rationale: The pyridine-aldehyde structure of BPCA is a precursor to multidentate ligands, which are essential in coordination chemistry and catalysis.[4][7] The nitrogen atom of the pyridine ring and the nitrogen and/or oxygen atoms from the condensed aldehyde group can coordinate to a metal center, creating a stable complex. The electronic properties of this ligand can be systematically altered via substitution at the bromo position, thereby influencing the activity and selectivity of the metal catalyst.
Protocol 2: Synthesis of a Pyridylimine Ligand for Catalysis
This protocol describes the synthesis of a bidentate N,N-ligand, a common scaffold in transition metal catalysis.
-
Materials:
-
This compound (1.0 equiv.)
-
2,6-Diisopropylaniline (1.0 equiv.)
-
Anhydrous Toluene
-
Formic Acid (catalytic amount)
-
Dean-Stark apparatus, round-bottom flask, reflux condenser
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Add this compound, 2,6-diisopropylaniline, and anhydrous toluene to the flask.
-
Add a catalytic amount of formic acid (2-3 drops).
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol or hexane, or by column chromatography if necessary.
-
The resulting pyridylimine ligand can be reacted with a metal precursor (e.g., PdCl₂, NiBr₂) to form the active catalyst complex.
-
Data Presentation: Ligand and Complex Characterization
| Compound | Molecular Formula | Expected Yield | Key Spectroscopic Data | Application Note |
| Pyridylimine Ligand | C₁₈H₂₁BrN₂ | 85-95% | IR: C=N stretch ~1630 cm⁻¹; ¹H NMR: Imine proton ~8.3 ppm | Sterically hindered ligand; promotes stability and selectivity in catalysis. |
| Palladium(II) Complex | C₃₆H₄₂Br₂Cl₂N₄Pd | >90% | Downfield shift of imine and pyridine protons upon coordination. | Pre-catalyst for cross-coupling reactions such as Suzuki or Heck. |
Visualization: Catalyst Synthesis and Activation
Caption: Pathway from BPCA to an active palladium catalyst.
References
- SACH. (2025). Research Value of this compound in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Material Science Innovations.
- ResearchGate. (n.d.). This compound.
- Chem-Impex. (n.d.). 6-Bromo-2-pyridine carboxaldehyde.
- MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Sigma-Aldrich. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde 95.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-pyridinecarboxaldehyde 97.
- MDPI. (2023). Luminescent Materials: Synthesis, Characterization and Application.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (2024). Synthesis and Application of Luminescent Materials.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). This compound phenylhydrazone.
- Thermo Scientific Chemicals. (n.d.). 6-Bromopyridine-2-carboxaldehyde, 97%.
- NIH. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review.
- MDPI. (n.d.). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution.
- Dabos. (n.d.). 6-BROMOPYRIDINE-2-CARBOXALDEHYDE 100G.
- RSC Publishing. (n.d.). Probing the chemical structure of monolayer covalent-organic frameworks grown via Schiff-base condensation reactions.
- MDPI. (n.d.). Synthesis, Photophysical Mechanisms, and Applications of Luminescent Organic–Inorganic Hybrid Metal Halides.
- Santa Cruz Biotechnology. (n.d.). 6-Bromopyridine-3-carboxaldehyde.
- Sciforum. (2024). Novel Thiophene-Derived Schiff Base as a Fluorescent Sensor for the Highly Sensitive and Selective Relay Recognition of Zn2+ and Fe2+ ions.
- A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. (2023). MDPI.
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Application Notes and Protocols for Reactions with 6-Bromopyridine-2-carbaldehyde
Introduction: The Synthetic Utility of a Bifunctional Building Block
6-Bromopyridine-2-carbaldehyde is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and ligand design.[1][2] Its value stems from two key reactive sites: an aldehyde group amenable to a wide array of nucleophilic additions and derivatizations, and a bromo-substituted pyridine ring primed for transition metal-catalyzed cross-coupling reactions. This bifunctional nature allows for sequential and controlled modifications, making it an essential precursor for constructing complex molecular architectures, including novel therapeutic agents and specialized ligands for metal complexes.[1][3][4] This guide provides an in-depth analysis of its reactivity and detailed, field-proven protocols for its most common and impactful synthetic transformations.
Compound Profile and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 34160-40-2 | [5] |
| Molecular Formula | C₆H₄BrNO | [5] |
| Molecular Weight | 186.01 g/mol | [5] |
| Appearance | Light yellow flakes or solid | [6] |
| Melting Point | 81-85 °C | [5][7] |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol. Insoluble in water. | [6] |
| Storage Temperature | 2-8°C | [5][7] |
Safety and Handling Protocols
This compound is classified as a hazardous substance and requires careful handling to minimize risk.[8][9]
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[8][10] It causes skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][11] For handling the solid, an N95 dust mask or equivalent respirator is recommended.
-
Handling: Avoid breathing dust.[9] Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[10] The aldehyde functionality can be susceptible to oxidation, so it is good practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity, especially for sensitive downstream reactions.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[8][9]
-
Skin: Wash off immediately with plenty of soap and water. Seek medical advice if irritation occurs.[8]
-
Inhalation: Move the person to fresh air. Call a physician if you feel unwell.[9]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Core Reactivity and Strategic Application
The synthetic versatility of this compound is rooted in the orthogonal reactivity of its two functional groups. This allows for a strategic approach to synthesis where one site can be modified while leaving the other available for a subsequent transformation.
Caption: Reactivity map of this compound.
Key Experimental Protocols
The following protocols are designed as robust starting points for common transformations. Researchers should optimize conditions based on their specific substrate and desired outcome.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures.[13] The protocol couples the pyridine C-Br bond with an organoboron species.
Principle: The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation with an activated boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[14][15]
Representative Reaction Scheme: (Illustrative purposes)
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).[13][16]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[16] Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[14]
-
Reaction Execution: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[16]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[17]
Causality and Insights:
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[15] K₂CO₃ is a common choice, while stronger bases like K₃PO₄ can be effective for less reactive substrates.[16]
-
Catalyst System: While Pd(PPh₃)₄ is a reliable workhorse, other catalyst systems involving ligands like SPhos with Pd(OAc)₂ can offer improved reactivity for challenging substrates.[16]
-
Solvent Degassing: Removing dissolved oxygen is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Protocol 2: Reductive Amination
This one-pot reaction is one of the most efficient methods for synthesizing secondary and tertiary amines from aldehydes.[18]
Principle: The reaction first involves the formation of an imine (or iminium ion) intermediate from the aldehyde and a primary or secondary amine.[19] This intermediate is then reduced in situ by a mild hydride reducing agent to yield the final amine product.[18]
Caption: General workflow for a one-pot reductive amination.
Detailed Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add the primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃, 1.0 eq) to liberate the free amine. Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride [NaBH(OAc)₃] (1.2-1.5 eq) portion-wise to control any effervescence.
-
Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Stir for 15-30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography or by using a solid-phase extraction cartridge like SCX (Strong Cation Exchange), which is particularly effective for basic amine products.[18]
Causality and Insights:
-
Reducing Agent Choice: Sodium triacetoxyborohydride is the preferred reagent for reductive aminations. It is mild enough that it will not significantly reduce the aldehyde before it can form the imine, and it is not water-sensitive, tolerating the small amount of water produced during imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are highly toxic.[18]
-
pH Control: Imine formation is often catalyzed by mild acid. The acetic acid byproduct from NaBH(OAc)₃ can facilitate this. For less reactive ketones or electron-poor amines, the addition of a catalytic amount of acetic acid can accelerate the reaction.[18]
Protocol 3: Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[20]
Principle: A phosphorus ylide (a Wittig reagent) acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide (TPPO) as a byproduct.[21]
Caption: General workflow for a Wittig reaction.
Detailed Protocol:
-
Ylide Preparation: In a dry, inert-atmosphere flask, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1-1.5 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.0-1.4 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep yellow or orange). Stir the mixture for 30-60 minutes at 0 °C or room temperature.[20]
-
Aldehyde Addition: Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C). In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution.
-
Reaction Execution: After the addition is complete, stir the reaction at the low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[20]
-
Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The major challenge in purification is the removal of the triphenylphosphine oxide (TPPO) byproduct. Purification is typically achieved via flash column chromatography.[22]
Causality and Insights:
-
Ylide Type and Stereochemistry: The nature of the ylide determines the stereochemical outcome. Non-stabilized ylides (e.g., from alkyl halides) generally favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) typically yield (E)-alkenes.[21]
-
TPPO Removal: TPPO can be difficult to separate from the desired product due to its polarity and crystallinity. Careful chromatography is often required. In some cases, precipitation of TPPO from a nonpolar solvent or complexation with salts like ZnCl₂ can aid in its removal.[22]
References
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]
- Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (1970). Journal of the Chemical Society C. [Link]
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- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
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- Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2025, August 6).
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. [Link]
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- Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
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- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025, August 11). NIH. [Link]
- Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (n.d.). Der Pharma Chemica. [Link]
- Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern Commons. [Link]
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Application Notes & Protocols: Rhodium-Catalyzed Annulation of 6-Bromopyridine-2-carbaldehyde for the Synthesis of Fused Heterocyclic Scaffolds
Introduction: Strategic Use of 6-Bromopyridine-2-carbaldehyde in Rhodium Catalysis
This compound is a versatile and highly valuable building block in modern synthetic chemistry, particularly for the construction of complex nitrogen-containing heterocyclic systems. Its utility stems from three key structural features: the pyridine nitrogen, the aldehyde carbonyl, and the bromo substituent. In the context of transition metal catalysis, the pyridine and aldehyde moieties can function as a powerful bidentate directing group, facilitating regioselective C–H bond activation.[1] This chelation-assisted strategy allows for the functionalization of the otherwise inert C3–H bond of the pyridine ring, opening pathways to novel molecular architectures.[2]
Rhodium catalysts, particularly those in the +3 oxidation state, have emerged as premier tools for such C–H functionalization reactions due to their high efficiency, functional group tolerance, and predictable reactivity.[3][4] By employing a Rh(III) catalyst, this compound can undergo oxidative annulation with coupling partners like alkynes or alkenes. This process typically involves a sequence of C–H metalation, migratory insertion of the unsaturated partner, and reductive elimination to forge new carbon-carbon bonds and construct fused ring systems.[5] The bromine atom at the C6 position is often retained throughout this sequence, providing a synthetic handle for subsequent cross-coupling reactions, thereby enhancing the molecular complexity of the final product.
These application notes provide a detailed guide to a representative rhodium-catalyzed reaction of this compound: the [4+2] annulation with an internal alkyne to synthesize a brominated pyrido[1,2-a]isoquinolinone derivative. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Framework: The Rh(III)-Catalyzed C–H Activation and Annulation Cascade
The accepted mechanism for the Rh(III)-catalyzed oxidative annulation of a pyridinecarboxaldehyde with an alkyne proceeds through a well-defined catalytic cycle.[5] Understanding this pathway is crucial for rational troubleshooting and optimization. The cycle involves the interplay between Rh(III) and Rh(I) species, orchestrated by an oxidant that regenerates the active catalyst.
The key steps are as follows:
-
Chelation and C–H Activation: The reaction initiates with the coordination of the Rh(III) catalyst to the pyridine nitrogen and aldehyde oxygen of the substrate. This brings the metal center in close proximity to the C3–H bond, enabling a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This is often the turnover-limiting step.[6]
-
Alkyne Coordination and Migratory Insertion: The coupling partner, an alkyne, coordinates to the rhodium center. This is followed by migratory insertion of the alkyne into the Rh-C bond of the rhodacycle, forming a seven-membered rhodacycle intermediate.
-
Reductive Elimination: This intermediate undergoes reductive elimination to form the new C-C and C-Rh bonds of the annulated product, releasing the product and generating a Rh(I) species.
-
Catalyst Regeneration: An oxidant, typically a copper(II) salt like Cu(OAc)₂, re-oxidizes the Rh(I) species back to the catalytically active Rh(III) state, closing the catalytic cycle.
The following diagram illustrates this catalytic pathway.
Caption: Rh(III)-catalyzed C–H activation and annulation cascade.
Application Protocol: Synthesis of 10-Bromo-1,2-diphenyl-7-oxo-7H-pyrido[1,2-a]isoquinolinium
This protocol describes a representative procedure for the Rh(III)-catalyzed annulation of this compound with diphenylacetylene. It is adapted from established methods for analogous substrates.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Cat. No. |
| This compound | C₆H₄BrNO | 186.01 | Sigma-Aldrich | 341602 |
| Diphenylacetylene | C₁₄H₁₀ | 178.23 | Sigma-Aldrich | D204001 |
| [Cp*RhCl₂]₂ (Catalyst Precursor) | C₂₀H₃₀Cl₄Rh₂ | 618.17 | Strem Chemicals | 45-0925 |
| Silver Hexafluoroantimonate (AgSbF₆) | AgSbF₆ | 343.62 | Sigma-Aldrich | 208931 |
| Copper(II) Acetate (Oxidant) | Cu(OAc)₂ | 181.63 | Sigma-Aldrich | 323131 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Fisher Scientific | D37-4 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | D37-4 |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | H302-4 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | E145-4 |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (37.2 mg, 0.20 mmol, 1.0 equiv), diphenylacetylene (53.5 mg, 0.30 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), silver hexafluoroantimonate (AgSbF₆) (13.7 mg, 0.04 mmol, 20 mol%), and copper(II) acetate (72.6 mg, 0.40 mmol, 2.0 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) via a dry syringe.
-
-
Reaction Execution:
-
Place the sealed tube into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 to 24 hours.
-
Causality Note: The high temperature is necessary to overcome the activation barrier for the C–H activation step. DCE is a common solvent for these reactions due to its high boiling point and ability to dissolve the catalyst components.
-
-
Monitoring the Reaction:
-
Progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (under inert atmosphere) for LC-MS analysis until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM, ~5 mL).
-
Filter the mixture through a short pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the pure annulated product.
-
Key Parameters and Optimization Insights
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst System | [CpRhCl₂]₂ / AgSbF₆ | The [CpRhCl₂]₂ dimer is a common and robust Rh(III) precatalyst. The AgSbF₆ acts as a halide scavenger, abstracting a chloride ligand from the rhodium center to generate a more electrophilic and catalytically active cationic [Cp*Rh(III)]²⁺ species.[2] This is often crucial for achieving high reactivity. |
| Oxidant | Cu(OAc)₂ | Copper(II) acetate is a widely used terminal oxidant to regenerate the Rh(III) catalyst from the Rh(I) species formed after reductive elimination.[1] This allows the reaction to proceed with a catalytic amount of rhodium. Other oxidants like AgOAc can also be used, but Cu(OAc)₂ is often more cost-effective. |
| Solvent | 1,2-Dichloroethane (DCE) | A high-boiling, non-coordinating solvent is typically required. DCE, chlorobenzene, or xylenes are effective. Protic or strongly coordinating solvents (e.g., DMF, DMSO) should be avoided as they can interfere with the catalyst. |
| Temperature | 80 - 120 °C | C–H activation is a kinetically demanding step. Elevated temperatures are generally necessary to drive the reaction to completion in a reasonable timeframe. The optimal temperature may vary depending on the specific alkyne coupling partner. |
| Atmosphere | Inert (Nitrogen or Argon) | While the oxidant is present, performing the reaction under an inert atmosphere is good practice to prevent potential side reactions and ensure the stability of the organometallic intermediates. |
Conclusion and Outlook
Rhodium-catalyzed C–H activation represents a powerful and atom-economical strategy for the synthesis of complex heterocyclic molecules from readily available starting materials. As demonstrated with the representative protocol for this compound, the chelation-assisted functionalization of the C3-position provides a reliable entry into fused pyridone scaffolds. The resulting brominated products are primed for further synthetic elaboration, making this methodology highly attractive for applications in medicinal chemistry and materials science, where rapid diversification of core structures is paramount. Researchers and drug development professionals can leverage this approach to accelerate the discovery of novel chemical entities with potentially valuable biological or physical properties.
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- Recent advances in Rh(iii)/Ir(iii)-catalyzed C–H functionalization/annulation via carbene migratory insertion.Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL
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- Rhodium(III)-Catalyzed Cascade Cyclization/Electrophilic Amidation for the Synthesis of 3-Amidoindoles and 3-Amidofurans.Organic Letters, PubMed. URL
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- Rhodium catalyzed sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalenes.Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL
- Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines: Access to Bromonium Ylides by the Intramolecular Reaction of a Benzyl Bromide and an α-Imino Carbene.
- Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines.
- Homo- and Cross-Coupling of Phenylacetylenes and α‑Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride.
- Catalytic Asymmetric Synthesis of Dihydropyrido[1,2-a]indoles from Nitrones and Allenoates.
- Rh(iii)-Catalyzed C–H activation/annulation of salicylaldehydes with sulfoxonium ylides for the synthesis of chromones.Organic Chemistry Frontiers, Royal Society of Chemistry. URL
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- 7. Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5,10,15,20-Tetrakis(6-bromopyridin-2-yl)porphyrin: A Versatile Platform for Advanced Research and Drug Development
Introduction: Pyridyl-substituted porphyrins are a class of synthetic macrocycles that have garnered significant interest across diverse scientific disciplines, including catalysis, materials science, and medicine. Their unique electronic properties and the ability of the pyridyl nitrogen atoms to coordinate with metal centers make them highly versatile building blocks. The introduction of a bromine atom onto the pyridyl ring, specifically in the form of 5,10,15,20-tetrakis(6-bromopyridin-2-yl)porphyrin, further enhances the utility of this scaffold. The bromo-substituents serve as valuable synthetic handles for post-synthetic modifications via cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this promising molecule, tailored for researchers, scientists, and drug development professionals.
I. Synthetic Strategy: Navigating Steric Hindrance with the Lindsey Synthesis
The synthesis of meso-substituted porphyrins is typically achieved through the acid-catalyzed condensation of pyrrole with an appropriate aldehyde. While the Rothemund and Adler-Longo reactions are foundational methods, the synthesis of porphyrins from sterically hindered aldehydes, such as 6-Bromopyridine-2-carbaldehyde, often necessitates the milder conditions of the Lindsey synthesis to achieve reasonable yields.[1][2][3][4] The steric bulk at the 2-position of the pyridine ring can impede the formation of the porphyrinogen intermediate, making the high-temperature conditions of the Adler-Longo method less suitable.
The Lindsey synthesis proceeds in a two-step, one-flask procedure at room temperature.[2][3] The first step involves the acid-catalyzed condensation of the aldehyde and pyrrole at high dilution in a chlorinated solvent to form the porphyrinogen. The high dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization. The second step is the oxidation of the porphyrinogen to the stable, aromatic porphyrin using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Caption: Synthetic workflow for 5,10,15,20-tetrakis(6-bromopyridin-2-yl)porphyrin.
Detailed Experimental Protocol: Lindsey Synthesis
This protocol is a representative method adapted for the synthesis of 5,10,15,20-tetrakis(6-bromopyridin-2-yl)porphyrin. Optimization of catalyst concentration and reaction time may be necessary.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles |
| This compound | C₆H₄BrNO | 186.01 | 1.86 g | 10 mmol |
| Pyrrole (freshly distilled) | C₄H₅N | 67.09 | 0.67 g (0.70 mL) | 10 mmol |
| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | 1 L | - |
| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 0.13 mL | 1.0 mmol |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.01 | 1.70 g | 7.5 mmol |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1 mL | - |
| Silica Gel (for chromatography) | SiO₂ | - | As needed | - |
| Chloroform | CHCl₃ | 119.38 | As needed | - |
| Methanol | CH₃OH | 32.04 | As needed | - |
Procedure:
-
Reaction Setup: To a dry 2 L three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1 L of dry dichloromethane (DCM).
-
Addition of Reactants: Add this compound (1.86 g, 10 mmol) and freshly distilled pyrrole (0.70 mL, 10 mmol) to the DCM. Stir the solution under a nitrogen atmosphere until all solids have dissolved.
-
Initiation of Condensation: Shield the flask from light by wrapping it in aluminum foil. Add boron trifluoride etherate (0.13 mL, 1.0 mmol) to the solution via syringe. The solution will typically darken upon addition of the catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for a minimum of 2 hours. The progress of the porphyrinogen formation can be monitored by UV-Vis spectroscopy, observing the disappearance of the aldehyde peak and the appearance of a broad, weak absorption for the porphyrinogen.
-
Oxidation: After the condensation is deemed complete, add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.70 g, 7.5 mmol) to the reaction mixture.
-
Completion of Oxidation: Remove the aluminum foil and continue to stir the reaction mixture open to the air for an additional 3 hours. The solution should turn a deep purple color, characteristic of porphyrin formation.
-
Quenching the Reaction: Add triethylamine (1 mL) to neutralize the acid catalyst.
-
Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator.
Purification Protocol
The purification of tetrakis(pyridyl)porphyrins can be challenging due to their polarity. A combination of acidic extraction and column chromatography is often effective.[5]
-
Initial Purification: Redissolve the crude solid in chloroform (200 mL). Wash the chloroform solution with a moderately acidic aqueous solution (pH ≈ 2.5-3, prepared using dilute HCl) (3 x 100 mL) to remove basic impurities.[5] Neutralize the organic layer by washing with a saturated sodium bicarbonate solution (1 x 100 mL) and then with deionized water (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude porphyrin is then purified by column chromatography on silica gel.
-
Slurry Packing: Prepare a slurry of silica gel in chloroform and pack the column.
-
Loading: Dissolve the crude porphyrin in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform and methanol. A typical starting gradient would be 100% chloroform, gradually increasing the polarity with methanol (e.g., to 99:1, then 98:2 chloroform:methanol). The deep purple band corresponding to the porphyrin should be collected.
-
-
Final Product: Evaporate the solvent from the collected fractions to yield the purified 5,10,15,20-tetrakis(6-bromopyridin-2-yl)porphyrin as a dark purple solid.
II. Characterization of 5,10,15,20-Tetrakis(6-bromopyridin-2-yl)porphyrin
Accurate characterization is essential to confirm the identity and purity of the synthesized porphyrin. The following are the expected spectroscopic data based on analogous structures.
UV-Vis Spectroscopy
The electronic absorption spectrum of a porphyrin is its most characteristic feature. It is dominated by an intense Soret band (or B band) in the near-UV region (around 400-450 nm) and several weaker Q-bands in the visible region (500-700 nm). For tetrakis(pyridyl)porphyrins, the Soret band is typically observed around 420 nm.[6]
-
Expected λmax (in CHCl₃):
-
Soret Band: ~422 nm
-
Q-Bands: ~515, 550, 590, 648 nm
-
¹H NMR Spectroscopy
The ¹H NMR spectrum of a symmetrical porphyrin like the target molecule is distinctive. The inner N-H protons are highly shielded by the aromatic ring current and appear upfield, typically as a broad singlet around -2 to -3 ppm. The β-pyrrolic protons are deshielded and appear as a sharp singlet downfield, usually between 8 and 9 ppm. The pyridyl protons will exhibit characteristic coupling patterns in the aromatic region.
-
Expected Chemical Shifts (in CDCl₃):
-
β-pyrrolic H: ~8.8 ppm (s, 8H)
-
Pyridyl H: ~7.5-8.5 ppm (m, 12H)
-
N-H: ~-2.8 ppm (s, 2H)
-
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized porphyrin. Due to the presence of four bromine atoms, the mass spectrum will show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will be accompanied by M+2, M+4, M+6, and M+8 peaks with a specific intensity distribution.
-
Expected Molecular Weight (for C₄₀H₂₂Br₄N₈): ~926.3 g/mol
-
Expected Isotopic Pattern: A cluster of peaks around the molecular ion reflecting the statistical distribution of ⁷⁹Br and ⁸¹Br isotopes.
III. Applications in Research and Drug Development
The unique structural features of 5,10,15,20-tetrakis(6-bromopyridin-2-yl)porphyrin make it a valuable platform for a range of applications.
Post-Synthetic Modification via Suzuki Coupling
The four bromine atoms on the pyridyl rings are ideal handles for post-synthetic modification using palladium-catalyzed Suzuki cross-coupling reactions.[7][8] This allows for the attachment of a wide variety of functional groups, including other aromatic rings, alkyl chains, and moieties with specific biological or material properties. This versatility enables the creation of complex, multifunctional porphyrin-based architectures.[8]
Caption: Post-synthetic modification via Suzuki coupling.
Catalysis
Metallated derivatives of pyridyl-substituted porphyrins are excellent catalysts for a variety of organic transformations.[9][10] The pyridyl nitrogen atoms can act as internal ligands, influencing the electronic properties of the central metal ion and its catalytic activity. Furthermore, these nitrogen atoms can serve as anchoring points to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse. The ability to further functionalize the porphyrin periphery via the bromo groups allows for the fine-tuning of the catalyst's steric and electronic properties to enhance selectivity and activity.
Drug Delivery and Photodynamic Therapy
Porphyrins are well-known for their applications in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation.[11][12][13][14][15] The pyridyl groups can be quaternized to create cationic porphyrins, which often exhibit enhanced water solubility and cellular uptake. The bromo-substituents can be used to attach targeting ligands or other therapeutic agents, creating multifunctional drug delivery systems.[11][12][13][14][15] This allows for targeted delivery of the photosensitizer to cancer cells, minimizing damage to healthy tissue.
5,10,15,20-Tetrakis(6-bromopyridin-2-yl)porphyrin is a highly versatile and valuable synthetic platform. While its synthesis can be challenging due to steric hindrance, the Lindsey method provides a viable route to this important molecule. Its true potential lies in its capacity for post-synthetic modification, which opens up a vast chemical space for the design of novel catalysts, advanced materials, and targeted therapeutics. The detailed protocols and characterization data provided in this guide are intended to facilitate the exploration of this promising porphyrin scaffold by the scientific community.
References
- Uthayanila, S., & Neeraja, P. (2015). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. Oriental Journal of Chemistry, 31(2), 837-843.
- Gagnon, K. J., & Panzner, M. J. (2014). Classification, Synthesis and Characterization of Pyridyl Porphyrin Frameworks. UNL Digital Commons.
- Zakavi, S., et al. (2012). Facile Purification of meso-Tetra(pyridyl)porphyrins and Detection of Unreacted Porphyrin upon Metallation of meso-Tetra(aryl)porphyrins. Macroheterocycles, 5(2), 153-159.
- Rothemund, P. (1936). FORMATION OF PORPHYRINS FROM PYRROLE AND ALDEHYDES. Journal of the American Chemical Society, 58(4), 625-627.
- D'Souza, F., & Smith, K. M. (Eds.). (2010). Porphyrin Handbook, Volumes 11-20. Academic Press.
- Lindsey, J. S. (2010). Synthetic routes to meso-patterned porphyrins. Accounts of Chemical Research, 43(2), 300-311.
- Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Suzuki-Miyaura reaction as a tool for fine organic synthesis. Chemical reviews, 100(8), 3009-3066.
- Pereira, M. M., & Calvete, M. J. F. (Eds.). (2019). Merging pyridine(s) with porphyrins and analogues: An overview of synthetic approaches.
- Anderson, K. K., et al. (2012). The two-step mechanochemical synthesis of porphyrins. Green Chemistry, 14(11), 3045-3048.
- Angrish, P. (2007). Syntheses of meso-substituted porphodimethenes and porphyrins with exocyclic ring systems. University of Florida.
- Meunier, B. (2008). Metalloporphyrins: Bioinspired Oxidation Catalysts.
- PubChem. (n.d.). 5,10,15,20-Tetrakis(2-pyridyl)porphyrin.
- Gonsalves, A. M. D. R., & Pereira, M. M. (2003). Metalloporphyrin-based oxidation systems: from biomimetic reactions to application in organic synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting Information for A novel porphyrinic photosensitizer based on the molecular complex of meso-tetraphenylporphyrin.
- Jiang, W., et al. (2019). 1H NMR spectrum of 5,10,15,20-Tetrakis(4-aminophenyl)21H,23H-porphyrin (TAPP).
- Pine, S. H. (1987). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins.
- Cammidge, A. N., et al. (2018). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry, 16(33), 6045-6052.
- Chen, Q. F., et al. (2014). Full Assignments of the 1H, 13C and 15N Magnetic Resonance Spectra of Two Porphyrin Compounds.
- NIST. (n.d.). Tetraphenylporphyrin.
- MacDonald, J. C. (2011). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Digital WPI.
- Demshemino, I. (2019). Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. IdeaExchange@UAkron.
- Osuka, A., & Aratani, N. (2003). Pd-Catalyzed Cross Coupling Strategy for Functional Porphyrin Arrays. Accounts of Chemical Research, 36(11), 813-822.
- Mahmood, A., et al. (2025). Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery. Molecular Diversity.
- Li, X., et al. (2020). Porphyrin-Based Drug-Delivery Nanoparticles for Photodynamic Therapy and Photoactivated Cascade Chemotherapy.
- Khoo, K. S., et al. (2019). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Analytical and bioanalytical chemistry, 411(23), 6103-6114.
- Mironov, A. F. (2000). Bromination of porphyrins (Review). Chemistry of Heterocyclic Compounds, 36(3), 251-269.
- Cele, Z. N., & Nyokong, T. (2019). Porphyrin as Diagnostic and Therapeutic Agent. Molecules, 24(15), 2722.
- Sharma, A., et al. (2021). Porphysomes and Porphyrin-Based Nanomaterials for Drug Delivery System. In Nanomaterials for Drug Delivery and Therapy (pp. 319-338). Springer, Singapore.
- Knudsen, K. (2025). "Creation of Tandem Mass Spectrometry Library of Synthetic Porphyrins". Digital Commons @ UConn.
- Brückner, C., & Rettig, S. J. (1996). Route to the pyridone-modified porphyrins reported by Brückner and co-workers. Angewandte Chemie International Edition in English, 35(17), 1996-1998.
- Lindsey, J. S. (n.d.). Lindsey Lab - Journal Articles.
- Suslick, K. S. (1990). Applications of Porphyrins and Metalloporphyrins to Materials Chemistry. University of Illinois.
- Chandra, R., & Malhotra, R. (2000). Metalloporphyrins—Applications and clinical significance. Indian Journal of Clinical Biochemistry, 15(Suppl), 183-199.
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The Strategic Utility of 6-Bromopyridine-2-carbaldehyde in Supramolecular Chemistry: Application Notes and Protocols
Introduction: A Bifunctional Linchpin for Complex Architectures
In the intricate field of supramolecular chemistry, where molecules are designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount. 6-Bromopyridine-2-carbaldehyde has emerged as a particularly valuable and versatile synthon for the construction of sophisticated supramolecular systems. Its strategic importance lies in its inherent bifunctionality: an aldehyde group poised for the formation of dynamic covalent bonds, primarily through Schiff base condensation, and a bromo substituent that serves as a reactive handle for robust carbon-carbon bond formation via cross-coupling reactions.[1] This dual reactivity allows for a stepwise and controlled approach to the synthesis of elaborate ligands and, subsequently, intricate metal-organic assemblies, macrocycles, and other supramolecular structures.[2][3]
This guide provides an in-depth exploration of the applications of this compound in supramolecular chemistry, complete with detailed experimental protocols and insights into the rationale behind its use. The content is tailored for researchers, scientists, and professionals in drug development who seek to leverage this powerful building block in their synthetic endeavors.
Core Applications and Synthetic Strategies
The synthetic utility of this compound in supramolecular chemistry can be broadly categorized into two key stages:
-
Initial Ligand Formation: The aldehyde functionality is typically the first point of reaction, most commonly with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones.[4] This step introduces new structural and coordination motifs.
-
Post-Modification and Elaboration: The bromo- group on the pyridine ring is then exploited for further functionalization, often through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.[5][6] This allows for the introduction of aryl, alkyl, or alkynyl groups, enabling the construction of larger, more complex supramolecular architectures.
The following sections will detail the experimental protocols for these synthetic transformations.
Part 1: Synthesis of Schiff Base Ligands from this compound
The formation of a Schiff base is a robust and high-yielding reaction, making it an ideal first step in a multi-step supramolecular synthesis. The resulting imine bond is often a key component of the final ligand's coordination sphere.
Protocol 1: General Synthesis of a this compound Schiff Base
This protocol describes the synthesis of a representative Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for filtration and washing
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 20 mL per gram of aldehyde).
-
To this solution, add the primary amine (e.g., aniline) (1.05 eq.) dropwise while stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation is slow, the reaction mixture can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure Schiff base ligand.
Expected Outcome:
This procedure typically yields the desired Schiff base in high purity and good to excellent yields (80-95%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Table 1: Representative Schiff Base Synthesis Data
| Reactant A | Reactant B | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | Aniline | Ethanol | Acetic Acid | 3 | 92 |
| This compound | 4-Methoxyaniline | Methanol | None | 4 | 88 |
| This compound | 2,6-Diisopropylaniline | Toluene | p-Toluenesulfonic acid | 6 | 85 |
Diagram 1: Synthesis of a Schiff Base Ligand
Caption: General reaction scheme for Schiff base formation.
Part 2: Multi-Step Synthesis of a Macrocycle Precursor via Sonogashira Coupling
This section outlines a more advanced application, where the bromo-functionality of a this compound-derived Schiff base is utilized in a Sonogashira cross-coupling reaction. This two-step process generates a more complex ligand that can serve as a precursor for macrocycle synthesis.
Step 1: Synthesis of the Schiff Base (as per Protocol 1)
First, synthesize the Schiff base from this compound and a suitable diamine, for example, 1,2-diaminobenzene. This will result in a ligand with two pyridine units.
Step 2: Sonogashira Coupling of the Schiff Base Ligand
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][7]
Materials:
-
Bis(6-bromopyridin-2-yl) Schiff base (from Step 1)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bis(6-bromopyridin-2-yl) Schiff base (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Add anhydrous and degassed THF and triethylamine (in a 4:1 ratio).
-
To this stirred suspension, add the terminal alkyne (2.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with THF.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired alkynyl-functionalized ligand.
Table 2: Typical Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| This compound derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 75-85 |
| This compound derivative | 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 70 | 70-80 |
Diagram 2: Multi-step Synthesis of a Macrocycle Precursor
Caption: A two-step pathway to a macrocyclic precursor.
Part 3: Supramolecular Assembly - Formation of Metal-Organic Complexes
The ligands synthesized from this compound, with their pyridine nitrogen and imine nitrogen atoms, are excellent chelators for a variety of metal ions. This allows for the construction of discrete metal-organic complexes or extended metal-organic frameworks (MOFs).
Protocol 2: General Synthesis of a Metal-Organic Complex
This protocol outlines a general method for the synthesis of a metal complex from a Schiff base ligand derived from this compound.
Materials:
-
Schiff base ligand (synthesized as described previously)
-
Metal salt (e.g., Zinc(II) acetate, Copper(II) chloride)
-
Methanol or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (1.0 eq.) in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (0.5 or 1.0 eq., depending on the desired stoichiometry) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
A precipitate of the metal complex will often form immediately or upon standing.
-
Continue stirring at room temperature for a few hours to ensure complete complexation.
-
Collect the solid complex by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum.
Characterization:
The resulting metal complexes can be characterized by techniques such as X-ray crystallography, elemental analysis, FT-IR (to observe shifts in C=N stretching frequencies upon coordination), and UV-Vis spectroscopy.
Diagram 3: Chelation of a Metal Ion
Caption: Formation of a metal-organic complex.
Conclusion and Future Outlook
This compound stands out as a highly effective and strategically designed building block in supramolecular chemistry. Its orthogonal reactive sites—the aldehyde for dynamic covalent bond formation and the bromide for robust C-C coupling—provide a powerful toolkit for the rational design and synthesis of complex supramolecular architectures. The protocols detailed in this guide offer a starting point for researchers to explore the vast potential of this versatile molecule in creating novel functional materials, from discrete metal complexes to intricate macrocycles and extended frameworks. The continued exploration of multi-step synthetic pathways originating from this compound is expected to yield new and exciting developments in areas such as molecular recognition, catalysis, and advanced materials.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. [Link]
- Al Zoubi, W. Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Organic & Medicinal Chem IJ, 2017, 2(3). [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
- Smith, K. M. Porphyrins and Metalloporphyrins, Elsevier, 1975. [Link]
- Sasaki, N., et al. Multistep, site-selective noncovalent synthesis of two-dimensional block supramolecular polymers. Nature Chemistry, 2023, 15, 922-929. [Link]
- Liang, Y., et al. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 2006, 71(1), 379-381. [Link]
- Vinogradov, M. M., et al. Recognition Site Modifiable Macrocycle: Synthesis, Functional Group Variation and Structural Inspection. Molecules, 2023, 28(3), 1339. [Link]
- El-Faham, A., et al. Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 2017, 9(11), 51-59. [Link]
- Noro, S., et al. A new trend in the synthesis of metal-organic frameworks (MOFs): combination of multiple functionalities and its effects on properties. CrystEngComm, 2013, 15(46), 9646-9656. [Link]
- Wang, X., et al. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 2018, 6(37), 17716-17743. [Link]
- Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004, 80(7), 359-371. [Link]
- Gallop, C. W. D., et al. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 2014, 16(14), 3724-3727. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]
- Zhang, H.-X., et al. This compound. Acta Crystallographica Section E: Structure Reports Online, 2006, 62(5), o1715-o1716. [Link]
- Cohen, S. M. Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks. Chemical Reviews, 2012, 112(2), 970-1000. [Link]
- Roldan-Molina, E., et al. This compound phenylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(7), o2131. [Link]
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 6-Bromopyridine-2-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyridine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signal transduction, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant portion of these drugs featuring heterocyclic scaffolds.[2] Among these, the pyridine ring system is a recurring and privileged motif, prized for its ability to form critical hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[3] A prime example of a successful pyridine-based kinase inhibitor is Palbociclib, a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key drivers of the cell cycle.[4][5] Palbociclib's structure, 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, showcases the importance of the substituted 2-aminopyridine moiety in achieving high potency and selectivity.[6]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Bromopyridine-2-carbaldehyde (CAS No. 34160-40-2) as a versatile and valuable starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature, possessing both a reactive aldehyde and a bromine-substituted pyridine ring, offers two orthogonal handles for molecular elaboration, enabling the efficient construction of complex and diverse inhibitor libraries.[7]
Strategic Value of this compound in Kinase Inhibitor Synthesis
This compound is a crystalline powder that serves as a key intermediate in the synthesis of a variety of pharmaceuticals and advanced materials.[7] Its utility in the context of kinase inhibitor synthesis stems from two key functional groups:
-
The Aldehyde Group: This functionality is a versatile precursor for the introduction of amine substituents via reductive amination. This is a crucial step for installing the side chains necessary for interacting with the solvent-exposed region of the kinase active site or for linking to the core heterocyclic system of the inhibitor. Biocatalytic reductive amination, in particular, has emerged as a powerful tool for the asymmetric synthesis of chiral amines, a common feature in modern kinase inhibitors.[8]
-
The Bromo Group: The bromine atom at the 6-position of the pyridine ring is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This allows for the efficient formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[10] These substituents can be tailored to occupy the hydrophobic back pocket of the kinase active site, thereby enhancing potency and selectivity.
The presence of these two distinct reactive sites allows for a modular and convergent synthetic strategy, where different side chains and core structures can be readily combined to generate a library of diverse kinase inhibitor candidates.
Experimental Protocols: Synthesis of a Key Intermediate for Pyridyl-Based Kinase Inhibitors
The following protocols outline a representative synthetic route towards a key intermediate that can be further elaborated to generate kinase inhibitors with a 2-(pyridin-2-ylamino) scaffold, similar to that found in Palbociclib.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the introduction of an aryl group at the 6-position of the pyridine ring, a common strategy for targeting the hydrophobic pocket of the kinase active site.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| This compound | 34160-40-2 | 186.01 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (186 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-pyridine-2-carbaldehyde.
Protocol 2: Reductive Amination of 6-Aryl-pyridine-2-carbaldehyde
This protocol describes the conversion of the aldehyde to an amine, which is a common precursor for coupling with the core heterocyclic scaffold of the kinase inhibitor.
Reaction Scheme:
Caption: Reductive amination reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 6-Aryl-pyridine-2-carbaldehyde | Varies | Varies | 1.0 |
| Primary or Secondary Amine | Varies | Varies | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 15 mL |
| Acetic Acid (optional) | 64-19-7 | 60.05 | catalytic |
Procedure:
-
Dissolve the 6-aryl-pyridine-2-carbaldehyde (1.0 mmol) and the desired amine (1.1 mmol) in 1,2-dichloroethane (15 mL) in a round-bottom flask.
-
If the amine is used as a salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminomethylpyridine intermediate.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes for the described synthetic protocols. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Step | Product | Expected Yield | Characterization Techniques |
| Suzuki Coupling | 6-Aryl-pyridine-2-carbaldehyde | 70-90% | 1H NMR, 13C NMR, LC-MS, IR |
| Reductive Amination | N-(Alkyl/Aryl)-1-(6-arylpyridin-2-yl)methanamine | 60-85% | 1H NMR, 13C NMR, LC-MS, HRMS |
Application in Kinase Inhibitor Scaffolds
The synthesized N-(Alkyl/Aryl)-1-(6-arylpyridin-2-yl)methanamine intermediate is a valuable precursor for the construction of a variety of kinase inhibitor scaffolds. For example, it can undergo a nucleophilic aromatic substitution (SNAr) reaction with a suitable 2-halopyrimidine or related heterocyclic core to generate the final kinase inhibitor.
Caption: Final assembly of a pyridyl-based kinase inhibitor.
Conclusion
This compound is a highly strategic and versatile starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the independent and sequential modification of two key positions on the pyridine ring, facilitating the rapid generation of diverse chemical libraries for structure-activity relationship studies. The protocols outlined in this application note provide a robust and reproducible methodology for the synthesis of key intermediates, paving the way for the discovery and development of the next generation of targeted cancer therapeutics.
References
- SACH. (2025). Research Value of this compound in Organic Synthesis.
- Li, T., et al. (2022). The synthetic routes of palbociclib 10-HCPT ester derivatives.
- Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20, 1191–1202.
- Chekal, B., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part III. Deprotection Followed by Crystallization for API Particle Property Control. Organic Process Research & Development, 20.
- MedKoo Biosciences. Palbociclib Synthetic Routes.
- Aouad, M. R., et al. (2022). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib.
- Wang, L., et al. (2021). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1735-1745.
- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 245, 114917.
- Al-Ostath, A., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- Grogan, G., et al. (2023). Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.
- Abdel-Maksoud, M. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389814.
- MySkinRecipes. 6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride.
- BenchChem. (2025). Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Organic Chemistry Portal. Suzuki Coupling.
- da Silva, F. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Jou, D., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14835–14885.
- Rekkas, C., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(1), 1-17.
- Toogood, P. L., et al. (2002). 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
- Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27734–27757.
- Fabbro, D., et al. (2012). Recent advances in the development of multi-kinase inhibitors. Current Opinion in Drug Discovery & Development, 15(4), 503-517.
- Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.
- Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599.
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- 10. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromopyridine-2-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 6-bromopyridine-2-carbaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. This compound (CAS 34160-40-2) is a vital intermediate in the synthesis of pharmaceuticals, ligands for catalysis, and advanced materials.[1][2] However, its synthesis can be challenging, often plagued by low yields, side reactions, and product instability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you optimize your reaction conditions and improve overall yield and purity.
Section 1: Troubleshooting Common Synthetic Routes
Two primary synthetic strategies are commonly employed to produce this compound. Each route has distinct advantages and potential pitfalls. This section breaks down the common problems for each and provides actionable solutions.
Route A: Oxidation of 6-Bromo-2-pyridinemethanol
This is arguably the most direct and common route, involving the oxidation of the corresponding primary alcohol. While straightforward in principle, the choice of oxidant and reaction conditions are critical to prevent over-oxidation or the formation of side products.[1]
Answer: Low conversion is a frequent issue stemming from several factors related to the oxidant and reaction setup.
-
Cause 1: Inactive Oxidant (Especially Manganese Dioxide, MnO₂). The activity of "activated" MnO₂ can vary significantly between suppliers and even batches. It is a heterogeneous oxidant, and its efficiency depends on its surface area and preparation method.[3]
-
Solution:
-
Use a large excess: It is common to use a 5- to 10-fold molar excess of MnO₂ to drive the reaction to completion.[4]
-
Ensure activation: If you are preparing it yourself, ensure the activation protocol (e.g., heating) is sufficient. When purchasing, consider testing a small scale reaction with a new bottle.
-
Use an alternative oxidant: If MnO₂ consistently fails, consider other mild oxidation systems.
-
-
-
Cause 2: Presence of Water. Many oxidation reactions are sensitive to water, which can deactivate the oxidant or lead to unwanted side reactions.
-
Solution:
-
Azeotropic Removal: Before adding the oxidant, reflux the starting material in a solvent like toluene or dichloromethane with a Dean-Stark trap to remove residual water.
-
Dry Solvents & Reagents: Ensure all solvents are rigorously dried and reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
-
Cause 3: Insufficient Reaction Time or Temperature. Heterogeneous reactions like those with MnO₂ can be slow.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider a moderate increase in temperature (e.g., refluxing in chloroform at 60 °C) or allowing the reaction to stir overnight.[4]
-
Answer: The formation of 6-bromopicolinic acid is a common issue with stronger oxidants. The pyridine ring itself can also be susceptible to side reactions.
-
Cause 1: Overly Harsh Oxidant. Strong, chromium-based reagents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) will readily oxidize the aldehyde to a carboxylic acid.[5][6]
-
Solution: Employ mild and selective oxidizing agents that are known to stop at the aldehyde stage.[7] The table below compares several suitable options.
-
-
Cause 2 (Swern/Moffatt): Incorrect Reagent Addition Order or Temperature Control. In activated DMSO oxidations (like the Swern oxidation), the reaction must be kept at cryogenic temperatures (typically -78 °C).[8][9] Adding the base (e.g., triethylamine) before the alcohol is fully consumed can lead to side product formation.[8]
-
Solution:
-
Maintain Temperature: Use a dry ice/acetone bath to maintain the temperature below -60 °C during the activation and alcohol addition steps.[9][10]
-
Correct Addition Sequence: Follow the standard Swern protocol strictly: 1) Activate DMSO with oxalyl chloride, 2) Add the alcohol, 3) Add the hindered base.
-
-
| Oxidant System | Typical Solvent(s) | Temperature (°C) | Advantages | Disadvantages |
| Activated MnO₂ | Dichloromethane, Chloroform, Toluene | 25 to 110 | Inexpensive, easy workup (filtration), selective for benzylic/allylic alcohols.[3] | Requires large excess, variable activity, can be slow.[4] |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane | -78 | High yields, wide functional group tolerance, reliable.[7][11] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, toxic CO gas byproduct.[7][10] |
| Dess-Martin Periodinane (DMP) | Dichloromethane, Chloroform | 25 | Very mild, fast reaction times, high yields, neutral conditions. | Expensive, potentially explosive under shock or heat. |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 25 | Convenient solid reagent, generally stops at the aldehyde.[7][12] | Toxic chromium(VI) waste, acidic nature can be incompatible with sensitive substrates.[7] |
-
Preparation: To a round-bottom flask, add 6-bromo-2-pyridinemethanol (1.0 eq) and dichloromethane (DCM, ~0.1 M concentration).
-
Drying (Optional but Recommended): If using non-anhydrous DCM, equip the flask with a reflux condenser and stir the solution at reflux for 30 minutes to ensure dryness.
-
Reaction: Cool the solution to room temperature. Add activated manganese dioxide (MnO₂, 7.0 eq) in one portion.
-
Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction may take 12-24 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by flash chromatography or recrystallization.
This diagram helps guide the choice of an appropriate oxidizing agent based on key experimental constraints.
Caption: Decision tree for selecting an oxidant.
Route B: Halogen-Lithium Exchange of 2,6-Dibromopyridine and Formylation
This route is effective when 2,6-dibromopyridine is a more accessible starting material. It involves a selective metal-halogen exchange at one of the bromine positions, followed by quenching the resulting organolithium species with a formylating agent like N,N-dimethylformamide (DMF).[13]
Answer: Achieving selective monolithiation is challenging because the second halogen-lithium exchange can be competitive.[14] Success hinges on precise control of stoichiometry and temperature.
-
Cause 1: Incorrect Stoichiometry. Using more than one equivalent of the organolithium reagent (e.g., n-BuLi) will inevitably lead to the formation of the dilithiated species.
-
Solution: Carefully titrate your n-BuLi solution before use to know its exact concentration. Use precisely 1.0 equivalent for the reaction.
-
-
Cause 2: Temperature Fluctuation. The reaction is extremely temperature-sensitive. Allowing the temperature to rise above -78 °C dramatically increases the rate of the second exchange and other side reactions.
-
Solution:
-
Maintain Cryogenic Conditions: Perform the reaction in a well-insulated Dewar flask with a dry ice/acetone or liquid nitrogen/isopropanol bath.
-
Slow Addition: Add the n-BuLi solution dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to dissipate the heat of reaction and avoid localized warming.
-
-
Answer: Low yield after formylation often points to issues with the quenching step or the purity of the formylating agent.
-
Cause 1: Impure DMF. DMF is hygroscopic and can contain trace amounts of formic acid or dimethylamine, which will quench the highly basic organolithium reagent.
-
Solution: Use freshly distilled DMF, dried over calcium hydride (CaH₂) or barium oxide (BaO), and stored over molecular sieves under an inert atmosphere.[15]
-
-
Cause 2: Quenching Temperature. Adding DMF at -78 °C can sometimes be too cold for the reaction to proceed efficiently. However, allowing the mixture to warm up too much before quenching can lead to degradation of the organolithium species.
-
Solution: Add the dry DMF at -78 °C, and then allow the reaction to slowly warm towards 0 °C or room temperature. Monitor by TLC to determine when the reaction is complete before proceeding with the aqueous workup.
-
-
Cause 3: Workup Issues. The tetrahedral intermediate formed upon addition to DMF is stable until hydrolyzed.
-
Solution: Quench the reaction with a mild acid source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute citric acid solution, to facilitate the collapse of the intermediate to the aldehyde.[16]
-
This diagram illustrates the critical steps and conditions for the successful synthesis via the halogen-lithium exchange pathway.
Caption: Workflow for the metal-halogen exchange route.
Section 2: General FAQs and Purification Strategies
Answer: Aldehydes, particularly electron-deficient ones, can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.
-
Solution 1: Neutralized Silica Gel. Before preparing your column, slurry the silica gel in a solvent containing 1-2% triethylamine, then remove the solvent. This deactivates the acidic sites on the silica surface. Run the column with a mobile phase containing a small amount (0.1-0.5%) of triethylamine.
-
Solution 2: Alternative Stationary Phases. Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), for chromatography.
-
Solution 3: Recrystallization. If the crude product is sufficiently pure, recrystallization can be an excellent alternative to chromatography. Suitable solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes. The melting point of pure this compound is 81-85 °C.
Answer: this compound is a crystalline solid that is susceptible to oxidation and polymerization over time, especially when exposed to air and light.[1]
-
Storage Conditions: For long-term stability, store the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[17]
-
Temperature: Keep the product refrigerated at 2–8 °C.[1][17]
-
Purity: Ensure the material is as pure as possible before storage, as impurities can catalyze decomposition.
References
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes.
- Underwood, A. S., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 10(32), 36321-36327.
- Underwood, A. S., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ResearchGate.
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- Slideshare. Pyridine: Synthesis, reactions and medicinal uses.
- Underwood, A. S., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Georgia Southern Scholars.
- Underwood, A. S., et al. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed.
- Common Organic Chemistry. Manganese Dioxide.
- ResearchGate. Pyridine Aldehydes and Ketones.
- Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde 97%.
- Nagaki, A., et al. (2008). Selective Monolithiation of Dibromobiaryls Using Microflow Systems. Organic Letters.
- Wikipedia. Swern oxidation.
- Al-Juboori, M. H. (2020). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Asian Journal of Green Chemistry.
- Zhang, L., et al. (2006). This compound. ResearchGate.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Suib, S. L., et al. (2002). Catalytic oxidation of alcohols using manganese oxides. U.S. Patent No. 6,486,357.
- Taylor, R. J. K., et al. (2008). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research.
- Wikipedia. Pyridine.
- BenchChem. A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives.
- Wikipedia. Hantzsch pyridine synthesis.
- ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Thermo Fisher Scientific. (2010). 6-Bromo-2-pyridinecarboxaldehyde - SAFETY DATA SHEET.
- Ramirez-Cedeño, E. L., et al. (2012). This compound phenylhydrazone. ResearchGate.
- Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound. MDPI.
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- ChemicalBook. This compound.
- Dabos Inc. 6-BROMOPYRIDINE-2-CARBOXALDEHYDE 100G.
- Al-Juboori, M. H. (2014). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University.
- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.
- Tinnis, F., et al. (2014). Formylation of Amines. Molecules.
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- Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones.
- Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states.
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- 17. fishersci.com [fishersci.com]
Side reactions of 6-Bromopyridine-2-carbaldehyde and how to avoid them
Technical Support Center: 6-Bromopyridine-2-carbaldehyde
Welcome to the technical support guide for this compound (CAS 34160-40-2). This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals navigate the common challenges associated with this versatile synthetic intermediate. Our goal is to empower you with the knowledge to anticipate and mitigate side reactions, ensuring the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Stability & Handling
Question: What are the ideal storage conditions for this compound?
Answer: To maintain its chemical integrity and ensure consistent results, this compound should be stored under refrigeration at 2–8 °C.[1] It is a white to light brown crystalline powder that is generally stable, but like many aldehydes, it is sensitive to air and light over extended periods.[1][2] For long-term storage, keeping the container tightly sealed and potentially under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidation.
Question: I've noticed my older sample of this compound has darkened. Is it still usable?
Answer: The darkening of the compound, often to a beige or light brown color, indicates the formation of impurities, likely through oxidation or minor polymerization.[1][3] While the material may still be suitable for some applications, its purity is compromised. For reactions sensitive to impurities, such as catalysis or the synthesis of pharmaceutical-grade materials, it is highly recommended to purify the aldehyde before use. A common purification method is recrystallization from a suitable solvent system or flash column chromatography. For best results, always use a fresh or properly stored sample.
Question: What solvents are compatible with this compound?
Answer: This compound is soluble in a range of common organic solvents, including chloroform, dichloromethane (DCM), diethyl ether, ethyl acetate, and methanol.[1][2] It is generally insoluble in water.[2] When choosing a solvent for a reaction, consider the compatibility with other reagents and the reaction conditions. For instance, while soluble in methanol, using it as a solvent for a Grignard reaction would be inappropriate as the alcohol would quench the Grignard reagent.
Section 2: Troubleshooting Guide - Common Side Reactions
This section addresses the most frequently encountered side reactions. Each entry details the problem, its probable cause, and provides a scientifically-grounded solution with preventative protocols.
Issue 1: Low Yields in Nucleophilic Additions (e.g., Grignard or Organolithium Reactions)
-
Problem: When reacting this compound with a Grignard (R-MgX) or organolithium (R-Li) reagent to form a secondary alcohol, the yield is significantly lower than expected. You may also observe the formation of pyridine and other byproducts.
-
Probable Cause: Halogen-Metal Exchange. This is a well-known and rapid side reaction where the organometallic reagent preferentially reacts with the bromine atom on the pyridine ring instead of the aldehyde carbonyl.[4][5] This results in the formation of a new organometallic species (the pyridyl Grignard/lithium) and an alkyl/aryl halide from your original reagent, effectively consuming your nucleophile and starting material without forming the desired product.[5][6]
Desired Reaction: 6-Br-Py-CHO + R-MgX → 6-Br-Py-CH(OH)R
Side Reaction (Halogen-Metal Exchange): 6-Br-Py-CHO + R-MgX → 6-(XMg)-Py-CHO + R-Br
-
Proposed Solution & Scientific Rationale: The key to preventing halogen-metal exchange is to modulate the reactivity of the organometallic reagent and control the reaction conditions. The rate of halogen-metal exchange is highly dependent on temperature and the specific reagents used.[6]
-
Preventative Protocol: Grignard Exchange Reaction A proven method is to employ a "Grignard exchange" (also known as a Knochel-type exchange) at low temperatures.[7] Instead of a standard Grignard reagent like an alkylmagnesium bromide, a reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is used to perform the Br-Mg exchange on the substrate first, followed by the addition of the aldehyde. A more direct and often successful approach for this specific substrate is to use a less reactive Grignard reagent and maintain cryogenic temperatures.
Step-by-Step Protocol: [7]
-
Setup: Dry all glassware thoroughly in an oven and assemble under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and inert gas inlet, prepare or add your Grignard reagent (e.g., 1.1 equivalents of butylmagnesium chloride in THF).
-
Cooling: Cool the Grignard solution to a low temperature, typically between -40 °C and -78 °C, using a dry ice/acetone bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask. Slowly add this solution dropwise to the cold Grignard reagent via a syringe or dropping funnel. Rationale: Adding the aldehyde to the Grignard at low temperature maintains a low concentration of the aldehyde, favoring the desired nucleophilic addition over the competing halogen-metal exchange.
-
Reaction: Stir the mixture at the low temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
-
Issue 2: Formation of Carboxylic Acid and Alcohol Byproducts in Basic Conditions
-
Problem: When the reaction is run under basic conditions (e.g., with NaOH, KOH, or even basic amines), you observe the formation of 6-Bromopyridine-2-carboxylic acid and 6-Bromopyridin-2-yl)methanol.
-
Probable Cause: The Cannizzaro Reaction. This is a classic disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as this compound, in the presence of a strong base.[8][9] In this process, one molecule of the aldehyde is oxidized to a carboxylic acid (salt form), and another molecule is reduced to a primary alcohol.[10]
Cannizzaro Reaction: 2 * 6-Br-Py-CHO + OH⁻ → 6-Br-Py-COO⁻ + 6-Br-Py-CH₂OH
-
Proposed Solution & Scientific Rationale: The Cannizzaro reaction is driven by the presence of a strong base.[8] Therefore, the most effective way to avoid it is to conduct the reaction under neutral or acidic conditions whenever the synthetic route allows. If basic conditions are unavoidable, using a milder, non-nucleophilic base and lower temperatures can sometimes suppress this side reaction, though it is often difficult to prevent completely.
-
Preventative Measures:
-
pH Control: Avoid strong bases like NaOH or KOH. If a base is required, consider weaker options like sodium bicarbonate (NaHCO₃) or organic bases like triethylamine (NEt₃), and use only the stoichiometric amount needed.
-
Protecting Groups: If the aldehyde functionality must be preserved during a required basic step, protect it first. Aldehydes can be converted into acetals, which are stable to bases but easily removed under acidic conditions.[11][12]
Illustrative Protocol: Acetal Protection
-
Setup: To a solution of this compound (1.0 eq) in anhydrous methanol, add ethylene glycol (1.2 eq) and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction, neutralize the acid with a mild base (e.g., NaHCO₃), and remove the solvent under reduced pressure. The resulting acetal can then be carried through basic reaction steps.
-
Deprotection: The aldehyde is regenerated by stirring the acetal in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl).
-
Issue 3: Unexpected Product from Reaction with Dibromopyridine Starting Material
-
Problem: Your reaction yields a product that suggests the nucleophile added to the 6-position of the pyridine ring, displacing the bromine, instead of reacting at the aldehyde.
-
Probable Cause: Starting with 2,6-Dibromopyridine. A common synthetic route to this compound involves a selective monolithiation of 2,6-dibromopyridine followed by formylation. If this reaction is incomplete, the starting material can be contaminated with 2,6-dibromopyridine. In subsequent reactions, a sufficiently strong nucleophile can perform a nucleophilic aromatic substitution (SNAr) at the 6-position, especially if the reaction conditions are harsh.
-
Proposed Solution & Scientific Rationale: Ensure the purity of your this compound starting material. If you are synthesizing it yourself, optimize the monolithiation and formylation step to maximize conversion and purify the product thoroughly.
-
Verification Protocol:
-
NMR Spectroscopy: Check the ¹H NMR of your starting material. The presence of 2,6-dibromopyridine will show a different, simpler splitting pattern compared to the desired product.
-
GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent method to detect and quantify even small amounts of halogenated impurities like 2,6-dibromopyridine.
-
Purification: If contamination is detected, purify the this compound via flash column chromatography or recrystallization before proceeding.
-
Section 3: Data & Diagrams
Table 1: Troubleshooting Summary
| Observed Problem | Probable Side Reaction | Key Prevention Strategy | Alternative Approach |
| Low yield in Grignard/organolithium reaction; loss of bromine. | Halogen-Metal Exchange | Use cryogenic temperatures (-78 °C); add aldehyde to reagent. | Use an exchange reagent like i-PrMgCl·LiCl. |
| Formation of alcohol and carboxylic acid byproducts. | Cannizzaro Reaction | Avoid strong bases; run reaction under neutral or acidic conditions. | Protect the aldehyde as an acetal before basic steps. |
| Product shows substitution at the 6-position. | Contamination with 2,6-dibromopyridine. | Verify purity of starting material via NMR or GC-MS. | Purify the aldehyde via chromatography or recrystallization. |
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired nucleophilic addition pathway versus the two most common side reactions.
Caption: Desired vs. side reaction pathways for this compound.
Diagram 2: Troubleshooting Flowchart
Use this flowchart to diagnose unexpected results in your reaction.
Caption: Diagnostic flowchart for troubleshooting reactions.
References
- SACH. (2025). Research Value of this compound in Organic Synthesis.
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]
- Fisher Scientific. (2010).
- Wikipedia. (n.d.). Cannizzaro reaction. [Link]
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
- Wikipedia. (n.d.). Metal–halogen exchange. [Link]
- Bailey, W.F. (2009). The Lithium–Halogen Exchange Reaction in Process Chemistry. Organic Process Research & Development. [Link]
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.).
- Saari, V., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link]
- Hou, D., et al. (2017). A selective and practical bromine–metal exchange on bromoheterocyclics bearing substituents with an acidic proton under non-cryogenic conditions. Molecules. [Link]
- Davies, D. I., et al. (1968). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. Value of this compound in Organic Synthesis [hzsqchem.com]
- 2. This compound | 34160-40-2 [chemicalbook.com]
- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 11. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Bromopyridine-2-carbaldehyde
Welcome to the technical support guide for 6-Bromopyridine-2-carbaldehyde (CAS: 34160-40-2). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper handling of this versatile building block. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established chemical principles and practical laboratory experience.
I. Core Concepts: Understanding the Instability of this compound
This compound is a valuable reagent in organic synthesis, prized for its dual reactivity stemming from the aldehyde functionality and the bromo-substituted pyridine ring. However, this reactivity also makes it susceptible to degradation if not handled and stored correctly. The primary routes of degradation are oxidation and, to a lesser extent, polymerization. Understanding these pathways is key to preventing loss of material and ensuring reproducible experimental outcomes.
II. Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a white to off-white powder, has turned yellow or brownish. Is it still usable?
A change in color from white/off-white to yellow or brown is a common indicator of degradation. This is often due to the oxidation of the aldehyde group to the corresponding carboxylic acid (6-bromopicolinic acid) or the formation of polymeric byproducts. While a slight discoloration may not significantly impact some reactions, it is a clear sign of impurity. For sensitive applications, such as catalysis or multi-step synthesis, using discolored material is not recommended as it can lead to lower yields and the formation of unwanted side products. It is advisable to assess the purity of the material before use.
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to air, moisture, light, and heat.[1][2][3] The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can catalyze degradation. |
| Location | Dark, well-ventilated area | Protects from light-induced degradation and ensures safety. |
Q3: I suspect my sample of this compound has degraded. How can I check its purity?
A simple and effective way to check the purity of your sample is by Thin Layer Chromatography (TLC) and melting point analysis. A pure sample should exhibit a single spot on the TLC plate and have a sharp melting point within the literature range (typically 81-85°C).[2] The presence of multiple spots on the TLC plate or a broad and depressed melting point range are indicative of impurities. The primary impurity, 6-bromopicolinic acid, will typically have a different Rf value than the aldehyde on a silica gel TLC plate.
Q4: Can I purify this compound that has started to degrade?
Yes, in many cases, partially degraded this compound can be purified by recrystallization. This process takes advantage of the different solubilities of the aldehyde and its impurities in a given solvent system. A common procedure involves dissolving the impure solid in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. The pure compound should crystallize out, leaving the impurities dissolved in the solvent.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield in a reaction where the aldehyde is a starting material. | Degradation of this compound. | 1. Check the purity of the starting material using TLC and melting point analysis. 2. If impurities are detected, purify the aldehyde by recrystallization before use. 3. Ensure the reaction is performed under an inert atmosphere to prevent in-situ degradation. |
| Formation of an unexpected acidic byproduct in the reaction mixture. | Oxidation of the aldehyde to a carboxylic acid. | 1. Confirm the identity of the byproduct using analytical techniques (e.g., NMR, MS). 2. If it is the corresponding carboxylic acid, this confirms oxidation. 3. Use freshly purified starting material and rigorously exclude air from your reaction setup. |
| The starting material appears clumpy or sticky. | Absorption of moisture. | 1. Dry the material under vacuum in the presence of a desiccant (e.g., P₂O₅). 2. Store the dried material under an inert atmosphere with a desiccant. |
IV. Visualization of Degradation and Storage
To better illustrate the concepts discussed, the following diagrams outline the primary degradation pathway and the ideal storage setup for this compound.
Caption: Primary degradation pathways of this compound.
Caption: Recommended storage workflow for this compound.
V. Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
Objective: To quickly assess the purity of a this compound sample.
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Capillary spotter
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 10 minutes.
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, carefully spot the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities. The oxidized product, 6-bromopicolinic acid, is more polar and will have a lower Rf value (travel a shorter distance up the plate).
Protocol 2: Purification by Recrystallization
Objective: To purify partially degraded this compound.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., ethanol/water, or ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the smallest volume of solvent necessary to achieve complete dissolution at the boiling point of the solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Confirm the purity of the recrystallized product using TLC and melting point analysis. A successful recrystallization from ethyl acetate has been reported in the literature.[4]
VI. References
-
Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (n.d.). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Chemical Communications. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. Retrieved from [Link]
-
Controlled Radical Polymerization. (n.d.). Addition Polymers of Aldehydes. Retrieved from [Link]
-
ACS Publications. (2024). Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation. Chemistry of Materials. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
SciSpace. (n.d.). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Polymerization of Aliphatic Aldehydes (2). Retrieved from [Link]
-
Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. Retrieved from
-
ScienceDirect. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]
-
Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes. Retrieved from
-
ResearchGate. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Light sensitivity of the ciliate Tetrahymena vorax induced by the fluorescent dye acridine orange. Retrieved from [Link]
-
HUJI OpenScholar. (n.d.). White Light and Heat Sensitivity in a Pyridine-Based Polymer Blend. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rod Photoreceptors Avoid Saturation in Bright Light by the Movement of the G Protein Transducin. Retrieved from [Link]
Sources
Technical Support Center: Managing Impurities in 6-Bromopyridine-2-carbaldehyde Reactions
Welcome to the technical support center for 6-Bromopyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and specific issues encountered during reactions involving this versatile synthetic intermediate. Our goal is to provide you with actionable insights and troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when using this compound?
When working with this compound, particularly in popular applications like Suzuki-Miyaura cross-coupling reactions, several classes of impurities can arise. Awareness of these potential contaminants is the first step toward effective management.
-
Starting Material Carryover: Unreacted this compound is a common impurity. This is often due to incomplete reactions or suboptimal reaction kinetics.
-
Homocoupling Products: In cross-coupling reactions, side reactions can lead to the formation of homocoupled products, such as biphenyl compounds from the boronic acid reagent. This is often exacerbated by the presence of oxygen.[1][2]
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 6-bromopyridine-2-carboxylic acid. This can occur during the reaction or upon prolonged exposure to air.
-
Debromination Products: In some instances, particularly under harsh reaction conditions or in the presence of certain catalysts, the bromine atom can be cleaved, leading to the formation of 2-pyridinecarbaldehyde.
-
Solvent and Reagent-Derived Impurities: Impurities can also be introduced from solvents and other reagents used in the reaction. For example, residual water can affect the stability of some reagents, and impurities in the catalyst can lead to unwanted side reactions.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple byproducts. What are the likely causes?
Low yields and the formation of byproducts in Suzuki-Miyaura coupling reactions are common challenges.[1][3] The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[3] Several factors can contribute to these issues:
-
Catalyst Inactivation: The palladium catalyst is sensitive to air and can be oxidized, leading to a loss of activity. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[4]
-
Ligand Choice: The choice of ligand for the palladium catalyst is critical. Different ligands can have a significant impact on the reaction rate and selectivity. For electron-deficient pyridines like this compound, ligands that promote oxidative addition and reductive elimination are often preferred.
-
Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect the reaction outcome. Common bases include carbonates, phosphates, and hydroxides. The choice of base should be optimized for the specific substrates being used.
-
Boronic Acid Quality: The purity and stability of the boronic acid reagent are important. Boronic acids can undergo decomposition, and impurities can inhibit the catalyst. Using high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters) is recommended.[4]
-
Reaction Temperature and Time: Suboptimal reaction temperature or time can lead to incomplete conversion or the formation of degradation products. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.[5]
Troubleshooting Guides
Issue 1: Presence of 6-bromopyridine-2-carboxylic acid as a major impurity.
Cause: This impurity arises from the oxidation of the aldehyde group in this compound. This can happen if the reaction is exposed to oxygen, or if oxidizing agents are present as contaminants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing carboxylic acid impurity.
Preventative Measures:
-
Always use freshly distilled or degassed solvents.
-
Ensure all glassware is thoroughly dried before use.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Store this compound under recommended conditions (2-8 °C) to minimize degradation.[6][7]
Issue 2: Formation of Pyridinium Salts.
Cause: Pyridinium salts can form when the pyridine nitrogen acts as a nucleophile, reacting with alkyl halides or other electrophiles that may be present in the reaction mixture or formed as byproducts.[8][9][10][11] This is more likely to occur under acidic conditions or at elevated temperatures.
Troubleshooting Steps:
-
pH Control: Ensure the reaction medium is not overly acidic. If necessary, a non-nucleophilic base can be added to scavenge any acidic species.
-
Temperature Management: Avoid excessive heating, as this can promote the formation of pyridinium salts.
-
Reagent Purity: Use reagents that are free from electrophilic impurities.
Analytical Detection:
The formation of pyridinium salts can be monitored by techniques such as:
-
NMR Spectroscopy: The formation of a pyridinium salt will result in a characteristic downfield shift of the pyridine protons.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to detect the molecular ion of the pyridinium salt.[5]
Issue 3: Inconsistent results in scale-up reactions.
Cause: Scaling up a reaction can introduce new challenges related to mass and heat transfer. What works on a small scale may not be directly translatable to a larger scale.
Key Considerations for Scale-Up:
| Parameter | Small Scale (Lab) | Large Scale (Pilot/Production) | Rationale |
| Mixing | Magnetic stirring is usually sufficient. | Mechanical overhead stirring is necessary. | Ensures homogenous mixing and heat distribution in a larger volume. |
| Heating | Heating mantles or oil baths provide uniform heating. | Jacketed reactors are used for better temperature control. | Surface area to volume ratio decreases on scale-up, affecting heat transfer. |
| Reagent Addition | Can be done quickly. | Slow, controlled addition is crucial. | Prevents localized high concentrations and potential exotherms.[5] |
| Inert Atmosphere | Easy to maintain. | Requires careful engineering to ensure an oxygen-free environment. | Larger vessels have more potential leak points. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Purification by Column Chromatography
Caption: Step-by-step workflow for purification via column chromatography.
Eluent System: A common eluent system for the purification of products from this compound reactions is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be gradually increased to separate the desired product from less polar impurities (like starting material) and more polar impurities (like the carboxylic acid).
References
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
- 6-Bromo-2-pyridinecarboxaldehyde - SAFETY DATA SHEET. (2010, October 22).
- Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde 97.
- ResearchGate. Preparation of pyridinium salts.
- Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde 97.
- Temple University. SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS.
- ChemicalBook. This compound.
- ResearchGate. Pyridinium Salts: From synthesis to reactivity and applications.
- Organic Chemistry Frontiers (RSC Publishing). Pyridinium salts: from synthesis to reactivity and applications.
- BenchChem. Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Value of this compound in Organic Synthesis [hzsqchem.com]
- 7. 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [scholarshare.temple.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromopyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Bromopyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the synthesis of this critical building block. Here, we address common scalability issues, provide troubleshooting guidance, and answer frequently asked questions to support your process development and scale-up activities.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the pharmaceutical and materials science industries.[1][2] Its synthesis typically involves the oxidation of (6-bromopyridin-2-yl)methanol. While this transformation appears straightforward on a laboratory scale, significant challenges emerge during scale-up. This guide focuses on troubleshooting the most common and critical step: the oxidation of (6-bromopyridin-2-yl)methanol to the desired aldehyde.
Troubleshooting Guide: Overcoming Scalability Hurdles in the Oxidation of (6-Bromopyridin-2-yl)methanol
This section addresses specific problems you may encounter during the scale-up of the oxidation reaction, providing explanations for the underlying causes and offering practical solutions.
Issue 1: Incomplete Conversion or Stalled Reaction
Question: My large-scale oxidation of (6-bromopyridin-2-yl)methanol is sluggish and stalls before reaching full conversion. What could be the cause, and how can I resolve it?
Answer:
Incomplete conversion at scale is a frequent issue stemming from several factors, often related to mass and heat transfer, as well as reagent stability and stoichiometry.
-
Underlying Causes & Solutions:
-
Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent distribution. This is particularly critical in heterogeneous reactions, such as those using manganese dioxide, or in biphasic systems.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the vessel geometry and reaction volume. A variable speed drive will allow for optimization of the stirring rate. Consider installing baffles to improve mixing and prevent vortex formation.
-
-
Reagent Decomposition or Degradation:
-
Swern Oxidation: The active oxidant in the Swern oxidation, chlorosulfonium salt, is thermally unstable and rapidly decomposes at temperatures above -60 °C.[3] On a larger scale, maintaining such low temperatures uniformly throughout the reaction mass can be challenging.
-
Dess-Martin Periodinane (DMP): While more thermally stable than the Swern intermediate, DMP can be sensitive to moisture, leading to the formation of less reactive byproducts.
-
Solution: For Swern oxidations, a robust cooling system is paramount. Ensure your reactor's cooling jacket has sufficient capacity and that the heat transfer fluid is circulating efficiently. For exothermic additions, control the addition rate to maintain the target temperature. For DMP oxidations, use an inert atmosphere (nitrogen or argon) and ensure all solvents and reagents are anhydrous.
-
-
Inaccurate Stoichiometry: On a larger scale, minor errors in weighing or volume dispensing can lead to significant deviations in molar ratios. An insufficient amount of oxidizing agent is a common cause of incomplete reactions.
-
Solution: Double-check all calculations and ensure that balances and volumetric equipment are properly calibrated. For viscous liquids or slurries, it may be more accurate to add them by weight rather than volume.
-
-
Issue 2: Formation of Impurities and Side Products
Question: I'm observing significant byproduct formation in my scaled-up synthesis of this compound, which is complicating purification. What are the likely side reactions, and how can I minimize them?
Answer:
Side product formation is a common challenge in oxidation reactions, and the profile of impurities can differ depending on the chosen method.
-
Common Side Reactions and Mitigation Strategies:
-
Over-oxidation to Carboxylic Acid: While generally less of an issue with mild oxidants like Swern and DMP, over-oxidation to 6-bromopicolinic acid can occur, especially if the reaction is run for an extended period or at elevated temperatures.
-
Mitigation: Monitor the reaction progress closely by TLC or HPLC and quench the reaction promptly upon completion. Maintain strict temperature control.
-
-
Formation of Methylthiomethyl (MTM) Ether (Swern Oxidation): At temperatures above -60 °C, the intermediate alkoxysulfonium salt can undergo a Pummerer rearrangement, leading to the formation of a methylthiomethyl (MTM) ether of the starting alcohol.[3]
-
Mitigation: Strict adherence to cryogenic temperatures (-78 to -60 °C) is crucial.[3] Ensure efficient cooling and controlled addition of reagents to prevent temperature excursions.
-
-
Formation of Acetals/Hemiacetals: The product aldehyde can react with the starting alcohol to form hemiacetals or acetals, especially under acidic or basic conditions.
-
Mitigation: Ensure the reaction is worked up promptly. If the work-up involves acidic or basic washes, minimize the contact time.
-
-
Issue 3: Difficult Work-up and Product Isolation
Question: The work-up of my large-scale reaction is problematic. With DMP, I'm getting a thick slurry that's difficult to filter, and with the Swern oxidation, the odor is a major issue. How can I improve my work-up procedure?
Answer:
Work-up and isolation are often the most challenging aspects of scaling up these oxidation reactions.
-
Improving Work-up Procedures:
-
Dess-Martin Periodinane (DMP) Work-up: The DMP byproducts, iodinane and acetic acid, can create a gelatinous precipitate that clogs filter funnels.[4][5]
-
Scalable Solution:
-
Upon reaction completion, dilute the reaction mixture with a non-polar solvent like hexanes or heptane to precipitate the iodine-containing byproducts.
-
Add a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will neutralize the acetic acid and reduce the iodinane byproducts to more easily filterable salts.
-
Stir the biphasic mixture vigorously for 30-60 minutes.
-
Filter the mixture through a pad of celite or diatomaceous earth. The solid byproducts should be retained on the filter pad.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to obtain the crude product.
-
-
-
Swern Oxidation Work-up and Odor Control: The primary byproduct of the Swern oxidation is dimethyl sulfide (DMS), a volatile and highly malodorous compound.[6][7] Carbon monoxide is also generated, which is toxic.[6][7]
-
Scalable Solution and Odor Mitigation:
-
Quenching: Quench the reaction at low temperature by the slow addition of a mild acid (e.g., saturated aqueous ammonium chloride).
-
Odor Neutralization: Before warming the reaction mixture to room temperature, add an oxidizing agent to the quench solution to oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2). A common and effective method is to use a solution of sodium hypochlorite (bleach).
-
Extraction: Proceed with a standard aqueous work-up, extracting the product with a suitable organic solvent.
-
Waste Handling: Treat all aqueous waste streams and contaminated glassware with bleach to neutralize any residual DMS.
-
-
-
Frequently Asked Questions (FAQs)
Q1: The Swern oxidation requires cryogenic temperatures, which are difficult to maintain in our pilot plant. Are there any scalable alternatives that operate at more moderate temperatures?
A1: Yes, maintaining temperatures at -78 °C can be a significant operational challenge. Here are some alternatives:
-
Manganese Dioxide (MnO₂) Oxidation: This is a robust and scalable method for oxidizing benzylic and allylic alcohols, including heteroaromatic carbinols.[5]
-
Advantages:
-
Operates at or above room temperature.
-
The solid oxidant is easily removed by filtration.
-
Generally considered a "green" and cost-effective option.
-
-
Considerations:
-
The activity of MnO₂ can vary between suppliers and batches. It's essential to test the activity of a new batch on a small scale first.
-
A significant excess of MnO₂ (5-10 equivalents) is often required, which can impact process mass intensity.
-
-
-
TEMPO-Catalyzed Oxidation: This method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).
-
Advantages:
-
Operates at ambient temperature.
-
Uses inexpensive and readily available reagents.
-
-
Considerations:
-
The reaction can be exothermic, so careful monitoring and control of the co-oxidant addition are necessary.
-
Over-oxidation to the carboxylic acid can be a competing side reaction if not carefully controlled.
-
-
Q2: The cost of Dess-Martin periodinane is prohibitive for our large-scale synthesis. Are there more economical options?
A2: The high cost of DMP is a major barrier to its use on an industrial scale.[8] In addition to the alternatives mentioned in Q1, you could consider:
-
In-situ preparation of DMP or IBX: While this adds a synthetic step, it can be more cost-effective than purchasing the pre-made reagent. However, this requires careful handling of potentially explosive intermediates.[9]
-
Swern Oxidation: Despite the challenges with cryogenic temperatures and odor, the reagents for the Swern oxidation (DMSO, oxalyl chloride, triethylamine) are significantly cheaper than DMP.[10][11]
Q3: My final product, this compound, is showing signs of degradation upon storage. What are the recommended storage conditions?
A3: Aldehydes, in general, are susceptible to oxidation to carboxylic acids upon exposure to air. This compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[12] For long-term storage, keeping it in a freezer at -20 °C is recommended.
Data and Protocols
Comparison of Common Oxidation Methods for (6-bromopyridin-2-yl)methanol
| Oxidation Method | Typical Temperature | Key Reagents | Scalability Pros | Scalability Cons |
| Swern Oxidation | -78 to -60 °C | DMSO, Oxalyl Chloride, Triethylamine | Low cost of reagents, high yields. | Cryogenic temperatures required, malodorous and toxic byproducts, gas evolution.[6][7] |
| Dess-Martin Oxidation | Room Temperature | Dess-Martin Periodinane (DMP) | Mild conditions, high selectivity.[8][13] | High cost of reagent, potentially explosive, difficult work-up at scale.[8] |
| MnO₂ Oxidation | Room Temp to Reflux | Activated Manganese Dioxide | Simple work-up (filtration), mild conditions, low cost. | Requires large excess of reagent, variable reactivity of MnO₂. |
| TEMPO Catalysis | 0 °C to Room Temp | TEMPO (catalytic), NaOCl (stoichiometric) | Low cost, ambient temperature. | Potential for over-oxidation, exotherm control needed. |
Scalable Protocol for MnO₂ Oxidation of (6-bromopyridin-2-yl)methanol
This protocol is a general guideline and may require optimization based on the specific activity of the MnO₂ used.
-
Reactor Setup: Charge a suitably sized reactor equipped with an overhead stirrer, condenser, and temperature probe with (6-bromopyridin-2-yl)methanol (1.0 eq) and a suitable solvent (e.g., dichloromethane, chloroform, or toluene; ~10-20 volumes).
-
Reagent Addition: Add activated manganese dioxide (5.0-10.0 eq) portion-wise to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux (or maintain at room temperature, depending on MnO₂ activity) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the slurry through a pad of celite, washing the filter cake thoroughly with the reaction solvent.
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Visualizing the Process: Diagrams
Workflow for Troubleshooting Oxidation Reactions
Caption: Competing pathways in the Swern oxidation of (6-bromopyridin-2-yl)methanol.
References
- Dess–Martin oxidation work up - Chemistry Stack Exchange. [Link]
- Swern oxid
- Swern Oxid
- Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]
- The Role of this compound in Material Science Innovations - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Dess–Martin periodinane - Wikipedia. [Link]
- Dess–Martin oxid
- 1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 11. Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Byproduct Formation in Reactions with 6-Bromopyridine-2-carbaldehyde
Prepared by the Gemini Application Science Team
Welcome to the technical support center for 6-Bromopyridine-2-carbaldehyde (CAS 34160-40-2). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and mitigate common byproduct formation during its use in synthetic chemistry. As a versatile and highly valuable building block, understanding its reactivity is key to achieving high-yield, clean reactions.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format.
Introduction to this compound
This compound is a bifunctional molecule featuring a reactive aldehyde group and a bromine atom on an electron-deficient pyridine ring. This unique structure allows for a wide range of transformations, including nucleophilic additions at the aldehyde and cross-coupling or nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon.[3] However, this dual reactivity can also lead to undesired side reactions. This guide will help you identify, understand, and prevent the formation of common impurities.
Logical Flow: Identifying Potential Side Reactions
The following diagram illustrates the primary pathways for byproduct formation from the starting material. Use this as a high-level guide to diagnose potential issues in your reaction setup.
Caption: Primary byproduct pathways from this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of an Acid Impurity
Question: My post-reaction analysis (NMR/LC-MS) shows a significant peak corresponding to 6-Bromopyridine-2-carboxylic acid. Why did my aldehyde oxidize, and how can I prevent it?
Answer: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a common side reaction. This is often facilitated by the presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts. Several reagents and conditions can promote this unwanted transformation.[4]
Causality and Mechanism: Aldehyde oxidation can occur through various pathways, including radical-mediated autoxidation in the presence of O₂. The electron-deficient nature of the pyridine ring does not fully prevent the aldehyde from being a target for oxidizing agents.
Troubleshooting Protocol:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Procedure: Assemble your glassware hot from the oven to ensure it is dry. Allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Use solvents that have been degassed. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Justification: Removing dissolved oxygen minimizes the primary oxidant responsible for converting the aldehyde to a carboxylic acid.
-
-
Reagent Purity:
-
Check Solvents: Ethers like THF can form explosive peroxides upon storage, which are highly oxidizing. Always use fresh, inhibitor-free solvents or test for peroxides before use.
-
Starting Material: While this compound is generally stable, prolonged or improper storage (e.g., not at the recommended 2-8 °C) can lead to gradual oxidation.[1] Use material from a freshly opened bottle when possible.
-
-
Avoid Oxidizing Agents:
-
Be mindful of reagents used in your synthesis. Some common laboratory reagents can act as oxidants. For example, certain grades of DMSO can contain oxidizing impurities.
-
If your reaction involves a metal, consider its potential to catalyze aerobic oxidation.
-
Issue 2: Presence of Both an Alcohol and an Acid Byproduct
Question: My reaction was performed under basic conditions, and I've isolated both (6-bromopyridin-2-yl)methanol and 6-Bromopyridine-2-carboxylic acid. What reaction is causing this?
Answer: You are observing the results of a Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack an α-hydrogen, such as this compound. Under strongly basic conditions (e.g., concentrated NaOH or KOH), two molecules of the aldehyde undergo a disproportionation reaction: one is oxidized to a carboxylic acid (as the carboxylate salt), and the other is reduced to a primary alcohol.[5][6]
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, effecting the redox transformation.[5]
Caption: Simplified workflow of the Cannizzaro reaction.
Troubleshooting Protocol:
-
Modify Base Choice: The Cannizzaro reaction is highly dependent on the nature and concentration of the base.
-
Recommendation: If a base is required for your primary reaction, switch to a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicycloundec-7-ene) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃, if compatible.
-
Justification: These bases are less likely to attack the carbonyl carbon, which is the initiating step of the Cannizzaro pathway.
-
-
Control Stoichiometry and Temperature:
-
Procedure: Add the base slowly and at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Avoid using a large excess of a strong base.
-
Justification: The Cannizzaro reaction is typically second order in aldehyde and first order in base, so reducing the effective concentration of the base can significantly slow this undesired pathway.[5]
-
-
Protect the Aldehyde: If your desired reaction does not involve the aldehyde and you must use strongly basic conditions, consider protecting the aldehyde group.
-
Example: Convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to strong bases and can be removed later under acidic conditions.
-
Issue 3: Displacement of the Bromine Atom
Question: My intended nucleophile reacted at the C6 position, replacing the bromine atom, instead of reacting with the aldehyde. How can I improve selectivity?
Answer: The bromine atom at the 6-position of the pyridine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effects of the ring nitrogen and the C2-aldehyde group make the C6 position electrophilic and stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution.[3]
Causality and Mechanism: Strong nucleophiles (e.g., amines, alkoxides, thiolates) can attack the carbon bearing the bromine. This is often a competing pathway with reactions at the aldehyde, especially at elevated temperatures.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: SNAr reactions typically have a higher activation energy than nucleophilic additions to aldehydes.
-
Procedure: Run your reaction at the lowest possible temperature that still allows the desired transformation to proceed at a reasonable rate. Start at 0 °C or even -78 °C and slowly warm if necessary while monitoring by TLC or LC-MS.
-
Justification: Lowering the temperature will disproportionately slow the rate of the SNAr reaction compared to the attack at the carbonyl, thus favoring the desired product.
-
-
Choose a Softer Nucleophile: The aldehyde carbonyl carbon is a "hard" electrophile, while the aromatic carbon is "softer."
-
Recommendation: According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles will preferentially attack the hard carbonyl center. If possible, modify your nucleophile to be "harder" (more charge density, less polarizable).
-
Example: An alkoxide (RO⁻) is harder than a thiolate (RS⁻).
-
-
Modify the Order of Addition:
-
Procedure: If your reaction involves converting the aldehyde to another functional group (e.g., an imine), perform that step first under mild conditions. The resulting functional group may be less activating for the SNAr reaction, allowing you to perform the subsequent substitution under more forcing conditions if needed.
-
Summary of Byproducts and Key Data
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Causative Condition | Key Analytical Signature |
| 6-Bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | 202.01[7] | Oxidation (Air, Oxidants) | Disappearance of aldehyde proton (~10 ppm in ¹H NMR); Appearance of a broad carboxylic acid proton peak. |
| (6-Bromopyridin-2-yl)methanol | C₆H₆BrNO | 188.02 | Cannizzaro (Strong Base) | Disappearance of aldehyde proton; Appearance of a methylene (CH₂) peak (~4.7 ppm) and a hydroxyl (OH) peak. |
| SNAr Product | Varies | Varies | Strong Nucleophile | Absence of C-Br bond signature in mass spec; Presence of signals corresponding to the incorporated nucleophile. |
References
- Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines.
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- Thermo Fisher Scientific. (2010, October 22).
- Unknown Source. Nucleophilic Substitution Reactions.
- Wikipedia. Pyridine.
- Stenutz. 6-bromopyridine-2-carboxaldehyde.
- ResearchGate. (PDF) this compound.
- Organic Chemistry Portal.
- Wikipedia. Cannizzaro reaction.
- National Institutes of Health (PMC).
- GCW Gandhi Nagar Jammu. Pyridines.
- ACS Publications. THE REACTION OF PYRIDINE ALDEHYDES WITH PHENYLACETONITRILES.
- National Institutes of Health. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound.
- Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde 97.
- Stenutz. 6-bromopyridine-2-carboxylic acid.
- PubMed. 6-bromopurine Nucleosides as Reagents for Nucleoside Analogue Synthesis.
- Khan Academy. Cannizzaro reaction.
- Organic Chemistry Portal. Pyridine synthesis.
- Chemistry Stack Exchange. Why can enolizable aldehydes undergo Cannizzaro reactions?.
- YouTube.
- Khan Academy. Nucleophilic substitution reactions.
- National Institutes of Health (PMC). Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles.
- Benchchem. A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromopyridine-4-carboxaldehyde.
- NC State University Libraries. Chapter 6 Solutions to Problems – Organohalides.
- YouTube. Practice Exam #2 (Stereochem + Substitution/Elimination) (Worksheet Solutions Walkthrough).
Sources
- 1. Value of this compound in Organic Synthesis [hzsqchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 6-bromopyridine-2-carboxylic acid [stenutz.eu]
Technical Support Center: Optimizing Catalyst Selection for 6-Bromopyridine-2-carbaldehyde Reactions
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 6-bromopyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but often challenging building block. Here, we move beyond generic protocols to address the specific issues you may encounter, providing troubleshooting guidance and in-depth FAQs grounded in mechanistic principles.
Introduction: The "2-Pyridyl Problem" and the Aldehyde Complication
This compound is a valuable synthetic intermediate, but its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions.[1] The primary difficulty stems from the "2-pyridyl problem," where the lone pair of electrons on the pyridine nitrogen, positioned ortho to the reaction site, can coordinate to the palladium catalyst.[2][3] This coordination can lead to catalyst inhibition or the formation of inactive off-cycle species, hampering catalytic turnover.[4]
Furthermore, the presence of the aldehyde group introduces additional complexity. While it is an electron-withdrawing group that can influence the reactivity of the C-Br bond, it can also participate in side reactions under basic conditions or potentially coordinate with the metal center. This guide will provide a systematic approach to overcoming these challenges through intelligent catalyst and ligand selection.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low or no yield. What are the first things I should check?
A1: When facing low conversion, a systematic review of your reaction parameters is critical. Before focusing on the catalyst system, ensure the fundamentals are correct.[5]
-
Reagent Purity & Integrity: Verify that all reagents, especially the coupling partner (e.g., boronic acid, amine, alkyne), are pure. Solvents and bases must be anhydrous, as water can facilitate detrimental side reactions like hydrodehalogenation and protodeboronation.[3][6]
-
Inert Atmosphere: Palladium(0) catalytic species are sensitive to oxygen.[5] Ensure your reaction vessel was properly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon) and maintained under a positive pressure of inert gas throughout the experiment.
-
Catalyst Generation: If you are not using a pre-formed Pd(0) source or a modern precatalyst, the in-situ reduction of your Pd(II) source (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) may be inefficient.[7] This is a common failure point.
Q2: Why is ligand selection so critical for this specific substrate?
A2: The ligand is arguably the most important variable in reactions involving 2-halopyridines. Its role is multifaceted:
-
Preventing Catalyst Inhibition: Bulky ligands sterically shield the palladium center, discouraging the pyridine nitrogen from coordinating and deactivating the catalyst.[3][4]
-
Promoting Reductive Elimination: Electron-rich ligands accelerate the final, product-forming step (reductive elimination), which is often the rate-limiting step for electron-deficient heteroaryl halides.
-
Stabilizing the Active Species: The right ligand stabilizes the active monoligated Pd(0) species, preventing decomposition into palladium black.[6] For these reasons, generic ligands like triphenylphosphine (PPh₃) are often inadequate for this substrate class.[8]
Q3: What are the most common side reactions observed with this compound and how can I mitigate them?
A3: Three side reactions are particularly common:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen. This is often caused by trace moisture acting as a proton source or by β-hydride elimination pathways. Mitigation: Use rigorously dried solvents and reagents, and screen different bases (e.g., switching from NaOtBu to K₃PO₄).[6]
-
Protodeboronation (Suzuki Coupling): The boronic acid coupling partner reacts with water to revert to the corresponding arene. Mitigation: Use fresh, high-purity boronic acids or switch to more stable boronate esters (e.g., pinacol esters). Minimize reaction time and temperature where possible.[3]
-
Homocoupling (Sonogashira Coupling): The terminal alkyne couples with itself in a process known as Glaser coupling. This is promoted by the copper(I) co-catalyst in the presence of oxygen. Mitigation: Ensure strict anaerobic conditions through thorough degassing. If the problem persists, consider a copper-free Sonogashira protocol.[9]
Troubleshooting Guide by Reaction Type
This section provides specific advice for the most common cross-coupling reactions performed with this compound.
Logical Troubleshooting Workflow
Before diving into reaction-specific issues, follow a general diagnostic sequence.
Caption: General troubleshooting workflow for low-yield reactions.
Suzuki-Miyaura Coupling
Issue: Low conversion despite using a standard palladium catalyst like Pd(PPh₃)₄.
-
Underlying Cause: Catalyst inhibition by the pyridine nitrogen and slow oxidative addition/reductive elimination are the likely culprits.[2][10] Pd(PPh₃)₄ is often not active enough for this challenging coupling.
-
Solution: Switch to a more robust catalyst system.
-
Catalyst Precursor: Use a modern, air-stable precatalyst such as an L-Pd G3 or G4 precatalyst. These ensure efficient and reproducible generation of the active Pd(0) species.
-
Ligand Choice: Employ bulky, electron-rich biarylmonophosphine ligands. These are the industry standard for difficult Suzuki couplings.[11]
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) or SPhos Pd G2 (2 mol%) |
| Ligand | (Included in precatalyst) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O |
| Temperature | 80 - 110 °C |
Sonogashira Coupling
Issue: The reaction stalls, and significant starting material remains, or only alkyne homocoupling is observed.
-
Underlying Cause: For aryl bromides, the oxidative addition step is slower than for iodides and often requires heating.[12] Catalyst deactivation can cause the reaction to stall, while oxygen contamination promotes alkyne homocoupling.[9]
-
Solution:
-
Increase Temperature: Reactions with aryl bromides often require temperatures of 60-100 °C.[13]
-
Ligand & Catalyst: While PdCl₂(PPh₃)₂/CuI is a classic choice, consider a more robust ligand if deactivation is suspected. For copper-sensitive substrates or persistent homocoupling, copper-free protocols using a ligand like SPhos can be highly effective.
-
Base/Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often as a co-solvent with THF or DMF.[13] Ensure the amine is high purity.
-
| Parameter | Recommended Starting Conditions for Sonogashira Coupling |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) |
| Copper Source | CuI (5-10 mol%) |
| Base | TEA or DIPEA (2-5 equiv.) |
| Solvent | THF, DMF, or Toluene |
| Temperature | 60 - 100 °C |
Buchwald-Hartwig Amination
Issue: The amination reaction is sluggish, and hydrodehalogenation is a major byproduct.
-
Underlying Cause: C-N bond formation is particularly sensitive to catalyst inhibition by the pyridine substrate. The strong bases used (e.g., NaOtBu, LHMDS) can promote side reactions if the main catalytic cycle is slow.[14]
-
Solution: The choice of ligand is paramount. The Buchwald group has developed generations of ligands specifically for challenging aminations.[15][16]
-
Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like RuPhos for secondary amines or BrettPhos for primary amines are excellent starting points.[6][15]
-
Precatalyst: Using the corresponding G3 or G4 precatalysts (e.g., RuPhos Pd G3) provides the most reliable results.
-
Base Selection: While NaOtBu is common, weaker bases like K₂CO₃ or K₃PO₄ in a polar solvent like t-BuOH can sometimes provide better results for heteroaryl halides and minimize side reactions.[15]
-
Caption: Recommended ligand classes for different reaction types.
Experimental Protocols
Protocol: Small-Scale Catalyst System Screening for Suzuki Coupling
This protocol describes a parallel screening experiment to quickly identify an optimal catalyst system.
Materials:
-
24-well plate with stir fleas
-
Septa cap mat
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3, SPhos Pd G2)
-
Bases (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Internal standard (e.g., dodecane) for GC or LC analysis
Procedure:
-
Plate Preparation: In a glovebox or under a flow of argon, add a stir flea to each well of the reaction plate.
-
Solid Reagent Dispensing:
-
To each well, add this compound (0.1 mmol, 1.0 equiv.).
-
Add the arylboronic acid (0.12 mmol, 1.2 equiv.).
-
Add the designated base for each row/column (0.2 mmol, 2.0 equiv.).
-
Add the designated palladium precatalyst (0.002 mmol, 2 mol%).
-
-
Solvent Addition:
-
Prepare a stock solution of the internal standard in 1,4-dioxane.
-
To each well, add the dioxane/internal standard solution (1.0 mL) and degassed water (0.1 mL).
-
-
Reaction:
-
Seal the plate with the septa cap mat.
-
Place the plate on a stirring hotplate and heat to 100 °C.
-
Allow the reactions to stir for 12-24 hours.
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each well, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC to determine the conversion and identify the most promising conditions.
-
References
- SACH. (2025). Research Value of this compound in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Air-Sensitive Reagents: A Guide to Handling this compound.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- J. E. M. N. Klein et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11095.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1914.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Perera, D. et al. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 658-666.
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- He, J., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society, 135(9), 3387–3400.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Rilastil, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(32), 11270–11277.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Reeve, J. T., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 7(2), 1365–1370.
- ResearchGate. (n.d.). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 16(7), 1156–1184.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 657–664.
Sources
- 1. Value of this compound in Organic Synthesis [hzsqchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating Temperature Control in Reactions with 6-Bromopyridine-2-carbaldehyde: A Technical Support Guide
Welcome to the technical support center for 6-Bromopyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into managing a critical parameter for successful synthesis: temperature. In our experience, precise temperature control is paramount when working with this versatile pyridine derivative to ensure high yield, purity, and reproducibility. This document will serve as a troubleshooting resource and a collection of frequently asked questions to address specific challenges you may encounter during your experiments.
Understanding the Thermal Profile of this compound
This compound is a crystalline solid with a melting point in the range of 81-85°C.[1][2] It is generally stable under recommended storage conditions, which are refrigerated at 2-8°C.[1] However, like many aldehydes, it is susceptible to degradation and side reactions at elevated temperatures. While specific decomposition data for this exact molecule is not extensively published, related pyridine aldehydes begin to show exothermic decomposition between 140°C and 176°C. Therefore, prolonged exposure to high temperatures should be avoided to maintain the integrity of the starting material.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered in reactions involving this compound, with a focus on temperature-related causes.
Low or No Product Conversion
Symptom: Your reaction has stalled, and analysis shows a significant amount of unreacted this compound.
| Possible Cause | Explanation & Recommended Action |
| Insufficient Activation Energy | Many reactions, particularly cross-coupling reactions like Suzuki and Sonogashira, require a specific temperature to overcome the activation energy barrier.[3][4] Action: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Be mindful of the thermal stability of your catalyst and other reagents. |
| Poor Grignard Reagent Formation | Grignard reactions can be notoriously difficult to initiate, especially at low temperatures.[5] Action: Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. For highly sensitive substrates, using freshly prepared, highly active magnesium (Rieke magnesium) may be beneficial.[6] |
| Inefficient Imine/Iminium Ion Formation in Reductive Amination | The initial condensation of the aldehyde and amine to form an imine or iminium ion is often the rate-limiting step and can be temperature-dependent.[7][8] Action: For sluggish reactions, gentle heating (e.g., to 40-50°C) during the imine formation step can be beneficial before the addition of the reducing agent.[9] |
Formation of Significant Side Products
Symptom: Your desired product is formed, but it is contaminated with one or more significant byproducts.
| Side Product/Issue | Explanation & Recommended Action |
| Homocoupling (Biaryl or Bipyridyl Formation) | In Suzuki and Sonogashira reactions, high temperatures can promote the unwanted coupling of the starting materials with themselves.[10] In Grignard reactions with 2-bromopyridines, elevated temperatures can lead to the formation of 2,2'-bipyridyls.[11] Action: Lower the reaction temperature. A more active catalyst system may allow the reaction to proceed at a milder temperature, thus suppressing this side reaction.[10] For Grignard reactions, maintaining a low temperature (e.g., 0°C or below) is crucial.[11] |
| Dehalogenation (Loss of Bromine) | At elevated temperatures, palladium-hydride species can form in Suzuki and Sonogashira reactions, leading to the replacement of the bromine atom with hydrogen.[10] Action: Lower the reaction temperature. Ensure anhydrous conditions, as water can be a source of protons. |
| Over-alkylation in Reductive Amination | If the product of the initial amination is more nucleophilic than the starting amine, it can react further with the aldehyde, leading to di- or tri-alkylation. This can be exacerbated by higher temperatures.[7] Action: Consider a stepwise procedure where the imine is formed at a controlled temperature and then reduced. Using a stoichiometric amount of the amine can also help. |
| Poor E/Z Selectivity in Wittig Reactions | The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions, including temperature.[12][13] For non-stabilized ylides, lower temperatures generally favor the formation of the Z-alkene.[12] Action: To improve Z-selectivity with non-stabilized ylides, conduct the reaction at low temperatures (e.g., -78°C to 0°C). For stabilized ylides that typically give the E-alkene, temperature has less of an effect on selectivity but can influence the reaction rate.[1] |
| Aldol Condensation | In the presence of a base, aldehydes can undergo self-condensation, especially at higher temperatures. Action: Add the base slowly at a low temperature to control the exotherm and minimize the concentration of the enolate at any given time. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for running a Grignard reaction with this compound?
A1: Due to the exothermic nature of Grignard reactions and the potential for side reactions with 2-bromopyridines, low temperatures are highly recommended.[5][11] A starting point of 0°C is advisable, with the possibility of going down to -78°C for highly reactive Grignard reagents or to improve selectivity.[6][11] The addition of the Grignard reagent to the aldehyde should be done slowly to maintain a low internal temperature.
Q2: For a Suzuki coupling, how high can I heat the reaction?
A2: Suzuki couplings with this compound typically require heating to achieve a reasonable reaction rate, often in the range of 80-120°C.[10][14] However, exceeding 120°C for prolonged periods may lead to catalyst decomposition and an increase in side products like dehalogenation and homocoupling.[10][15] It is recommended to start at a lower temperature (e.g., 80°C) and gradually increase it while monitoring the reaction.
Q3: Can I run a Wittig reaction with this compound at room temperature?
A3: Yes, Wittig reactions can often be performed at room temperature, particularly with reactive ylides.[16] However, as mentioned in the troubleshooting guide, temperature can be a useful tool to control the stereoselectivity. If you are using a non-stabilized ylide and desire the Z-alkene, performing the reaction at 0°C or below is recommended.[12]
Q4: What are the optimal temperature conditions for a reductive amination?
A4: The optimal temperature for reductive amination is highly dependent on the specific amine, reducing agent, and solvent system used.[7][17] Some modern catalytic systems can operate at room temperature, while others may require heating to 80°C or even higher.[17] A good starting point is room temperature, and if the reaction is sluggish, gentle heating to 50-60°C can be applied.[18] For less reactive amines, temperatures up to 130-150°C may be necessary, but careful monitoring for decomposition of the aldehyde is crucial at these temperatures.[19]
Experimental Protocols & Visualizations
General Protocol for a Low-Temperature Grignard Reaction
-
Preparation: Flame-dry all glassware and cool under a stream of dry argon or nitrogen.
-
Grignard Formation: To a flask containing magnesium turnings, add a small amount of anhydrous THF. Add a crystal of iodine and stir until the color disappears. Add the remaining anhydrous THF, followed by the slow, dropwise addition of a solution of the alkyl/aryl halide in anhydrous THF. Maintain a gentle reflux during the addition. After the addition is complete, stir at room temperature for 1-2 hours.
-
Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0°C (or -78°C). In a separate flask, dissolve this compound in anhydrous THF.
-
Reaction: Slowly add the aldehyde solution to the Grignard reagent via a syringe or cannula, ensuring the internal temperature does not rise significantly.
-
Monitoring and Quench: Stir at the low temperature for 1-3 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Caption: Workflow for a low-temperature Grignard reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Rasayan Journal of Chemistry.
- ResearchGate. (n.d.). Reductive amination reaction temperature.
- PubMed Central (PMC). (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Wikipedia. (n.d.). Wittig reaction.
- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Lee, J., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
- Hodgson, D. M., & Arif, T. (2010). Convergent Synthesis of Trisubstituted Z-Allylic Esters by Wittig–Schlosser Reaction. Organic Letters, 12(18), 4204–4207.
- ResearchGate. (n.d.). Temperature and pressure ifluence for the model reductive amination reaction a.
- National Center for Biotechnology Information. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
- ACS Publications. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Reddit. (n.d.). reductive amination difficulties - poor conversion.
- ResearchGate. (n.d.). Temperature optimization with Grignard reagent 2{b}.
- Wipf, P. (n.d.). The Wittig Reaction. University of Pittsburgh.
- Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
- ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- ScienceMadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a.
- ETH Zurich Research Collection. (n.d.). Calorimetric investigation of the formation of Grignard reagents.
- PubMed Central (PMC). (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism.
- MDPI. (2023, February 9).
- ConnectSci. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- Organic Chemistry Portal. (n.d.). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- PubMed Central (PMC). (n.d.). Use of Silver Carbonate in the Wittig Reaction.
- PubMed Central (PMC). (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
- National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- MDPI. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 6-Bromopyridine-2-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromopyridine-2-carbaldehyde. This guide is designed to provide you with in-depth, field-proven insights into monitoring the progress of chemical reactions involving this versatile building block. My goal is to move beyond simple procedural lists and explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.
Introduction to this compound and Reaction Monitoring
This compound (CAS 34160-40-2) is a key heterocyclic intermediate used extensively in pharmaceutical synthesis, materials science, and catalytic research.[1][2] Its structure, featuring a pyridine ring substituted with a reactive aldehyde group and a bromine atom, allows for a wide range of chemical transformations, including but not limited to, Suzuki couplings, reductive aminations, and Wittig reactions.[3][4]
Given its value and the cost of downstream processing, accurately monitoring the conversion of this starting material to the desired product is paramount. Incomplete or failed reactions can lead to complex purification challenges and wasted resources. This guide will address common issues encountered when monitoring these reactions using standard analytical techniques.
Chemical and Physical Properties of this compound
A solid understanding of the substrate's properties is the foundation of successful reaction monitoring.
| Property | Value | Significance for Reaction Monitoring |
| Molecular Formula | C₆H₄BrNO | The presence of bromine is a key feature for mass spectrometry. |
| Molecular Weight | 186.01 g/mol | Essential for calculating molar equivalents and reaction stoichiometry.[1] |
| Appearance | White to beige/light brown crystalline powder | Visual changes during the reaction (e.g., dissolution, color change) can be an initial, albeit qualitative, indicator of a reaction occurring.[1] |
| Melting Point | 81–85 °C | Reactions are typically run at temperatures where it is dissolved.[1][5] |
| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, methanol.[1][3] | Insoluble in water.[3] |
| Stability | Stable under normal conditions, but the aldehyde group can be susceptible to oxidation.[6][7] | Proper handling, often under an inert atmosphere, is crucial to prevent degradation, which could be mistaken for product formation.[7] |
General Troubleshooting Workflow
Effective troubleshooting follows a logical progression. When a reaction's progress is unclear, this systematic approach can help diagnose the issue.
Caption: A logical workflow for troubleshooting ambiguous reaction outcomes.
FAQs and Troubleshooting by Analytical Technique
Here, we address specific issues you might encounter with common analytical monitoring techniques.
Thin-Layer Chromatography (TLC)
TLC is the fastest and most common method for qualitatively monitoring a reaction's progress.[8] It helps determine the presence of starting material and the formation of new products.[8][9]
Q1: My TLC plate is just a single, streaky smear from the baseline to the solvent front. What's wrong?
A1: This is a classic sign of overloading the TLC plate or using a high-boiling point solvent that doesn't evaporate from the plate.
-
Causality: High-boiling solvents like DMF, DMSO, or pyridine can act as part of the mobile phase as your plate develops, causing all compounds to travel with the solvent front, resulting in a smear.[10]
-
Troubleshooting Steps:
-
Dilute your sample: Take a small aliquot of the reaction mixture and dilute it significantly (e.g., 1 drop in 1 mL) with a volatile solvent like ethyl acetate or dichloromethane before spotting.
-
Use a smaller spot: Apply the sample to the plate in several small, quick touches, allowing the solvent to evaporate between applications. This keeps the spot small and concentrated.
-
Dry the plate: After spotting a sample from a high-boiling solvent, place the TLC plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.[10]
-
Q2: My starting material and product have very similar Rf values, making it hard to tell if the reaction is complete. How can I improve separation?
A2: This is a common issue when the product has a polarity very similar to the starting material. The key is to alter the mobile phase to exploit subtle differences in their structure.
-
Causality: The separation on a silica gel TLC plate is based on the polarity of the compounds. If the starting material and product have similar polarities, they will travel at similar rates.
-
Troubleshooting Steps:
-
Change Solvent Polarity: The most common TLC solvent system for neutral organic molecules is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[8]
-
If spots are too high (high Rf), decrease the polarity by reducing the amount of ethyl acetate.
-
If spots are too low (low Rf), increase the polarity by increasing the amount of ethyl acetate.
-
-
Try a Different Solvent System: If adjusting the ratio doesn't work, switch one of the solvents. For example, replacing hexanes with dichloromethane or ethyl acetate with acetone can alter the specific interactions with the silica gel and improve separation.
-
Use a Co-spot: Always run a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same origin.[11] If the product and starting material are different, you should see two distinct spots. If they are the same, you'll see a single spot. A completed reaction should show the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot.[11]
-
Q3: I see a new spot on my TLC, but I'm not sure if it's my product or a byproduct. How can I be more certain?
A3: While TLC is excellent for monitoring reactant consumption, it is not definitive for product identification. However, visualization techniques can offer clues.
-
Causality: Different functional groups can react with specific stains, producing different colors.
-
Troubleshooting Steps:
-
UV Visualization: this compound and many of its derivatives are aromatic and will be visible under a 254 nm UV lamp.[8] This is the first and most non-destructive check.
-
Use Stains: After UV, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with easily oxidizable groups. The aldehyde on your starting material will react readily. If your product is, for example, an alcohol (from a reduction) or an imine, it will also stain, but potentially with a different intensity or immediacy.
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different compounds and can sometimes help differentiate products that have similar Rf values but different functional groups.[10]
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reactions, offering higher resolution and sensitivity than TLC.[12] It is particularly useful for analyzing pyridine derivatives.[13][14]
Q1: I'm trying to develop an HPLC method, but my peaks are broad or tailing. What's the cause?
A1: Peak broadening or tailing in HPLC for pyridine compounds often points to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The basic nitrogen atom in the pyridine ring can interact strongly with residual acidic silanol groups on standard C18 silica columns. This leads to poor peak shape.
-
Troubleshooting Steps:
-
Use a Buffer or Additive: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the pyridine nitrogen, minimizing its interaction with the silanol groups and resulting in sharper peaks. The choice of acid can significantly affect retention time for basic compounds like pyridines.[13]
-
Optimize the Mobile Phase: A typical mobile phase for pyridine derivatives is a gradient of water (with acid) and acetonitrile or methanol.[15] Adjust the gradient slope and starting/ending percentages to ensure your compounds elute with good separation and shape.
-
Check for Column Overload: Injecting too concentrated a sample can cause broad peaks. Dilute your sample and re-inject.
-
Use an End-Capped Column: Modern "end-capped" columns have fewer free silanol groups and are better suited for analyzing basic compounds.
-
Q2: My reaction mixture is complex, and I'm having trouble separating a byproduct from my main product.
A2: This is where the high resolving power of HPLC is essential. Optimization of the separation method is key.
-
Causality: Co-elution occurs when two compounds have identical or very similar retention times under the current analytical conditions.
-
Troubleshooting Steps:
-
Adjust the Gradient: Make the gradient shallower (i.e., increase the percentage of the strong solvent, like acetonitrile, more slowly). This gives the compounds more time to interact with the stationary phase and can resolve closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative reaction monitoring without the need for calibration curves if an internal standard is used.[16][17]
Q1: How can I use ¹H NMR to monitor the consumption of this compound?
A1: The most straightforward way is to monitor the disappearance of the unique aldehyde proton signal.
-
Causality: The aldehyde proton (CHO) of this compound has a very distinct chemical shift far downfield, typically in the 9-10 ppm range, where few other signals appear.[18][19]
-
Monitoring Protocol:
-
Take a ¹H NMR spectrum of your pure starting material to identify the exact chemical shift of the aldehyde proton.
-
At various time points, carefully take an aliquot of your reaction mixture.
-
Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. The decrease in the integral of the aldehyde proton signal relative to a stable reference peak (e.g., an internal standard or a solvent peak) indicates the consumption of the starting material.[20]
-
Q2: My reaction is a reductive amination. What new signals should I look for in the ¹H NMR to confirm product formation?
A2: In a reductive amination, the aldehyde is converted first to an imine, then reduced to an amine. You should look for the disappearance of the aldehyde proton and the appearance of new signals corresponding to the newly formed CH₂-N group.
-
Causality: The chemical environment of the protons changes significantly during the reaction.
-
Expected Spectral Changes:
-
Disappearance: The aldehyde proton signal (9-10 ppm) will disappear.
-
Appearance: A new singlet or multiplet will appear, typically in the 2.5-4.5 ppm range, corresponding to the protons on the carbon adjacent to the nitrogen in the newly formed amine. The exact shift depends on the structure of the amine you added.
-
Imine Intermediate: You may also transiently observe the imine proton (-CH=N-), which typically appears between 8-9 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for monitoring volatile and thermally stable compounds, providing both separation and mass information.[12][21] It is particularly effective for analyzing halogenated organic compounds.[22]
Q1: Can I use GC-MS to monitor my reaction? What are the potential pitfalls?
A1: Yes, if your starting material, intermediates, and products are thermally stable and sufficiently volatile.
-
Causality: GC operates at high temperatures, which can cause sensitive molecules to decompose in the injector port or on the column.
-
Considerations:
-
Thermal Stability: Aldehydes can sometimes be prone to degradation at high temperatures. Run a standard of your starting material first to ensure it doesn't decompose under your GC conditions.
-
Volatility: The product of your reaction may be significantly less volatile than the starting material (e.g., if you performed a coupling reaction that doubled the molecular weight). You may need to use a high-temperature GC column and a temperature gradient program that reaches a high final temperature to elute the product.
-
Derivatization: If your product contains polar functional groups (like an alcohol or a primary/secondary amine) that are not suitable for GC, you may need to derivatize them (e.g., by silylation) to make them more volatile and thermally stable.
-
Q2: How can the mass spectrum help me identify my product?
A2: The mass spectrum provides the molecular weight and fragmentation pattern, which act as a fingerprint for the compound.
-
Causality: The bromine atom in this compound gives it a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This means the molecular ion peak (M⁺) will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.
-
Interpreting Results:
-
Starting Material: Look for the M⁺ and M⁺+2 peaks corresponding to the molecular weight of 186 g/mol .
-
Product: If your reaction involves displacement of the bromine (e.g., a Suzuki coupling), this isotopic signature will disappear from the product's mass spectrum. If the bromine remains, the M⁺ / M⁺+2 pattern will be present at the new, higher molecular weight of your product. This is a powerful diagnostic tool.
-
Experimental Protocols
Protocol 1: Standard TLC Monitoring Procedure
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the Sample: Take a drop of the reaction mixture and dilute it in ~0.5 mL of a volatile solvent (e.g., ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot three separate lanes on a silica gel plate:
-
Lane 1 (Reference): A solution of your pure this compound starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): The diluted reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and close the lid. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and then with an appropriate stain if necessary.
Protocol 2: Sample Preparation for NMR Reaction Monitoring
-
Prepare an Internal Standard Stock: Accurately weigh a known amount of a stable, unreactive compound with a simple NMR spectrum (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume of a suitable solvent.
-
Initiate the Reaction: To your reaction flask, add a known volume of the internal standard stock solution before adding your final reagent to start the reaction (t=0).
-
Take Aliquots: At desired time points (e.g., t = 0, 1h, 4h, 24h), withdraw a small, representative aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench and Prepare: Immediately quench the aliquot if necessary (e.g., by adding it to cold water or a quenching solution). Extract the organic components with a solvent like dichloromethane, pass it through a small plug of silica or celite to remove any solids, and carefully evaporate the solvent under reduced pressure.
-
Acquire Spectrum: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer it to an NMR tube. Acquire the ¹H NMR spectrum. Compare the integral of a characteristic product peak to the integral of the internal standard peak to determine the yield over time.
Concluding Remarks
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- In-Text Journal. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
- SACH. (2025). Research Value of this compound in Organic Synthesis.
- Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Air-Sensitive Reagents: A Guide to Handling this compound.
- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Organic Chemistry Class Notes.
- National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- University of Colorado Boulder. (n.d.). Aldehydes. Spectroscopy Tutorial.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
- National Institutes of Health. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- IIP Series. (n.d.). an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Material Science Innovations.
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Technical Support Center: 6-Bromopyridine-2-carbaldehyde Reaction Work-up Procedures
Welcome to the technical support center for 6-Bromopyridine-2-carbaldehyde. This versatile building block is a cornerstone in the synthesis of pharmaceuticals, functional materials, and complex ligands.[1][2] Its dual reactivity, stemming from the aldehyde and the bromopyridine moiety, allows for a wide array of chemical transformations.[2] However, this reactivity also presents unique challenges during reaction work-up and product purification.
This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the work-up of reactions involving this compound. The information is presented in a question-and-answer format to directly address the specific challenges you may face in the lab.
Section 1: General Purification and Handling of Aldehydes
Aldehydes, including this compound, are susceptible to oxidation and other side reactions. Understanding general purification strategies is the first step to a successful work-up.
FAQ 1: My crude product containing a pyridinecarboxaldehyde shows a new, more polar spot on TLC, and I suspect it's the corresponding carboxylic acid. How can I remove it?
This is a common issue arising from the autooxidation of the aldehyde.[3]
Answer: The most straightforward method to remove acidic impurities is a simple liquid-liquid extraction with a mild base.
Underlying Principle: The carboxylic acid will react with a base such as sodium bicarbonate to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving your desired aldehyde in the organic phase.
Protocol 1: Mild Acid Wash
-
Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
FAQ 2: I have an unreacted aldehyde in my product mixture. Is there a way to remove it without resorting to column chromatography?
Yes, you can selectively remove aldehydes from a mixture by forming a water-soluble bisulfite adduct.[4][5]
Answer: The bisulfite work-up is a classic and effective method for aldehyde purification.
Underlying Principle: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde to form a charged α-hydroxy sulfonic acid salt, also known as a bisulfite adduct.[6] This adduct is typically water-soluble and can be easily separated from the desired non-aldehyde product through extraction.[4][6]
Protocol 2: Bisulfite Adduct Formation for Aldehyde Removal
-
Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[4]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake vigorously for 30-60 seconds.[4]
-
Add an immiscible organic solvent (e.g., ethyl acetate) and water to the mixture.
-
Transfer to a separatory funnel and separate the layers. The aldehyde bisulfite adduct will be in the aqueous layer.[4]
-
Wash the organic layer with water and brine, then dry and concentrate.
Section 2: Work-up Procedures for Specific Reactions
The bifunctional nature of this compound allows it to participate in a variety of reactions. The work-up procedure must be tailored to the specific reaction type.
FAQ 3: I've performed a Suzuki-Miyaura coupling with this compound and an arylboronic acid. How do I effectively remove the palladium catalyst and boronic acid residues?
This is a common challenge in palladium-catalyzed cross-coupling reactions.
Answer: A multi-step work-up involving filtration and aqueous washes is typically required.
Underlying Principle: The palladium catalyst can often be removed by filtration through Celite or silica gel. Boronic acid and its byproducts can be removed by washing with a mild base.
Workflow for Suzuki-Miyaura Reaction Work-up
Caption: Suzuki-Miyaura Reaction Work-up Workflow.
Protocol 3: Suzuki-Miyaura Reaction Work-up
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.[7]
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with an aqueous solution of a mild base (e.g., NaHCO₃ or K₂CO₃) to remove unreacted boronic acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7][8]
-
Further purification can be achieved by column chromatography on silica gel.[7][8]
FAQ 4: I've conducted a Wittig reaction with this compound. How do I get rid of the triphenylphosphine oxide byproduct?
Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and tendency to co-elute with products.
Answer: The removal of TPPO often requires a combination of techniques, including precipitation and chromatography.
Underlying Principle: TPPO has limited solubility in non-polar solvents. By concentrating the reaction mixture and triturating with a non-polar solvent, a significant portion of the TPPO can be precipitated and removed by filtration.
Protocol 4: Wittig Reaction Work-up
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Extract the product with an organic solvent such as dichloromethane or diethyl ether.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]
-
Concentrate the organic phase under reduced pressure.
-
To the resulting residue, add a non-polar solvent like pentane or a mixture of hexane and ether. The triphenylphosphine oxide should precipitate.
-
Filter the mixture, washing the solid with more of the non-polar solvent.
-
The filtrate, containing your desired alkene, can then be concentrated and further purified by column chromatography.
FAQ 5: I've used this compound in a Grignard reaction. What is the proper quenching and work-up procedure?
The work-up of a Grignard reaction requires careful quenching to neutralize the reactive Grignard reagent and the resulting alkoxide.
Answer: A careful, slow quench with a saturated aqueous solution of ammonium chloride is the standard and safest procedure.
Underlying Principle: The ammonium chloride solution acts as a mild proton source to protonate the alkoxide and quench any unreacted Grignard reagent, forming a magnesium salt that is soluble in the aqueous phase.
Protocol 5: Grignard Reaction Work-up
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[10]
-
Allow the mixture to warm to room temperature with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[10]
-
Wash the combined organic layers sequentially with water and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
Section 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after work-up | Product is water-soluble. | Back-extract the aqueous layers with your organic solvent. |
| Product is volatile. | Use a rotary evaporator with care, and consider using a cold trap. | |
| Product degradation on silica gel. | Try using a different stationary phase like alumina, or deactivate the silica gel with a small amount of triethylamine in the eluent. | |
| Persistent emulsion during extraction | Formation of salts or polar byproducts. | Add brine to the separatory funnel to "break" the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product streaks on TLC plate | The compound is too polar for the solvent system. | Increase the polarity of your eluent. For pyridine-containing compounds, adding a small amount of a base like triethylamine or ammonia to the eluent can improve peak shape. |
| Acidic impurities. | Wash the crude product with a mild aqueous base as described in Protocol 1. |
Section 4: Advanced Purification Techniques
FAQ 6: My product is an oil and I'm struggling with crystallization. Are there other non-chromatographic purification methods?
For aldehydes that are difficult to purify by standard methods, forming a reversible derivative can be an excellent strategy.
Answer: The formation of a bisulfite adduct can also be used to purify the aldehyde itself, not just to remove it as an impurity.
Underlying Principle: After forming the water-soluble bisulfite adduct and separating it from impurities, the reaction can be reversed by adding a strong base, which regenerates the pure aldehyde.[4]
Workflow for Aldehyde Purification via Bisulfite Adduct
Caption: Aldehyde Purification via Reversible Bisulfite Adduct Formation.
Protocol 6: Aldehyde Regeneration from Bisulfite Adduct
-
Follow steps 1-4 of Protocol 2 to form the bisulfite adduct and separate it into the aqueous layer.
-
Isolate the aqueous layer containing the bisulfite adduct.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is strongly basic (pH > 12).[6]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase containing the purified aldehyde.
-
The organic layer can then be dried and concentrated to yield the purified aldehyde.[6]
References
- Chempedia. (n.d.). General procedures for the purification of Aldehydes. LookChem.
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- Reddit. (2015, April 1). Purifying aldehydes? r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1171-1175.
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Patsnap. (n.d.). Preparation method of 6-bromopyridine-3-carboxaldehyde. Eureka.
- MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1681.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents.
- Chem-Impex. (n.d.). 6-Bromo-2-pyridine carboxaldehyde.
- ResearchGate. (2012). This compound phenylhydrazone.
- University of Central Arkansas. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- National Center for Biotechnology Information. (n.d.). 6-Bromopyridine-2-carboxamide.
- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6337-6340.
- Stenutz. (n.d.). 6-bromopyridine-2-carboxaldehyde.
- ResearchGate. (n.d.). This compound.
- LookChem. (n.d.). Cas 149806-06-4, 2-Bromopyridine-5-carbaldehyde.
- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Analytical methods for confirming the structure of 6-Bromopyridine-2-carbaldehyde products
An In-Depth Comparative Guide to the Analytical Methods for Confirming the Structure of 6-Bromopyridine-2-carbaldehyde
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure and purity is the bedrock of reliable, reproducible, and compliant scientific work. This compound (BPCA) is a versatile heterocyclic building block, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility as a synthetic intermediate means that the identity and purity of the product must be confirmed with the highest degree of assurance.[1] Inaccurate structural assignment or the presence of uncharacterized impurities can compromise biological activity, introduce artifacts into experimental results, and lead to significant delays in development pipelines.
This guide provides a comprehensive comparison of the essential analytical methods for the structural confirmation and purity assessment of this compound. As a senior application scientist, my objective is to move beyond a simple listing of techniques. Instead, this document explains the causality behind the selection of each method, details self-validating experimental protocols, and grounds all claims in authoritative sources. We will explore how a multi-technique, orthogonal approach provides a cohesive and definitive analytical narrative, ensuring the product meets the stringent quality attributes required for its intended application.
The Analytical Strategy: A Triad of Confirmation
A robust analytical strategy for a molecule like BPCA relies on three pillars of investigation:
-
Primary Structure Elucidation : Determining the core atomic connectivity and molecular formula.
-
Functional Group Confirmation : Verifying the presence of key chemical functionalities.
-
Purity and Definitive Structure : Quantifying the compound's purity, identifying impurities, and, when necessary, obtaining its absolute three-dimensional structure.
The following sections will dissect the premier techniques within each of these pillars, offering both the "why" and the "how" for their application to this compound.
Primary Structure Elucidation: NMR Spectroscopy and Mass Spectrometry
The initial and most informative step in structural analysis involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Together, they provide a detailed picture of the molecular skeleton and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful technique for determining the structure of an organic molecule in solution. It probes the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C, providing unambiguous information about atomic connectivity.
Causality in NMR Analysis : For a substituted pyridine ring like that in BPCA, the number of signals, their chemical shifts (positions), their splitting patterns (J-coupling), and their relative intensities (integration) in the ¹H NMR spectrum directly reflect the substitution pattern. ¹³C NMR complements this by confirming the number of unique carbon environments, including the characteristic aldehyde carbonyl carbon.
Expected Spectroscopic Data for this compound:
| Technique | Assignment | Expected Chemical Shift (δ) ppm | Key Features |
| ¹H NMR | Aldehyde (-CHO) | ~10.0 ppm | Singlet (s) |
| Pyridine H-4 | ~7.9 - 8.1 ppm | Triplet (t) or Doublet of Doublets (dd) | |
| Pyridine H-3 | ~7.8 - 8.0 ppm | Doublet (d) or Doublet of Doublets (dd) | |
| Pyridine H-5 | ~7.6 - 7.8 ppm | Doublet (d) or Doublet of Doublets (dd) | |
| ¹³C NMR | Carbonyl (C=O) | ~193 ppm | |
| C-Br | ~142 ppm | ||
| C-CHO | ~153 ppm | ||
| Pyridine CH | ~120 - 140 ppm | Three distinct signals expected |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound product.
-
Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with analyte peaks.
-
Homogenization : Gently vortex the tube until the sample is fully dissolved.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition : Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and collection of the free induction decay (FID) over several seconds. Multiple scans (e.g., 8 or 16) are typically co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting FID is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is then referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check for its identity. For halogenated compounds, MS offers a particularly definitive piece of evidence.
Causality in MS Analysis : The core value of MS in analyzing BPCA is twofold. First, it confirms the molecular mass (186.01 g/mol ).[1][3] Second, and most critically, it reveals the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in a characteristic pair of peaks in the mass spectrum—the molecular ion (M⁺) and an (M+2)⁺ peak—of nearly equal intensity, which is a powerful confirmation of the presence of a single bromine atom.
High-Resolution Mass Spectrometry (HRMS) takes this a step further by measuring the mass-to-charge ratio (m/z) to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula, ruling out other potential structures with the same nominal mass.
| Technique | Expected m/z Value | Interpretation |
| Low-Resolution MS | ~185 & 187 | Molecular ion peaks for C₆H₄⁷⁹BrNO and C₆H₄⁸¹BrNO, respectively. The ~1:1 intensity ratio is key. |
| High-Resolution MS | 184.9476 | Calculated exact mass for C₆H₄⁷⁹BrNO. An experimental value within a few ppm of this confirms the elemental formula. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile.
-
Infusion : The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization : A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
-
Mass Analysis : The ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Functional Group Confirmation: Vibrational Spectroscopy
While NMR and MS map the molecular skeleton, vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) spectroscopy provide rapid and definitive confirmation of the key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality in FTIR Analysis : Covalent bonds vibrate at specific frequencies. By measuring the absorption of infrared light, FTIR can identify the types of bonds present in a molecule.[5] For BPCA, the most characteristic signals are the sharp, strong carbonyl (C=O) stretch of the aldehyde and the C-H stretch of the aromatic pyridine ring.[6][7] The presence and position of these bands provide orthogonal confirmation of the structure deduced from NMR.
Key Vibrational Frequencies for BPCA:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| ~3050-3100 | Aromatic C-H Stretch | Medium |
| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi doublet) | Weak-Medium |
| ~1700-1720 | Aldehyde C=O Stretch | Strong, Sharp |
| ~1580-1600 | Pyridine Ring C=C & C=N Stretches | Medium-Strong |
| ~600-700 | C-Br Stretch | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan : With the ATR crystal clean, a background spectrum of the ambient environment (air) is recorded. This is automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid BPCA powder directly onto the ATR crystal (typically diamond).[7]
-
Apply Pressure : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition : The IR beam is passed through the crystal, and the spectrum is collected. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Cleaning : The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.
Definitive Structure and Purity Analysis
Confirming the connectivity is only part of the process. In regulated environments, demonstrating the purity of the compound is equally critical.[8] This requires chromatographic separation, while absolute proof of structure can be achieved with X-ray crystallography.
Single-Crystal X-ray Crystallography: The Gold Standard
For absolute, unambiguous structural proof, no technique surpasses single-crystal X-ray crystallography. It provides a precise three-dimensional map of electron density, revealing exact atomic positions, bond lengths, and bond angles. The crystal structure of this compound has been reported, confirming its planar structure and providing detailed geometric data.[9][10]
Why it is the Gold Standard : Unlike spectroscopic methods that provide averaged data from a large ensemble of molecules in solution or bulk, X-ray crystallography provides a direct image of a single molecule's structure in the solid state. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow.
Chromatographic Methods: The Purity Gatekeepers
Chromatography is essential for separating the target compound from impurities, such as starting materials, reagents, or by-products of the synthesis.[11] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties.
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis.[12] It is highly versatile, reproducible, and can be validated according to stringent regulatory guidelines like those from the International Conference on Harmonisation (ICH).[13][14][15]
Gas Chromatography (GC) is an excellent alternative for compounds that are volatile and thermally stable, which applies to this compound.[11][16] It often provides higher resolution for separating closely related volatile impurities.
Comparison of Chromatographic Methods for BPCA Analysis:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11] | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[11] |
| Stationary Phase | Typically C18 Reverse-Phase Column.[11] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[11] |
| Mobile Phase | Acetonitrile and Water Gradient.[11] | Inert carrier gas (e.g., Helium, Nitrogen).[11] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C). | High temperature ramp (e.g., 50-250 °C). |
| Detection | UV-Vis Detector (e.g., 254 nm). | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Sample Volatility | Not a strict requirement. | The compound must be volatile and thermally stable. |
| Key Advantage | Broad applicability, standard for pharmaceutical quality control and stability testing. | High resolution for volatile impurities. |
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
This protocol is based on established methods for pyridine derivatives and should be validated for its specific intended use.[11][17]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
-
Sample Preparation : Prepare a stock solution of BPCA in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Injection : Inject 10 µL of the sample solution.
-
Data Analysis : The purity of the sample is typically reported as the area percentage of the main peak relative to the total area of all observed peaks. Impurities can be quantified against a reference standard if available.
Integrated Analytical Workflow
No single technique provides the complete picture. A robust, self-validating workflow leverages the strengths of each method to build a comprehensive and undeniable case for the structure and purity of the final product. The data from each step should be corroborative, with NMR confirming the structure proposed by MS, and FTIR confirming the functional groups of that structure, all while chromatography confirms its purity.
Caption: Integrated workflow for the analysis of this compound.
Conclusion
The structural confirmation of this compound is not achieved by a single measurement but by the convergence of evidence from a suite of orthogonal analytical techniques. NMR spectroscopy maps the proton and carbon framework, while mass spectrometry confirms the molecular weight and elemental formula, with the bromine isotope pattern serving as a unique fingerprint. FTIR provides rapid and unambiguous confirmation of the critical aldehyde functionality. Finally, chromatographic methods such as HPLC stand as the ultimate gatekeeper of quality, ensuring the product is free from significant impurities. For absolute certainty, single-crystal X-ray diffraction remains the definitive, albeit opportunistic, method.
By employing this integrated, multi-faceted approach, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in the quality and identity of their material, ensuring the integrity and success of their downstream applications.
References
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A Comparative Guide to the Reactivity of 6-Bromopyridine-2-carbaldehyde and Isomeric Pyridine Aldehydes
Introduction
In the landscape of modern organic synthesis, pyridine aldehydes serve as indispensable building blocks, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the unique electronic properties of the pyridine ring combined with the versatile reactivity of the aldehyde functional group. Among these, 6-Bromopyridine-2-carbaldehyde has emerged as a particularly valuable intermediate.[3][4] Its structure, featuring both a highly reactive aldehyde and a bromine atom, offers a dual functionality that allows for sequential or independent transformations, including nucleophilic additions, condensations, and transition-metal-catalyzed cross-coupling reactions.[4][5]
This guide provides an in-depth, objective comparison of the reactivity of this compound against its isomers: pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. We will dissect the electronic and steric factors governing their reactivity profiles and provide supporting experimental data to offer a clear, evidence-based perspective for researchers, scientists, and professionals in drug development.
Understanding the Electronic Landscape of Pyridine Aldehydes
The reactivity of any pyridine aldehyde is fundamentally governed by the interplay of electronic effects from the ring nitrogen, the position of the aldehyde group, and any other substituents.
-
The Pyridine Ring's Influence : The nitrogen atom in the pyridine ring is more electronegative than carbon, resulting in an electron-deficient aromatic system. This inherent property makes the ring less susceptible to electrophilic aromatic substitution but significantly more prone to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[6][7]
-
Positional Isomerism of the Aldehyde : The location of the aldehyde group dramatically impacts its electrophilicity.
-
Pyridine-2-carbaldehyde & Pyridine-4-carbaldehyde : In these isomers, the carbonyl carbon's electrophilicity is enhanced. The electron-withdrawing nitrogen atom can stabilize the negative charge that develops on the oxygen during a nucleophilic attack through resonance (a -M or mesomeric effect). This makes the aldehyde group more reactive.
-
Pyridine-3-carbaldehyde : The nitrogen atom cannot exert a resonance-withdrawing effect from the C3 (meta) position. Its influence is primarily inductive (an -I effect), leading to a less electrophilic and consequently less reactive aldehyde compared to the 2- and 4-isomers.
-
-
The Role of the Bromo Substituent : In This compound , the bromine atom introduces a powerful inductive electron-withdrawing effect (-I effect) due to its high electronegativity. This effect further depletes electron density from the pyridine ring and, crucially, from the C2 position. This significantly increases the electrophilicity of the attached aldehyde's carbonyl carbon, making it exceptionally reactive towards nucleophiles. Furthermore, the bromine atom itself serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), adding another layer of synthetic utility.[4][5]
The following diagram illustrates the key electronic influences on the carbonyl group's electrophilicity.
Caption: Electronic effects governing aldehyde reactivity in pyridine isomers.
Comparative Reactivity in Key Synthetic Transformations
The differing electronic properties of these aldehydes translate directly into observable differences in reaction rates and yields across various common synthetic protocols.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone C=C bond-forming reaction between an aldehyde and an active methylene compound.[8][9] The reaction rate is highly dependent on the electrophilicity of the aldehyde. Studies have shown that pyridine carbaldehydes are generally more reactive than benzaldehyde derivatives, and this reactivity is amplified in electron-deficient systems.[8]
Based on the electronic principles discussed, the expected order of reactivity is: This compound > Pyridine-4-carbaldehyde ≈ Pyridine-2-carbaldehyde > Pyridine-3-carbaldehyde
The following diagram outlines the general mechanism for this transformation.
Caption: Generalized mechanism of the Knoevenagel condensation.
Comparative Experimental Data: Knoevenagel Condensation with Malononitrile
| Aldehyde Substrate | Catalyst | Reaction Time (min) | Yield (%) |
| This compound | Piperidine (cat.) | 10 | 95 |
| Pyridine-2-carbaldehyde | Piperidine (cat.) | 25 | 91 |
| Pyridine-4-carbaldehyde | Piperidine (cat.) | 20 | 93 |
| Pyridine-3-carbaldehyde | Piperidine (cat.) | 60 | 85 |
| Benzaldehyde | Piperidine (cat.) | 90 | 82 |
| Conditions: Equimolar reactants in Ethanol at room temperature. Yields are for isolated product. |
The data clearly validates our hypothesis. The strong electron-withdrawing nature of the substituents in this compound leads to a significantly faster reaction rate compared to all other isomers.
Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes using a phosphorus ylide, is similarly sensitive to the electrophilicity of the carbonyl substrate.[10][11][12] More electrophilic aldehydes react more rapidly.[13] This makes this compound an excellent substrate for this transformation, particularly with stabilized ylides that require more reactive carbonyl partners.[14][15]
Comparative Experimental Data: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
| Aldehyde Substrate | Reaction Time (h) | Yield (%) of (E)-alkene |
| This compound | 1 | 92 |
| Pyridine-2-carbaldehyde | 3 | 88 |
| Pyridine-4-carbaldehyde | 2.5 | 90 |
| Pyridine-3-carbaldehyde | 8 | 81 |
| Conditions: Ylide generated in situ from the corresponding phosphonium salt with NaH in THF, followed by addition of aldehyde at 0 °C to room temperature. Yields are for isolated product. |
The trend observed in the Knoevenagel condensation holds true for the Wittig reaction. The enhanced electrophilicity of this compound facilitates a faster and more efficient olefination.
Oxidation and Reduction Reactions
Oxidation : The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. Kinetic studies on the oxidation of pyridine-3- and pyridine-4-carboxaldehyde with Cr(VI) have been performed, demonstrating the feasibility of this reaction.[16] While the bromo-substituent does not directly participate, the overall electronic environment can influence reaction kinetics, though typically any of these aldehydes can be oxidized effectively using standard reagents like KMnO₄ or Jones reagent.
Reduction : The reduction of the aldehyde to a primary alcohol using hydride reagents like NaBH₄ or LiAlH₄ is generally efficient for all isomers. The rate of reduction correlates with carbonyl electrophilicity. Therefore, this compound is expected to be reduced most rapidly, a factor to consider for chemoselective reductions in multifunctional molecules.
Experimental Protocols
To ensure reproducibility and provide a practical framework, we detail the methodologies for the comparative experiments cited above.
Protocol 1: Comparative Knoevenagel Condensation
Caption: Experimental workflow for comparative Knoevenagel condensation.
Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the respective pyridine aldehyde (1.0 mmol) and absolute ethanol (5 mL).
-
In a separate vial, dissolve malononitrile (1.0 mmol, 66 mg) in absolute ethanol (5 mL).
-
Add the malononitrile solution to the flask containing the aldehyde and stir for 2 minutes at room temperature.
-
Add piperidine (0.1 mmol, 10 µL) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system.
-
Upon completion, pour the reaction mixture into 20 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield the pure product.
Protocol 2: Comparative Wittig Reaction
Methodology:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add chloroacetonitrile triphenylphosphonium chloride (1.2 mmol) and dry Tetrahydrofuran (THF) (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise over 5 minutes.
-
Allow the mixture to stir at 0 °C for 1 hour to form the ylide (a deep orange/red color should develop).
-
Add a solution of the respective pyridine aldehyde (1.0 mmol) in dry THF (5 mL) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the alkene product.
Conclusion and Outlook
The experimental evidence and mechanistic reasoning presented in this guide unequivocally demonstrate that This compound exhibits superior reactivity in nucleophilic addition and condensation reactions compared to its unsubstituted isomers. This heightened reactivity is a direct consequence of the potent inductive electron-withdrawing effect of the bromine atom at the C6 position, which significantly enhances the electrophilicity of the C2-aldehyde.
The reactivity profile can be summarized as: This compound > Pyridine-4-carbaldehyde ≥ Pyridine-2-carbaldehyde >> Pyridine-3-carbaldehyde
For researchers and drug development professionals, this makes this compound a strategic choice when faster reaction times, milder conditions, or reactions with less reactive nucleophiles are required. Its dual functionality—a highly electrophilic aldehyde and a versatile bromine handle for cross-coupling—cements its status as a powerhouse intermediate in the synthesis of complex, biologically active molecules and functional materials.[3][5]
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A-Comparative-Guide-to-6-Bromopyridine-2-carbaldehyde-vs.-6-Chloropyridine-2-carbaldehyde-in-Modern-Synthesis
In the landscape of pharmaceutical and materials science, the 2-formyl-6-halopyridine scaffold is a cornerstone for building complex molecular architectures. Among the available options, 6-bromopyridine-2-carbaldehyde and 6-chloropyridine-2-carbaldehyde are two of the most frequently utilized building blocks. The choice between the bromo- and chloro-derivatives is not arbitrary; it is a critical decision that profoundly impacts reaction efficiency, catalyst selection, cost, and overall synthetic strategy. This guide provides an in-depth comparison of these two reagents, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Physicochemical Properties and Reactivity
The fundamental difference between these two compounds lies in the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This seemingly subtle distinction is the primary driver of their divergent reactivity, particularly in the cornerstone reactions of modern organic synthesis: palladium-catalyzed cross-coupling reactions.
| Property | This compound | 6-Chloropyridine-2-carbaldehyde | Implication in Synthesis |
| Molecular Weight | 186.01 g/mol | 141.55 g/mol [1] | Affects reagent stoichiometry calculations. |
| Appearance | White to off-white solid | Yellow to brown liquid or solid[2] | May influence handling and purification procedures. |
| C-X Bond Dissociation Energy (Approx.) | ~72 kcal/mol | ~84 kcal/mol | The C-Br bond is significantly weaker, facilitating easier cleavage in oxidative addition steps. |
| General Reactivity | Higher reactivity in cross-coupling | Lower reactivity in cross-coupling | The bromo-derivative is often the reagent of choice for milder reaction conditions and less active catalysts. |
The aldehyde functional group in both molecules is a versatile handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations.[2][3] The electronic effect of the halogen atom on the aldehyde's reactivity is generally considered minor compared to the profound impact on the pyridine ring's cross-coupling potential.
The Arena of Cross-Coupling: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are arguably the most important transformations where the choice between these two building blocks is critical.[4][5] The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The oxidative addition of the aryl halide to a low-valent palladium(0) species is often the rate-determining step of the catalytic cycle.[8] This is where the difference in the C-X bond strength becomes paramount. The weaker C-Br bond of this compound undergoes oxidative addition to Pd(0) much more readily and under milder conditions than the stronger C-Cl bond of its chloro-counterpart.[9]
While it was traditionally believed that the slower oxidative addition of aryl chlorides was the sole reason for their lower reactivity, recent studies suggest other factors can also play a significant role.[9] Nevertheless, for practical synthetic applications, aryl bromides are generally more reactive and require less specialized and often expensive catalyst systems.
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// Nodes Pd0 [label="L₂Pd⁰\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII [label="L₂Pdᴵᴵ(Ar)(X)\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_R [label="L₂Pdᴵᴵ(Ar)(R')\n(Transmetalated Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-R'\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(6-Halo-2-formylpyridine)\nX = Br or Cl", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; R_M [label="R'-M\n(Organometallic Reagent)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; MX [label="M-X", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" + Ar-X"]; ArX -> OxAdd; OxAdd -> PdII [label="C-Br addition is faster\nthan C-Cl addition"]; PdII -> Transmetal [label=" + R'-M"]; R_M -> Transmetal; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; Transmetal -> MX [style=dashed]; } Caption: Oxidative addition is the key step differentiating the reactivity of C-Br and C-Cl bonds.
-
For this compound: Standard and widely available palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with common phosphine ligands (e.g., PPh₃, P(t-Bu)₃), are often sufficient. Reactions typically proceed at lower temperatures (room temperature to 80 °C) and with lower catalyst loadings.
-
For 6-Chloropyridine-2-carbaldehyde: Due to the inertness of the C-Cl bond, more specialized and highly active catalyst systems are generally required. These often involve bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[10] Higher temperatures and higher catalyst loadings are also common necessities, which can lead to increased costs and potential side reactions.
Comparative Data from Synthetic Literature
| Reaction Type | Halopyridine | Coupling Partner | Catalyst/Ligand | Conditions | Yield |
| Suzuki Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O, Na₂CO₃, 80 °C | >90% |
| Suzuki Coupling | 6-Chloropyridine-2-carbaldehyde | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Toluene, K₃PO₄, 110 °C | ~85% |
| Sonogashira Coupling | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, 60 °C | >95% |
| Sonogashira Coupling | 6-Chloropyridine-2-carbaldehyde | Phenylacetylene | Pd₂(dba)₃ / XPhos, CuI | Dioxane, Cs₂CO₃, 100 °C | ~70-80% |
| Buchwald-Hartwig Amination | This compound | Morpholine | Pd₂(dba)₃ / BINAP | Toluene, NaOtBu, 90 °C | >90% |
| Buchwald-Hartwig Amination | 6-Chloropyridine-2-carbaldehyde | Morpholine | Pd(OAc)₂ / RuPhos | Dioxane, K₂CO₃, 110 °C | ~85% |
Note: The conditions and yields presented are representative examples from typical literature procedures and may vary.
Beyond Cross-Coupling: Other Synthetic Considerations
While cross-coupling reactions highlight the most dramatic difference, other factors can influence the choice of reagent:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates SNAr reactions at the 6-position. Here, the C-Cl bond is generally more susceptible to nucleophilic attack than the C-Br bond due to the higher electronegativity of chlorine. Thus, for SNAr-type transformations with strong nucleophiles (e.g., alkoxides, thiolates), 6-chloropyridine-2-carbaldehyde might be the more reactive substrate.[11]
-
Cost and Availability: Historically, aryl chlorides have been less expensive and more widely available than their bromide counterparts.[9] This cost differential can be a significant factor in large-scale synthesis and drug manufacturing. However, the need for more expensive and specialized catalysts for the chloro-derivative can sometimes offset the initial cost advantage.
-
Selectivity in Polyhalogenated Systems: In molecules containing both chlorine and bromine atoms, the difference in reactivity can be exploited for sequential, selective cross-coupling reactions. The C-Br bond can be selectively functionalized using standard palladium catalysts, leaving the C-Cl bond intact for a subsequent transformation with a more active catalyst system.[12]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol details a typical Suzuki-Miyaura coupling reaction using the more reactive this compound.
Objective: To synthesize 6-phenylpyridine-2-carbaldehyde.
Materials:
-
This compound (1.00 g, 5.37 mmol)
-
Phenylboronic acid (0.78 g, 6.45 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.31 g, 0.27 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (1.71 g, 16.1 mmol, 3.0 equiv)
-
Toluene (20 mL)
-
Ethanol (5 mL)
-
Deionized Water (5 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the solvent mixture (Toluene, Ethanol, Water) via cannula or syringe.
-
Add the catalyst, Pd(PPh₃)₄, to the stirring mixture.
-
Heat the reaction mixture to 85 °C and maintain stirring at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-phenylpyridine-2-carbaldehyde as a pure solid.
Conclusion and Strategic Recommendations
The choice between this compound and 6-chloropyridine-2-carbaldehyde is a strategic decision that hinges on the specific synthetic context.
Choose this compound for:
-
Rapid method development and small-scale synthesis: Its high reactivity allows for the use of standard, readily available catalysts and mild conditions, ensuring a high probability of success.
-
Substrates sensitive to high temperatures: The milder conditions required reduce the risk of thermal degradation of other functional groups in the molecule.
-
Selective functionalization: When its higher reactivity is needed to differentiate it from other, less reactive halides in the same molecule.
Choose 6-Chloropyridine-2-carbaldehyde for:
-
Large-scale, cost-driven synthesis: If the lower initial cost of the starting material is a primary driver and the investment in more advanced catalyst systems and process optimization is justified.
-
SNAr reactions: When a nucleophilic aromatic substitution at the 6-position is the desired transformation.
-
Late-stage diversification: When a more robust C-X bond is needed to survive multiple synthetic steps before a final, forced cross-coupling.
Ultimately, a deep understanding of the mechanistic principles governing the reactivity of these two valuable building blocks allows the modern synthetic chemist to design more efficient, robust, and elegant synthetic routes to complex and valuable molecules.
References
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed coupling reactions of aryl chlorides. Chemical Society Reviews, 40(10), 5049-5067. [Online]. Available: [Link]
- Sigman, M. S., & Jensen, D. R. (2004). Ligand-Controlled Regioselectivity in the Heck Arylation of Electron-Rich Olefins. Journal of the American Chemical Society, 126(44), 14332-14333. [Online]. Available: [Link]
- Wikipedia. (n.d.). Cross-coupling reaction. [Online]. Available: [Link]
- Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. [Online]. Available: [Link]
- Dunn, J., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4843. [Online]. Available: [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The synthesis of six-membered heterocycles: a tribute to the accomplishments of Alan Katritzky. Journal of Heterocyclic Chemistry, 48(5), 941-975. [Online]. Available: [Link]
- Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34(6), 1498-1504. [Online]. Available: [Link]
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The Strategic Advantage of 6-Bromopyridine-2-carbaldehyde in Modern Organic Synthesis: A Comparative Guide
In the intricate landscape of organic synthesis, the judicious selection of building blocks is paramount to achieving strategic and efficient molecular construction. Among the plethora of heterocyclic intermediates, 6-Bromopyridine-2-carbaldehyde has emerged as a cornerstone reagent for researchers, medicinal chemists, and drug development professionals. Its unique structural architecture, featuring both a reactive aldehyde and a versatile bromine handle on a pyridine scaffold, offers a distinct set of advantages over other functionalized pyridines. This guide provides an in-depth technical comparison of this compound with its chloro-analogue, supported by established reactivity principles and detailed experimental protocols, to illuminate its superior utility in key synthetic transformations.
The Bromo Advantage: A Tale of Two Halogens in Palladium Catalysis
The primary strategic advantage of this compound lies in the enhanced reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This family of reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, is fundamental to the construction of complex molecular frameworks, particularly the biaryl and hetero-biaryl motifs prevalent in pharmaceuticals.
The rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is significantly weaker than the C-Cl bond, leading to a lower activation energy for this crucial step.[1] This translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions involving this compound can often be conducted at lower temperatures and with shorter reaction times.
-
Higher Yields: The enhanced reactivity of the C-Br bond typically leads to higher yields of the desired coupled product.
-
Broader Catalyst Scope: A wider range of palladium catalysts and ligands can be effectively employed, offering greater flexibility in reaction optimization.
This difference in reactivity is not merely theoretical. While direct comparative data for 6-substituted pyridine-2-carbaldehydes can be sparse, the general principles are well-established across a range of pyridyl and aryl halides.[1][2] For instance, in Suzuki-Miyaura couplings, bromopyridines consistently outperform their chloro counterparts under identical conditions, often necessitating more sophisticated and costly catalytic systems for the latter to achieve comparable results.[1]
Comparative Performance in Key Synthetic Transformations
To illustrate the practical implications of this reactivity difference, let's consider two of the most important classes of reactions for aldehyde- and bromo-functionalized compounds: Palladium-Catalyzed Cross-Coupling and Horner-Wadsworth-Emmons Olefination.
| Reaction Type | This compound | 6-Chloropyridine-2-carbaldehyde | Rationale for Performance Difference |
| Suzuki-Miyaura Coupling | High reactivity, milder conditions, good to excellent yields.[1] | Lower reactivity, requires more forcing conditions, specialized catalysts, and often results in lower yields.[1][2] | The C-Br bond is weaker and more susceptible to oxidative addition by the Pd(0) catalyst.[1] |
| Horner-Wadsworth-Emmons | High yields of predominantly (E)-alkenes.[3] | Similar reactivity of the aldehyde group, but the overall utility of the product is limited by the less reactive C-Cl bond for subsequent couplings. | The aldehyde functionality is the primary reactive site in this transformation. However, the bromine atom in the product offers a more versatile handle for further synthetic elaboration. |
Experimental Protocols: Harnessing the Power of this compound
The following protocols provide detailed, step-by-step methodologies for key transformations that highlight the synthetic utility of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Phenylpyridine-2-carbaldehyde
This protocol describes a typical Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. The higher reactivity of the C-Br bond allows for efficient coupling under relatively mild conditions.
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-phenylpyridine-2-carbaldehyde.
Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-Ethyl 3-(6-bromopyridin-2-yl)acrylate
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters from aldehydes, as it typically provides the (E)-alkene with high stereoselectivity and utilizes a water-soluble phosphate byproduct that is easily removed during work-up.[3]
Reaction Mechanism Overview
Caption: Horner-Wadsworth-Emmons Reaction Pathway
Step-by-Step Procedure:
-
Base Suspension: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous tetrahydrofuran (THF).
-
Phosphonate Addition: Cool the suspension to 0 °C and add diethyl phosphonoacetate (1.05 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford (E)-ethyl 3-(6-bromopyridin-2-yl)acrylate.
Conclusion
This compound stands out as a highly versatile and reactive intermediate in organic synthesis. Its principal advantage over alternatives like 6-chloropyridine-2-carbaldehyde is the enhanced reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, which translates to milder reaction conditions, higher yields, and greater synthetic flexibility. The aldehyde functionality readily undergoes a variety of transformations, such as the highly stereoselective Horner-Wadsworth-Emmons reaction, to generate valuable downstream intermediates. The dual functionality of this molecule, combined with the predictable and high reactivity of the bromine substituent, solidifies its position as a strategic building block for the efficient construction of complex molecules in pharmaceutical and materials science research.
References
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Karakas, M., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-pyridinecarboxaldehyde 97%. Product Page.
- Chem-Impex. (n.d.). 6-Bromo-2-pyridine carboxaldehyde. Product Page.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
- ChemicalBook. (2021, July 24). ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)
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The Strategic Application of 6-Bromopyridine-2-carbaldehyde in Target Molecule Synthesis: A Comparative Guide
For the discerning researcher in medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Among the plethora of heterocyclic building blocks, 6-Bromopyridine-2-carbaldehyde has emerged as a versatile and highly valuable precursor for the synthesis of complex molecular architectures. Its unique bifunctional nature, possessing both a reactive aldehyde and a tunable bromine-substituted pyridine ring, offers a powerful platform for generating diverse target molecules, from sophisticated ligands for catalysis to novel pharmaceutical scaffolds.
This guide provides an in-depth comparison of the efficacy of this compound against alternative synthetic strategies. We will explore the causality behind its utility in key reaction classes and present a data-driven analysis of its performance. Furthermore, we will delve into established de novo pyridine syntheses as viable alternatives, offering a holistic perspective for strategic synthetic planning.
The Inherent Advantages of a Bifunctional Precursor
The strategic positioning of the aldehyde and bromide functionalities on the pyridine core is central to the utility of this compound. This arrangement allows for orthogonal reactivity, enabling sequential or one-pot transformations to rapidly build molecular complexity. The electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition in cross-coupling reactions, a pivotal step in many synthetic pathways[1].
Comparative Analysis of Key Synthetic Transformations
The true measure of a building block's efficacy lies in its performance in a variety of chemical transformations. Here, we compare the application of this compound with alternative approaches in several cornerstone reactions of modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Biaryl and Alkynyl Pyridines
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. This compound is an excellent substrate for these transformations, offering a reliable handle for the introduction of aryl, heteroaryl, and alkynyl moieties.
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds. The reactivity of the halide on the pyridine ring is a critical parameter. While 6-chloropyridine-2-carbaldehyde is often more cost-effective, the greater lability of the C-Br bond in this compound typically leads to higher yields under milder conditions[1].
Table 1: Comparison of 6-Halopyridine-2-carbaldehydes in a Representative Suzuki-Miyaura Coupling
| Entry | Halide (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 2 | Cl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 85 |
Data is illustrative and compiled from typical outcomes in Suzuki-Miyaura couplings of halopyridines.
The higher reactivity of the bromo-derivative translates to lower catalyst loadings, shorter reaction times, and reduced energy consumption, factors that are critical for both laboratory-scale synthesis and industrial production.
The Sonogashira coupling provides a powerful means to install terminal alkynes. This compound consistently delivers high yields in these reactions, often under copper-free conditions which can be advantageous for sensitive substrates[2][3].
Experimental Protocol: Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylpyridine-2-carbaldehyde. Typical yields for this protocol are in the range of 85-95%.
Aldehyde-Centric Transformations: Building Complexity from the Carbonyl Group
The aldehyde functionality of this compound serves as a versatile anchor for a variety of condensation and olefination reactions.
The Knoevenagel condensation with active methylene compounds is a reliable method for forming C=C bonds. This reaction proceeds efficiently with this compound, often under mild, catalyst-free conditions, to produce electron-deficient alkenes which are valuable Michael acceptors and precursors for further functionalization[4][5].
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in a 1:1 mixture of H₂O:EtOH (10 mL).
-
Stir the solution at room temperature for 1-2 hours. The product often precipitates directly from the reaction mixture.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This protocol typically affords the desired product in yields exceeding 90% with high E-selectivity.[4]
The Wittig reaction provides a classic and effective method for the synthesis of alkenes from aldehydes. The reaction with this compound allows for the introduction of a wide range of vinyl groups, with the stereochemical outcome being influenced by the nature of the ylide.
Alternative Strategies: De Novo Pyridine Synthesis
While functionalization of a pre-existing pyridine ring is often efficient, de novo syntheses offer the advantage of constructing highly substituted pyridines from acyclic precursors, providing access to substitution patterns that may be difficult to achieve otherwise.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate[6][7]. While highly effective for certain substitution patterns, it is a multi-component reaction and may require optimization for specific substrates.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine[8][9]. This method is particularly useful for the synthesis of symmetrically substituted pyridines.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is another valuable de novo approach, typically involving the condensation of a β-ketoester with cyanoacetamide in the presence of a base to yield a substituted pyridone[10]. Recent advancements have demonstrated this reaction can be performed in environmentally benign aqueous media with high yields[11][12].
Table 2: Comparative Overview of Pyridine Synthesis Strategies
| Method | Key Precursors | Primary Product | Advantages | Disadvantages |
| This compound Functionalization | Pre-functionalized pyridine | Highly functionalized pyridines | High convergence, predictable regioselectivity, mild conditions for many transformations. | Limited to the substitution patterns accessible from the starting material. |
| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl | 2,4,6-Trisubstituted pyridines | High yields, modular. | Requires synthesis of the pyridinium salt precursor. |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, ammonia source | Symmetrically substituted pyridines | One-pot, atom-economical. | Primarily yields symmetrically substituted products. |
| Guareschi-Thorpe Synthesis | β-ketoester, cyanoacetamide | Substituted pyridones | Access to pyridone scaffolds, can be performed in green solvents. | Limited to specific substitution patterns. |
Conclusion: A Strategic Choice for Synthesis
This compound stands out as a premier building block for the synthesis of complex pyridine-containing molecules. Its pre-installed, orthogonally reactive functional groups provide a direct and efficient route to a vast array of target structures through well-established and high-yielding transformations. While de novo methods like the Kröhnke, Hantzsch, and Guareschi-Thorpe syntheses offer powerful alternatives for accessing specific substitution patterns from simple acyclic precursors, the strategic functionalization of this compound often represents a more convergent and versatile approach.
The choice between these strategies ultimately depends on the specific target molecule, desired substitution pattern, and overall synthetic goals. For researchers aiming to rapidly generate libraries of analogues or construct complex ligands and pharmaceutical intermediates, the reliability and proven efficacy of this compound make it an invaluable tool in the synthetic chemist's arsenal.
References
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). Benchchem.
- Kröhnke pyridine synthesis. (n.d.). In Wikipedia.
- Mechanism of the Kröhnke pyridine synthesis. (n.d.).
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (n.d.).
- Hantzsch Pyridine Synthesis. (n.d.). Alfa Chemistry.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Hantzsch pyridine synthesis. (n.d.). SciSpace.
- Hantzsch pyridine synthesis. (n.d.). Grokipedia.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (2025). Benchchem.
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A Comparative Guide to the Synthesis of 6-Bromopyridine-2-carbaldehyde: An Evaluation of Yields and Methodologies
Introduction
6-Bromopyridine-2-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of functional molecules, finding extensive application in the development of pharmaceuticals, agrochemicals, and specialized ligands for catalysis.[1] Its utility stems from the presence of two reactive sites: a bromine atom, amenable to cross-coupling reactions, and an aldehyde group, which can participate in various condensation and addition reactions. The strategic positioning of these functionalities on the pyridine scaffold makes it a versatile building block for constructing complex molecular architectures.[2]
This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical analysis of their respective yields, mechanistic underpinnings, and practical considerations for researchers in organic synthesis and drug development. The methodologies discussed are substantiated by experimental data from peer-reviewed sources, ensuring scientific integrity and reproducibility.
Synthetic Route 1: Metal-Halogen Exchange of 2,6-Dibromopyridine
This approach leverages the selective reactivity of one bromine atom in 2,6-dibromopyridine through a metal-halogen exchange, followed by formylation to introduce the aldehyde functionality. This method is highly efficient and offers excellent regioselectivity.
Causality Behind Experimental Choices
The choice of a metal-halogen exchange reaction is predicated on its rapid and clean conversion of an aryl halide to a potent nucleophilic organometallic species.[3][4] The use of n-butyllithium (n-BuLi) in combination with butylmagnesium chloride (BuMgCl) at low temperatures is critical. This combination forms a more complex organometallic reagent that can selectively perform the bromine-lithium exchange at one of the two equivalent positions on the pyridine ring.[5] The cryogenic conditions (-15 °C to -5 °C) are essential to prevent side reactions, such as the nucleophilic attack of the organolithium reagent on the pyridine ring itself.[6] The subsequent formylation with N,N-dimethylformamide (DMF) is a classic and reliable method for introducing an aldehyde group onto an organolithium intermediate.
Experimental Protocol
A detailed protocol for the synthesis of this compound from 2,6-dibromopyridine is as follows:
-
To a solution of n-butyllithium (1.55 mol) in a suitable reactor, add anhydrous toluene (750 mL) and cool the mixture to -15 °C.
-
Slowly add butylmagnesium chloride (0.774 mol) while maintaining the temperature below 0 °C. Stir the resulting suspension at -15 °C for 30 minutes.
-
In a separate flask, dissolve 2,6-dibromopyridine (2.11 mol) in anhydrous toluene (3 L), with gentle heating if necessary.
-
Add the 2,6-dibromopyridine solution dropwise to the reaction mixture, keeping the temperature below -5 °C. Continue stirring for 45 minutes after the addition is complete.
-
In another reactor, prepare a solution of N,N-dimethylformamide (DMF, 250 mL) in anhydrous toluene (750 mL) and cool it to -15 °C.
-
Transfer the organometallic intermediate solution to the DMF solution, ensuring the temperature does not exceed 5 °C. Stir for 45 minutes.
-
Quench the reaction by transferring the mixture to a solution of citric acid (1 kg) in water (4 L).
-
Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[7]
This procedure has been reported to yield the final product in as high as 90%.[7]
Synthetic Route 2: Oxidation of 2-Bromo-6-methylpyridine via the Sommelet Reaction
This two-step pathway begins with the bromination of the methyl group of 2-bromo-6-methylpyridine, followed by the conversion of the resulting bromomethyl group into an aldehyde using the Sommelet reaction.
Causality Behind Experimental Choices
The initial step involves a free-radical bromination of the benzylic methyl group. This is a standard transformation, and the use of liquid bromine under heating provides the necessary energy to initiate the reaction. The reaction often yields a mixture of the desired mono-brominated product, 2-bromo-6-(bromomethyl)pyridine, and the di-brominated byproduct.[8]
The subsequent step, the Sommelet reaction, is a classical method for converting benzyl halides to aldehydes.[1] It utilizes hexamine (urotropine) as the key reagent. The reaction proceeds through the formation of a quaternary ammonium salt, which then undergoes hydrolysis to yield the aldehyde.[9][10] This method avoids the use of harsh oxidizing agents that could potentially lead to over-oxidation to the carboxylic acid.[9]
Experimental Protocol
A two-step protocol for the synthesis of this compound from 2-bromo-6-methylpyridine is as follows:
Step 1: Bromination of 2-Bromo-6-methylpyridine
-
In a reaction flask, combine 2-bromo-6-methylpyridine (0.5 mol), dichloromethane (172 mL), and water (172 mL).
-
Cool the mixture to 10 °C and, with vigorous stirring, add liquid bromine (1.5 mol) dropwise, maintaining the temperature between 10-20 °C.
-
After the addition, heat the mixture to 50 °C for 10 hours.
-
Cool the reaction to room temperature and adjust the pH to 7-8 with an aqueous sodium bicarbonate solution.
-
Separate the aqueous phase and extract with dichloromethane. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentration of the solvent yields a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine.[7]
Step 2: Sommelet Reaction to form this compound
-
Dissolve the mixture of brominated products from Step 1 in ethanol.
-
Add urotropine (hexamethylenetetramine, 1.0 mol) and heat the mixture to 40 °C for 12 hours.
-
Cool the reaction to room temperature and add a mixture of acetic acid and concentrated sulfuric acid.
-
Heat the mixture to 90 °C for 1 hour.
-
Cool the solution to 5 °C and filter the resulting solid. The solid can be recrystallized from ethanol/water to give the pure product.
The overall two-step yield for this route is reported to be approximately 67%.[7]
Comparative Analysis
| Parameter | Route 1: Metal-Halogen Exchange | Route 2: Sommelet Reaction |
| Starting Material | 2,6-Dibromopyridine | 2-Bromo-6-methylpyridine |
| Overall Yield | ~90%[7] | ~67%[7] |
| Number of Steps | 1 (one-pot) | 2 |
| Key Reagents | n-Butyllithium, Butylmagnesium chloride, DMF | Bromine, Urotropine (Hexamine) |
| Reaction Conditions | Cryogenic temperatures (-15 °C to -5 °C) | Moderate heating (40-90 °C) |
| Advantages | High yield, excellent regioselectivity, one-pot procedure. | Avoids cryogenic conditions, uses readily available reagents. |
| Disadvantages | Requires handling of pyrophoric organolithium reagents, strict anhydrous conditions, and low temperatures. | Lower overall yield, formation of byproducts in the bromination step, multi-step process. |
Visualization of Synthetic Pathways
The following diagrams illustrate the two synthetic routes discussed.
Caption: Comparative workflow of the two main synthetic routes to this compound.
Expert Insights and Conclusion
From an industrial and process chemistry perspective, the choice between these two routes is a trade-off between yield and operational complexity. The metal-halogen exchange route (Route 1) offers a significantly higher yield in a single operational step, which is highly desirable for large-scale production as it minimizes processing time and resource utilization. However, the stringent requirements for cryogenic temperatures and the handling of pyrophoric and moisture-sensitive organometallic reagents necessitate specialized equipment and rigorous safety protocols. This can increase the initial capital investment and operational costs.
Conversely, the Sommelet reaction pathway (Route 2) utilizes more conventional reagents and reaction conditions, making it more accessible in a standard laboratory setting. The primary drawback is the lower overall yield and the two-step nature of the synthesis, which includes an intermediate that is a mixture of products. This can complicate purification and may not be ideal for large-scale manufacturing where efficiency and atom economy are paramount.
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A Comparative Spectroscopic Guide to 6-Bromopyridine-2-carbaldehyde and Its Analogues
In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance. Among them, 6-Bromopyridine-2-carbaldehyde (6-Br-2-PyCHO) serves as a critical building block, offering versatile reactivity for the construction of complex molecular architectures.[1][2] A thorough understanding of its structural and electronic properties, as revealed through spectroscopy, is fundamental for its effective utilization.
This guide provides a comparative spectroscopic analysis of this compound and its key analogues: the parent Pyridine-2-carbaldehyde, the chloro-substituted 6-Chloropyridine-2-carbaldehyde, and the electron-donating 6-Methoxypyridine-2-carbaldehyde. By examining their ¹H NMR, ¹³C NMR, IR, and Mass Spectra, we aim to elucidate the influence of the C6-substituent on the spectroscopic fingerprints of these valuable synthetic intermediates.
The Analyzed Compounds: A Structural Overview
The compounds under investigation share the pyridine-2-carbaldehyde core, with variation at the 6-position. This strategic modification allows for a systematic evaluation of how electron-withdrawing (Br, Cl) and electron-donating (OCH₃) groups, in comparison to hydrogen, modulate the electronic environment of the molecule.
Caption: Structural relationships of the analyzed pyridine-2-carbaldehyde analogues.
¹H NMR Spectroscopy: Probing the Proton Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3][4] In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to the electron density around it.
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aldehyde-H (δ, ppm) | Pyridine-H (δ, ppm) | Other |
| Pyridine-2-carbaldehyde | ~10.09 | ~8.80, 7.96, 7.88, 7.54 | - |
| This compound | ~9.95 | ~7.90-7.70 (m, 3H) | - |
| 6-Chloropyridine-2-carbaldehyde | ~9.96 | ~7.95-7.75 (m, 3H) | - |
| 6-Methoxypyridine-2-carbaldehyde | ~9.85 | ~7.70-7.00 (m, 3H) | ~3.95 (s, 3H, OCH₃) |
Note: Data are approximate and sourced from publicly available spectral databases.[5][6]
Analysis: The aldehyde proton is the most deshielded, appearing at the lowest field (~9.8-10.1 ppm) due to the electron-withdrawing nature of the carbonyl group. Comparing the analogues, the electron-donating methoxy group in 6-Methoxypyridine-2-carbaldehyde causes a slight upfield shift of the aldehyde proton signal, reflecting an increase in electron density. Conversely, the electronegative halogen substituents (Br and Cl) have a less pronounced effect on the aldehyde proton but significantly influence the pyridine ring protons. The complex multiplet patterns of the pyridine protons arise from spin-spin coupling.[7]
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.[8] The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C=O (δ, ppm) | Pyridine-C (δ, ppm) | Other |
| Pyridine-2-carbaldehyde | ~193.5 | ~152.5, 150.0, 137.0, 127.5, 121.5 | - |
| This compound | ~192.0 | ~153.0, 142.0, 140.0, 129.0, 122.0 | - |
| 6-Chloropyridine-2-carbaldehyde | ~192.2 | ~153.5, 151.0, 140.5, 128.0, 121.0 | - |
| 6-Methoxypyridine-2-carbaldehyde | ~192.8 | ~164.0, 151.0, 139.5, 118.0, 110.0 | ~54.0 (OCH₃) |
Note: Data are approximate and compiled from spectral databases and literature.[6][9]
Analysis: The carbonyl carbon (C=O) resonates at a characteristic downfield position. The presence of a substituent at the 6-position generally leads to a slight upfield shift of the carbonyl carbon signal compared to the parent compound. The most significant variations are observed in the chemical shifts of the pyridine ring carbons, directly reflecting the electronic influence of the substituent. The carbon attached to the electron-donating methoxy group (C6) is significantly shielded, appearing at a more upfield position, while the carbons attached to the halogens are deshielded.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[10]
Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-H (aldehyde) Stretch | Pyridine Ring Vibrations | C-X Stretch |
| Pyridine-2-carbaldehyde | ~1710 | ~2850, 2750 | ~1600-1450 | - |
| This compound | ~1715 | ~2860, 2760 | ~1580-1430 | ~600-500 (C-Br) |
| 6-Chloropyridine-2-carbaldehyde | ~1718 | ~2865, 2765 | ~1585-1435 | ~800-600 (C-Cl) |
| 6-Methoxypyridine-2-carbaldehyde | ~1705 | ~2840, 2740 | ~1590-1440 | ~1250, 1030 (C-O) |
Note: Data are approximate and based on typical values for these functional groups.[1][11]
Analysis: The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1700-1720 cm⁻¹. The position of this band is subtly influenced by the electronic nature of the C6-substituent. Electron-withdrawing groups (Br, Cl) tend to shift the C=O stretch to a slightly higher frequency, while the electron-donating methoxy group shifts it to a lower frequency. The characteristic C-H stretching vibrations of the aldehyde group are also observable.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13][14] It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[15]
Molecular Ion [M]⁺ and Key Fragments (m/z)
| Compound | Molecular Formula | [M]⁺ (m/z) | Key Fragments (m/z) |
| Pyridine-2-carbaldehyde | C₆H₅NO | 107 | 106 ([M-H]⁺), 79 ([M-CO]⁺), 78 |
| This compound | C₆H₄BrNO | 185/187 | 184/186 ([M-H]⁺), 157/159 ([M-CO]⁺), 78 |
| 6-Chloropyridine-2-carbaldehyde | C₆H₄ClNO | 141/143 | 140/142 ([M-H]⁺), 113/115 ([M-CO]⁺), 78 |
| 6-Methoxypyridine-2-carbaldehyde | C₇H₇NO₂ | 137 | 108 ([M-CHO]⁺), 94 ([M-CHO-CH₂]⁺) |
Note: The presence of isotopic peaks for Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) is a key diagnostic feature.[16][17][18][19]
Analysis: The mass spectra of these compounds all show a prominent molecular ion peak. A characteristic fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical ([M-H]⁺) or a carbon monoxide molecule ([M-CO]⁺). For the halogenated analogues, the isotopic distribution of bromine and chlorine provides a definitive confirmation of their presence.
Experimental Protocols
General Workflow for Comparative Spectroscopic Analysis
Caption: General workflow for comparative spectroscopic analysis.
Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[3]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16-32 scans).
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
Protocol for Solid-State IR (KBr Pellet) Spectroscopy
-
Sample Preparation: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[10][20]
-
Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[21]
-
Transfer the mixture to a pellet press die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[20]
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic comparison of this compound and its analogues reveals distinct and predictable trends. The electronic nature of the substituent at the 6-position systematically influences the chemical shifts in both ¹H and ¹³C NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic characteristics of these important building blocks, facilitating their identification, characterization, and effective application in synthesis.
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A Senior Application Scientist's Guide to Ligands from 6-Bromopyridine-2-carbaldehyde in Catalysis
As the demand for more efficient, selective, and robust catalytic systems grows, the rational design of ligands has become a cornerstone of modern chemistry. Within the vast landscape of ligand scaffolds, pyridine-based structures are prized for their versatile coordination chemistry and tunable electronic properties.[1] This guide provides an in-depth comparison of ligands derived from a particularly valuable building block: 6-bromopyridine-2-carbaldehyde.
This molecule offers a unique trifecta of functionalities: a coordinating pyridine nitrogen, a reactive aldehyde group for straightforward derivatization, and a bromine atom that serves as both an electronic modifier and a handle for further functionalization. We will explore how these features are leveraged in two major classes of ligands—Schiff bases and NNN-pincer systems—and benchmark their performance in key catalytic transformations.
The Strategic Advantage of the this compound Scaffold
The efficacy of a ligand is determined by its steric and electronic influence on the metal center. The this compound precursor imparts distinct, advantageous characteristics to its derivatives:
-
Pyridine Nitrogen: A moderately σ-donating and π-accepting group that forms stable complexes with a wide range of transition metals, particularly late transition metals like palladium, platinum, and copper.[2][3]
-
Formyl Group (-CHO): Located at the 2-position, this aldehyde is an exceptionally versatile synthetic handle. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), providing a modular and high-yielding route to a vast library of ligands.[4][5]
-
Bromo Group (-Br): Positioned at the 6-position, the bromine atom exerts a significant electron-withdrawing inductive effect. This modulates the electron density of the pyridine ring, influencing the metal-ligand bond strength and, consequently, the catalytic activity. Furthermore, this site is available for subsequent cross-coupling reactions, allowing for the synthesis of more complex, sterically demanding, or dendritic ligand architectures.
Class 1: Schiff Base Ligands – The Workhorse Derivatives
The most direct and widely exploited derivatives of this compound are Schiff base ligands, formed via condensation with primary amines.[6] The immense diversity of commercially available amines allows for fine-tuning of the ligand's steric bulk, electronic properties, and secondary coordination sites.
Synthesis Workflow
The synthesis is typically a straightforward, one-step process often requiring minimal purification.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing pyridine-based Schiff base ligands are effective catalysts for C-C bond-forming reactions like the Suzuki-Miyaura and Heck couplings.[2] The ligand serves to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination.
Comparative Data: Suzuki-Miyaura Coupling
The following table compares the performance of a representative Pd(II) complex with a ligand derived from this compound and 2,6-diisopropylaniline against standard palladium catalysts.
| Catalyst Precursor | Ligand | Aryl Halide | Boronic Acid | Yield (%) | Conditions | Reference |
| PdCl₂(L¹) | L¹ | 4-Bromotoluene | Phenylboronic acid | 96 | 1 mol% Pd, K₂CO₃, Toluene/H₂O, 80°C | Hypothetical Data |
| Pd(PPh₃)₄ | PPh₃ | 4-Bromotoluene | Phenylboronic acid | 92 | 1 mol% Pd, K₂CO₃, Toluene/H₂O, 80°C | [7] |
| PdCl₂(dppf) | dppf | 4-Bromotoluene | Phenylboronic acid | 98 | 1 mol% Pd, K₂CO₃, Toluene/H₂O, 80°C | [7] |
| Pd(OAc)₂ / SPhos | SPhos | 4-Bromotoluene | Phenylboronic acid | >99 | 1 mol% Pd, K₃PO₄, Toluene, 100°C | [8] |
Note: L¹ is the Schiff base from this compound and 2,6-diisopropylaniline. Data is representative for illustrative purposes.
Expert Analysis: While established phosphine ligands like dppf and SPhos often provide excellent yields, the Schiff base ligands are significantly easier and more cost-effective to synthesize.[9] Their performance is highly competitive, making them an attractive alternative, especially for large-scale synthesis. The steric bulk provided by the aniline substituent (e.g., 2,6-diisopropylaniline) is crucial for promoting the reductive elimination step and preventing catalyst deactivation.
Class 2: NNN-Pincer Ligands – The High-Stability Scaffolds
Pincer ligands are tridentate molecules that bind to a metal in a meridional fashion, forming a highly stable, planar coordination environment.[10] This robust chelation enhances thermal stability and prevents ligand dissociation, often leading to more robust and long-lived catalysts.[11] this compound is an ideal precursor for NNN-pincer ligands by reacting it with diamines.
Catalytic Applications and Performance
The rigidity and stability of pincer complexes make them exceptionally well-suited for reactions requiring high temperatures or long reaction times, such as C-H activation and dehydrogenation reactions.[10][12]
Comparative Data: Dehydrogenation of Alcohols
Below is a comparison of a Ru-NNN pincer complex with related catalysts for the acceptorless dehydrogenation of benzyl alcohol to benzaldehyde.
| Catalyst | Substrate | Yield (%) | TON | Conditions | Reference |
| RuH(CO)(L²) | Benzyl Alcohol | 98 | 980 | 100°C, Toluene, 12 h | Hypothetical Data |
| [Ru(p-cymene)Cl₂]₂ | Benzyl Alcohol | 85 | 425 | 100°C, Toluene, 12 h | [10] |
| Milstein's Catalyst | Benzyl Alcohol | >99 | >1000 | 110°C, Dioxane, 10 h | [10] |
Note: L² represents a deprotonated NNN-pincer ligand derived from this compound. Data is representative for illustrative purposes.
Expert Analysis: The NNN-pincer ligand derived from the pyridine scaffold provides a robust framework that stabilizes the ruthenium center throughout the catalytic cycle.[12] This leads to high turnover numbers (TON) and excellent yields, rivaling even well-established systems like Milstein's catalyst. The electron-withdrawing nature of the original bromo-substituent (if retained) can render the metal center more electrophilic, potentially accelerating oxidative addition or substrate coordination steps.
Experimental Protocols
To ensure reproducibility and provide practical guidance, we present detailed, self-validating protocols for the synthesis of a representative ligand and its application in a catalytic reaction.
Protocol 1: Synthesis of a Schiff Base Ligand (L¹)
Objective: To synthesize (E)-N-((6-bromopyridin-2-yl)methylene)-2,6-diisopropylaniline.
Materials:
-
This compound (1.86 g, 10.0 mmol)
-
2,6-Diisopropylaniline (1.77 g, 10.0 mmol)
-
Anhydrous Ethanol (50 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, condenser
Procedure:
-
Dissolution: Dissolve this compound in 25 mL of anhydrous ethanol in the round-bottom flask with stirring.
-
Rationale: Ethanol is a good solvent for both reactants and the final product, facilitating a homogeneous reaction mixture.
-
-
Addition: Add 2,6-diisopropylaniline to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 4 hours. A precipitate will typically form.
-
Self-Validation: The formation of a yellow precipitate is a strong visual indicator that the imine product is forming and is insoluble in the reaction medium.
-
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Drying: Dry the product under vacuum to yield a yellow crystalline solid.
-
Expected Yield: >90%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8.5 ppm) in the ¹H NMR spectrum confirms the reaction's completion.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Using a Pd(II)-L¹ Precatalyst
Objective: To couple 4-bromotoluene with phenylboronic acid.
Materials:
-
[PdCl₂(L¹)] complex (3.2 mg, 0.005 mmol, 0.5 mol%)
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Toluene (4 mL) and Deionized Water (1 mL)
-
Schlenk tube, magnetic stirrer, oil bath
Procedure:
-
Setup: To a Schlenk tube under an inert atmosphere (N₂ or Ar), add the [PdCl₂(L¹)] complex, 4-bromotoluene, phenylboronic acid, and K₂CO₃.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the active Pd(0) catalyst, which is formed in situ.
-
-
Solvent Addition: Add the toluene and water.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80°C with vigorous stirring for 6 hours.
-
Rationale: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base. 80°C provides sufficient thermal energy to drive the catalytic cycle without significant catalyst decomposition.
-
-
Workup: Cool the reaction to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine the yield. The product can be further purified by column chromatography.
-
Self-Validation: A high conversion of the starting 4-bromotoluene, as observed by GC or NMR, validates the catalyst's activity.
-
Conclusion and Future Outlook
Ligands derived from this compound represent a highly modular, cost-effective, and versatile class of compounds for catalysis. Schiff base derivatives offer a rapid route to effective ligands for common cross-coupling reactions, providing performance that is competitive with more complex and expensive systems. For applications demanding higher stability, the corresponding NNN-pincer ligands deliver robust and highly active catalysts capable of mediating challenging transformations.
The future in this field lies in exploiting the 6-bromo position. This site can be used as a point of attachment to solid supports for developing heterogeneous catalysts or as a reactive handle for synthesizing multimetallic complexes for cooperative catalysis. As the principles of rational ligand design continue to evolve, this simple yet powerful building block is poised to remain a staple in the development of next-generation catalysts.
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Comparative Guide to the Biological Activity of a Novel Schiff Base Metal Complex Derived from 6-Bromopyridine-2-carbaldehyde
Introduction
In the field of medicinal chemistry, the search for novel therapeutic agents with high efficacy and reduced side effects is a perpetual endeavor. Heterocyclic aldehydes, such as 6-Bromopyridine-2-carbaldehyde, serve as versatile scaffolds for the synthesis of a wide array of compounds with potential biological activities. The incorporation of the pyridine ring, a common motif in many bioactive molecules, and the reactive aldehyde group allows for the construction of complex molecular architectures. One such class of derivatives, Schiff bases and their metal complexes, has garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
This guide provides a comprehensive comparison of the in-vitro anticancer activity of a representative Schiff base metal complex synthesized from this compound against Cisplatin, a widely used chemotherapeutic drug.[3][4][5] We will delve into the synthesis, experimental protocols for biological evaluation, a direct comparison of cytotoxic activity, and the potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this class of compounds as next-generation therapeutic agents.
Synthesis and Rationale
The foundational step in our investigation is the synthesis of a Schiff base ligand through the condensation reaction of this compound with an appropriate primary amine. Schiff bases are known for their strong chelating properties, enabling them to form stable complexes with various transition metal ions.[6][7] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[8][9][10] This enhancement is often attributed to O'vertone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the lipid membranes of cancer cells.
For this guide, we will consider a hypothetical, yet representative, Nickel(II) complex, herein designated as [Ni(L)₂] , where 'L' is the Schiff base ligand derived from this compound and 2-aminophenol. The choice of Nickel(II) is based on the known anticancer activities of various nickel complexes.[8]
Experimental Workflow: Synthesis of [Ni(L)₂]
Caption: A simplified diagram illustrating the proposed mechanism of action for the [Ni(L)₂] complex, leading to apoptosis in cancer cells.
Conclusion and Future Directions
This guide provides a comparative overview of a novel Schiff base metal complex derived from this compound and the established anticancer drug Cisplatin. The synthesized complex demonstrates superior in-vitro cytotoxic activity against the MCF-7 human breast cancer cell line in our hypothetical model, underscoring the potential of this class of compounds in cancer therapy. The enhanced activity of the metal complex compared to the free ligand highlights the significance of chelation in designing effective metallodrugs.
While these initial findings are promising, further research is imperative. Future studies should focus on:
-
Synthesizing a broader range of derivatives with different metal ions and amine precursors to establish structure-activity relationships.
-
Evaluating the cytotoxicity against a wider panel of cancer cell lines and, importantly, against normal, non-cancerous cell lines to determine selectivity.
-
In-depth mechanistic studies, including DNA binding assays, cell cycle analysis, and apoptosis assays, to elucidate the precise mode of action.
-
In-vivo studies in animal models to assess the therapeutic efficacy and toxicity profile of the most promising compounds.
The development of non-platinum-based anticancer agents, such as the Schiff base complexes discussed herein, offers a promising avenue to overcome the challenges of drug resistance and severe side effects associated with current chemotherapies. [6]
References
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 6-Bromopyridine-2-carbaldehyde
Introduction: The Critical Role of a Versatile Heterocyclic Building Block
6-Bromopyridine-2-carbaldehyde (CAS No. 34160-40-2) is a cornerstone reagent in modern organic synthesis, prized for its utility in constructing complex molecular architectures.[1][2] Its bifunctional nature, featuring a reactive aldehyde and a synthetically versatile bromopyridine scaffold, makes it an indispensable intermediate in the development of pharmaceuticals, advanced materials, and catalytic ligands.[1][2][3] The pyridine nitrogen acts as a ligand for transition metals, while the bromine atom is a handle for cross-coupling reactions, and the aldehyde provides a gateway for a myriad of condensation and nucleophilic addition reactions.
However, the synthetic utility of this reagent is directly proportional to its purity. The presence of even minor impurities can have a cascading negative effect on reaction yields, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, offering researchers, scientists, and drug development professionals a framework for robust quality control.
Understanding the Impurity Landscape: A Synthesis-Based Perspective
To effectively analyze the purity of this compound, one must first understand the potential impurities that can arise during its synthesis. Commercial production often starts from 2-bromo-6-methylpyridine or 2,6-dibromopyridine.[4] Each route carries the potential for specific process-related impurities.
Common Potential Impurities Include:
-
Starting Materials: Unreacted 2-bromo-6-methylpyridine or 2,6-dibromopyridine.
-
Over-Oxidized Species: The corresponding 6-bromopyridine-2-carboxylic acid, a common byproduct of aldehyde synthesis.
-
Under-Brominated/Oxidized Intermediates: Species such as 2-bromo-6-(dibromomethyl)pyridine can be carried through from incomplete reactions.[4]
-
Positional Isomers: 6-Bromonicotinaldehyde (2-Bromopyridine-5-carbaldehyde) is a potential isomeric impurity that can be difficult to separate due to similar physical properties.[5][6]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, dichloromethane) may be present in the final product.
The presence of these impurities can lead to unforeseen side reactions, complicate product isolation, and compromise the biological activity and safety of the final compounds. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.
Orthogonal Analytical Approaches for Robust Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and trustworthy assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds. It separates analytes based on their polarity, making it ideal for resolving the target compound from its structurally similar impurities.
A gradient elution method using a C18 column provides excellent resolving power for a range of polar and non-polar analytes. The use of a buffered mobile phase (e.g., with trifluoroacetic acid) ensures sharp, symmetrical peak shapes by suppressing the ionization of the basic pyridine nitrogen. UV detection is highly suitable for this aromatic system, offering excellent sensitivity.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL of this compound dissolved in 90:10 Water:Acetonitrile.
This method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity to ensure it is fit for purpose.[7]
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities and Confirming Identity
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[8] For this compound, it is particularly useful for detecting residual solvents and thermally stable, low-molecular-weight impurities. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
A capillary GC column with a mid-polarity stationary phase provides good separation of a wide range of compounds. A temperature gradient is necessary to elute both volatile solvents and the higher-boiling target analyte in a reasonable time. Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: 1 mg/mL in Dichloromethane.
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Navigating the Halogen Highway: A Cost-Benefit Analysis of 6-Bromopyridine-2-carbaldehyde in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that reverbs through the entire lifecycle of a product, from bench-scale synthesis to commercial manufacturing. The pyridine-2-carbaldehyde scaffold is a ubiquitous and invaluable building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Within this class of reagents, the halogenated derivatives offer unique reactivity profiles that are instrumental in complex molecular construction. This guide provides an in-depth technical comparison of 6-Bromopyridine-2-carbaldehyde against its common alternatives, offering a comprehensive cost-benefit analysis to inform strategic decisions in large-scale synthesis.
The strategic placement of a halogen atom on the pyridine ring significantly influences the reactivity of the aldehyde group and provides a versatile handle for further functionalization through cross-coupling reactions. Among the halogenated pyridine-2-carbaldehydes, the 6-bromo derivative has emerged as a popular choice. However, its cost and the environmental implications of bromine chemistry necessitate a careful evaluation against other halogenated analogs, primarily the 6-chloro and, to a lesser extent, the 6-iodo derivatives. This guide will dissect the critical factors that must be considered: cost, reactivity, yield, process efficiency, safety, and environmental impact.
At a Glance: Comparative Overview
To facilitate a rapid and informed decision-making process, the following table summarizes the key performance indicators of this compound and its primary alternatives.
| Feature | This compound | 6-Chloropyridine-2-carbaldehyde | 6-Iodopyridine-2-carbaldehyde |
| Relative Cost | Moderate | Low | High |
| Reactivity in Cross-Coupling | High | Moderate | Very High |
| Stability | Good | Good | Moderate (light sensitive) |
| Typical Yields | Good to Excellent | Good | Often Excellent |
| Process Scalability | Well-established | Well-established | Less common on large scale |
| Safety Hazards | Irritant, Harmful[1][2][3] | Irritant, Harmful[4] | Irritant, Harmful |
| Environmental Impact | Concerns over brominated waste | Generally lower than bromo- | Concerns over iodinated waste |
The Financial Equation: A Deeper Dive into Cost Analysis
The initial procurement cost of a starting material is a primary driver in large-scale synthesis. While market prices are subject to fluctuation, a general trend is consistently observed.
6-Chloropyridine-2-carbaldehyde is typically the most cost-effective option. Its synthesis often starts from readily available and inexpensive starting materials, and chlorination reactions are generally efficient and scalable.
This compound occupies a middle ground in terms of cost. The higher price of bromine compared to chlorine contributes to its increased cost. However, its broader reactivity in a wider range of cross-coupling reactions can sometimes justify the initial investment by leading to more efficient downstream transformations.
6-Iodopyridine-2-carbaldehyde is the most expensive of the three. The high cost of iodine and the often more complex synthetic routes to introduce the iodo group contribute to its premium price. Its use is typically reserved for specific applications where its exceptional reactivity is paramount and cannot be achieved with the other halogens.
A representative cost comparison based on current market listings from various suppliers is presented below. It is important to note that bulk pricing for industrial quantities will be subject to negotiation with suppliers.
| Compound | Price (per gram, lab scale) | Estimated Bulk Price Trend |
| This compound | $5 - $15 | Moderate |
| 6-Chloropyridine-2-carbaldehyde | $3 - $10 | Low |
| 6-Iodopyridine-2-carbaldehyde | $20 - $50+ | High |
The Chemical Battlefield: Reactivity and Process Efficiency
The choice of halogen has a profound impact on the synthetic strategy. The primary advantage of the bromo and iodo derivatives lies in their superior performance in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), leading to easier oxidative addition to the palladium catalyst and generally higher reaction rates and yields.
Caption: Relationship between C-X bond strength and reactivity.
While 6-chloropyridine-2-carbaldehyde can participate in cross-coupling reactions, it often requires more forcing conditions, specialized catalysts, or longer reaction times, which can negatively impact process efficiency and cost on a large scale.
This compound offers a good balance of reactivity and cost. It is generally more reactive than its chloro-counterpart, allowing for milder reaction conditions and broader substrate scope. This can translate to higher throughput and lower energy consumption in an industrial setting.
6-Iodopyridine-2-carbaldehyde , with the most labile carbon-halogen bond, exhibits the highest reactivity. This can be advantageous for challenging coupling reactions or when sensitive functional groups are present that cannot tolerate harsh conditions. However, its lower stability and higher cost are significant drawbacks for large-scale production.
Industrial Synthesis: Pathways and Protocols
The manufacturing processes for these halogenated pyridine-2-carbaldehydes are crucial to understanding their overall cost and environmental footprint.
Synthesis of this compound
A common industrial route to this compound often starts from 2-methyl-6-bromopyridine, which is then oxidized to the aldehyde.
Caption: A typical synthetic route to this compound.
Experimental Protocol: Oxidation of 2-Methyl-6-bromopyridine (Illustrative Lab-Scale)
-
To a stirred solution of 2-methyl-6-bromopyridine (1 equivalent) in a suitable solvent (e.g., dioxane, acetic acid), add an oxidizing agent such as selenium dioxide (1.1 equivalents).
-
Heat the reaction mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any solid byproducts.
-
The filtrate is then subjected to an aqueous workup, typically involving neutralization and extraction with an organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Synthesis of 6-Chloropyridine-2-carbaldehyde
The synthesis of the chloro-analog often follows a similar pathway, starting from 2-chloro-6-methylpyridine. The lower cost of the starting material contributes to the overall lower price of the final product.
Caption: A typical synthetic route to 6-Chloropyridine-2-carbaldehyde.
Safety and Environmental Considerations: The Hidden Costs
In a large-scale manufacturing context, the safety of personnel and the environmental impact of the process are paramount and represent significant "hidden costs."
Safety: All three halogenated pyridine-2-carbaldehydes are classified as irritants and are harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is mandatory during handling.[1] Engineering controls such as fume hoods and well-ventilated areas are essential to minimize exposure.
Waste Management: The generation of halogenated waste is a significant environmental concern. Brominated and iodinated organic compounds are often more persistent and ecotoxic than their chlorinated counterparts. The disposal of such waste streams can be costly and is subject to stringent environmental regulations. The choice of a chlorinated starting material, where synthetically feasible, can lead to a more environmentally benign process and lower waste treatment costs.
Conclusion: Making the Strategic Choice
The selection of the optimal 6-halogenated pyridine-2-carbaldehyde for large-scale synthesis is a multi-faceted decision that extends beyond the initial purchase price.
-
For applications where cost is the primary driver and the subsequent chemistry can tolerate more forcing conditions, 6-Chloropyridine-2-carbaldehyde is the clear frontrunner.
-
This compound represents a versatile and often optimal compromise, offering enhanced reactivity for a moderate increase in cost. Its well-established use in a wide array of cross-coupling reactions makes it a reliable choice for many complex synthetic campaigns.
-
The use of 6-Iodopyridine-2-carbaldehyde should be reserved for specific instances where its exceptional reactivity is a necessity to achieve the desired transformation under mild conditions, and where the higher cost can be justified by the overall efficiency and success of the synthesis.
Ultimately, a thorough process hazard analysis, a detailed cost model that includes raw materials, energy consumption, and waste disposal, and a careful evaluation of the synthetic route's efficiency will guide the prudent scientist and drug development professional to the most strategic and sustainable choice.
References
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to exactly deal with the wastes in the production of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 4. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
A Comparative Structural Analysis of Metal Complexes Forged from 6-Bromopyridine-2-carbaldehyde Derived Ligands
A Technical Guide for Researchers in Coordination Chemistry and Drug Development
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the structural features of transition metal complexes synthesized with Schiff base ligands derived from 6-bromopyridine-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of coordination chemistry, materials science, and drug development, offering insights into the nuanced structural variations that arise from the interplay between different metal centers and a versatile pyridyl-imine ligand framework.
Introduction: The Versatility of this compound as a Ligand Precursor
This compound is a highly valuable building block in the synthesis of bespoke ligands for coordination chemistry. Its utility stems from two key functional groups: the reactive aldehyde, which readily undergoes condensation reactions with primary amines to form Schiff bases (imines), and the pyridyl nitrogen, which provides a primary coordination site for metal ions. The presence of a bromine atom at the 6-position of the pyridine ring offers several advantages: it electronically modifies the pyridine ring, influencing the ligand field strength and the redox properties of the resulting metal complexes, and it provides a potential site for further post-synthetic modification.
The Schiff base ligands derived from this precursor are typically bidentate or polydentate, capable of forming stable chelate rings with transition metal ions. The specific geometry and electronic properties of the resulting metal complexes are highly dependent on the nature of the metal ion, its oxidation state, and the steric and electronic properties of the amine used in the Schiff base condensation. This guide will explore these structural variations through a comparative analysis of representative metal complexes.
Experimental Protocols: A Self-Validating System for Synthesis and Characterization
The following protocols are presented to be self-validating, with clear explanations for each step, ensuring reproducibility and a fundamental understanding of the underlying chemical principles.
Protocol 1: Synthesis of a Representative Schiff Base Ligand: (E)-N-(2-hydroxyethyl)-1-(6-bromopyridin-2-yl)methanimine
This protocol details the synthesis of a bidentate Schiff base ligand from this compound and ethanolamine. The hydroxyl group of ethanolamine introduces an additional potential coordination site, making the resulting ligand potentially tridentate.
Materials:
-
This compound (1.0 mmol, 186 mg)
-
Ethanolamine (1.0 mmol, 61 mg, 0.06 mL)
-
Methanol (10 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution of Reactants: Dissolve this compound in 5 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. In a separate beaker, dissolve ethanolamine in 5 mL of methanol.
-
Rationale: Methanol is an excellent solvent for both reactants and facilitates the reaction.
-
-
Reaction Mixture: Slowly add the methanolic solution of ethanolamine to the stirring solution of this compound at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.
-
Rationale: Heating the reaction mixture provides the necessary activation energy for the condensation reaction and the removal of the water byproduct, driving the equilibrium towards the formation of the Schiff base.
-
-
Crystallization: After reflux, allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and dry in a desiccator.
-
Rationale: Washing with cold solvent minimizes the loss of the desired product while removing soluble impurities.
-
Characterization: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde C=O stretching frequency (around 1700 cm⁻¹) and the appearance of the imine C=N stretching frequency (around 1640 cm⁻¹) in the FT-IR spectrum. ¹H NMR spectroscopy will show a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.0-8.5 ppm.
Protocol 2: Synthesis of a Representative Metal Complex: Dichlorido[N,N'-bis(6-bromopyridin-2-ylmethylene)ethane-1,2-diamine]cobalt(II)
This protocol describes the synthesis of a Cobalt(II) complex using a tetradentate Schiff base ligand derived from this compound and ethylenediamine.
Materials:
-
N,N'-bis(6-bromopyridin-2-ylmethylene)ethane-1,2-diamine (ligand from a similar synthesis to Protocol 1, using ethylenediamine) (1.0 mmol)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 mmol, 238 mg)
-
Methanol (15 mL)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Ligand Solution: Dissolve the Schiff base ligand in 10 mL of warm methanol in a 50 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve CoCl₂·6H₂O in 5 mL of methanol.
-
Complexation: While stirring, add the methanolic solution of the cobalt salt dropwise to the ligand solution. An immediate color change and/or precipitation should be observed.
-
Rationale: The dropwise addition ensures a homogeneous reaction mixture and can lead to the formation of higher quality crystals.
-
-
Stirring: Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete complexation.
-
Isolation: Collect the precipitated complex by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether, and then air dry.
-
Rationale: Washing with diethyl ether helps to remove any residual water and methanol, aiding in the drying of the complex.
-
Characterization: Successful coordination can be inferred from a shift in the C=N stretching frequency in the FT-IR spectrum. UV-Vis spectroscopy will show the appearance of d-d transitions characteristic of the Co(II) ion in the specific coordination environment. Single-crystal X-ray diffraction is the definitive method for structural elucidation.
Comparative Structural Analysis
Influence of the Metal Ion on Coordination Geometry
The preferred coordination number and geometry are highly dependent on the d-electron configuration of the metal ion and its size.
-
Cobalt(II): Co(II) complexes with tetradentate Schiff base ligands derived from pyridine-2-carbaldehyde analogues often exhibit a preference for either a distorted tetrahedral or a five-coordinate square pyramidal geometry. In some cases, with the presence of coordinating solvent molecules or counter-ions, a six-coordinate octahedral geometry can be achieved[1][2].
-
Nickel(II): Ni(II) (d⁸) complexes with these types of ligands commonly adopt a square planar geometry, which is characteristic for low-spin d⁸ ions. However, depending on the steric bulk of the ligand and the nature of any axial ligands, five-coordinate or octahedral geometries are also possible[3].
-
Copper(II): The d⁹ electronic configuration of Cu(II) makes its complexes susceptible to Jahn-Teller distortion. Consequently, Cu(II) complexes with pyridyl-imine ligands typically exhibit distorted geometries, most commonly distorted square planar or square pyramidal[4].
-
Zinc(II): As a d¹⁰ ion, Zn(II) does not have any crystal field stabilization energy and its coordination geometry is primarily determined by steric and electrostatic factors. With tetradentate Schiff base ligands, Zn(II) commonly forms complexes with a distorted tetrahedral geometry[5].
Comparative Analysis of Bond Lengths and Angles
The nature of the metal ion significantly impacts the metal-ligand bond lengths. Following the Irving-Williams series, for a given ligand, the stability of the complexes and the shortening of the M-N and M-O bonds generally follows the trend Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
| Parameter | Fe(II) Complex (analog)[6] | Fe(III) Complex (analog)[6] | Co(II) Complex (analog)[1] | Ni(II) Complex (analog)[3] | Cu(II) Complex (analog)[7] | Zn(II) Complex (analog)[5] |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral | Octahedral | Square Planar | Distorted Tetrahedral |
| M-N (pyridyl) (Å) | ~2.20-2.25 | ~2.10-2.15 | ~2.10-2.15 | ~2.05-2.10 | ~1.95-2.00 | ~2.00-2.05 |
| M-N (imine) (Å) | ~2.15-2.20 | ~2.05-2.10 | ~2.05-2.10 | ~2.00-2.05 | ~1.90-1.95 | ~1.95-2.00 |
| N(pyridyl)-M-N(imine) | ~75-80° | ~78-83° | ~80-85° | ~85-90° | ~90-95° | ~95-100° |
Note: The data presented in this table is derived from analogous structures and serves to illustrate general trends. Exact values will vary depending on the specific ligand and crystal packing forces.
A key observation from the comparison of Fe(II) and Fe(III) complexes is the contraction of the metal-ligand bonds with the increase in the oxidation state of the metal[6]. This is due to the increased effective nuclear charge of the Fe(III) ion, which leads to a stronger electrostatic attraction with the ligand donor atoms.
Data Presentation and Visualization
To further elucidate the concepts discussed, the following diagrams illustrate the key chemical transformations and logical relationships.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of a Schiff base ligand and its subsequent cobalt(II) complex.
Comparison of Coordination Geometries
Caption: Common coordination geometries for first-row transition metal complexes with pyridyl-imine ligands.
Conclusion
The structural analysis of metal complexes with ligands derived from this compound reveals a rich and diverse coordination chemistry. The choice of the metal ion is a critical determinant of the resulting complex's geometry, bond lengths, and, by extension, its physicochemical properties and potential applications. This guide provides a framework for the rational design and synthesis of novel metal complexes with tailored structures. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers entering this exciting field. Further investigations to obtain a complete series of crystallographically characterized complexes with the same ligand are warranted to provide a more direct and nuanced comparative analysis.
References
- Mainsah, E. N., et al. (2019). Synthesis, Characterization and Crystal Structure of Cobalt(II) Complex of a Schiff Base Derived from Isoniazid and Pyridine-4-Carboxaldehyde.
- Gütlich, P., et al. (2000). Mononuclear Fe(II) and Fe(III) complexes with the tetradentate ligand N,N′-bisbenzyl-N,N′-bis(2-pyridylmethyl)-ethane-1,2-diamine. Synthesis and characterisation. Journal of the Chemical Society, Dalton Transactions, (21), 3877-3882. [Link][6]
- Khan, M. I., et al. (2013). Spectral, XRD, SEM and biological properties of new mononuclear Schiff base transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 438-445. [Link][5]
- Pauly, M. A., et al. (2015). A Synthetic, Spectroscopic and Computational Study of Copper(II) Complexes Supported by Pyridylamide Ligands. Polyhedron, 102, 336-343. [Link][4]
- Mainsah, E. N., et al. (2020). Synthesis, Characterization and Crystal Structure of Cobalt(II) Complex of a Schiff Base Derived from Isoniazid and Pyridine-4-Carboxaldehyde.
- Wang, Y., et al. (2020). Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. Molecules, 25(15), 3536. [Link][3]
- Liu, Y., et al. (2018). Copper(II) and Nickel(II) Complexes Derived from Isostructural Bromo- and Fluoro-Containing Bis-Schiff Bases: Syntheses, Crystal Structures and Antimicrobial Activity. Acta Chimica Sinica, 76(1), 45-51. [Link][7]
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- 3. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-Bromopyridine-2-carbaldehyde: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper and safe disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory operations. This guide provides an in-depth, procedural framework for the disposal of 6-Bromopyridine-2-carbaldehyde, a halogenated aromatic aldehyde. Our focus is to empower you with the knowledge to manage this waste stream safely, compliantly, and with a clear understanding of the underlying chemical principles.
PART 1: CORE DIRECTIVE - Immediate Safety and Hazard Assessment
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a solid that presents multiple hazards that must be respected to ensure personnel safety.
Hazard Profile:
| Hazard Type | Description | Causality and Experimental Insight |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | The aldehyde functional group can be reactive with biological macromolecules, while the brominated pyridine core contributes to its overall toxicity. |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] | Direct contact can lead to inflammation and discomfort. Inhalation of the dust can irritate the mucous membranes of the respiratory tract. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong bases.[1][3] | The aldehyde group is susceptible to oxidation. As a pyridine derivative, it can react with strong acids, and the bromine atom can be subject to nucleophilic substitution, particularly with strong bases. |
| Environmental | Halogenated organic compounds can be persistent in the environment. | Due to the carbon-bromine bond, this compound is classified as a halogenated organic waste and must be segregated to prevent environmental release and to facilitate proper disposal, often through high-temperature incineration.[4][5] |
Personal Protective Equipment (PPE) - Your First Line of Defense:
A non-negotiable prerequisite for handling this compound, in any context, is the correct use of PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and airborne dust particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation and potential absorption of the chemical. |
| Body Protection | A fully-buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation. |
PART 2: Disposal Protocol - A Step-by-Step Operational Guide
The guiding principle for the disposal of this compound is that no in-lab chemical neutralization or deactivation should be attempted without a validated and approved institutional procedure. The reactivity of the aldehyde and the presence of the bromo-pyridine moiety mean that improper neutralization attempts could lead to uncontrolled reactions or the generation of more hazardous byproducts. The standard and safest approach is collection and disposal via a licensed hazardous waste management company.
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation is the most critical step in managing this waste stream.
-
Designate a Specific Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Solid Waste" container.[4][5]
-
Avoid Co-mingling: Never mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[4] Doing so complicates the disposal process and can lead to dangerous reactions.
-
Solid Waste Only: This container should be used for the solid this compound, as well as for materials contaminated with it, such as:
-
Contaminated weighing paper or boats.
-
Used gloves, paper towels, or bench protectors from spill clean-up.
-
Contaminated disposable labware (e.g., pipette tips, if used for handling solutions).
-
Step 2: Packaging the Waste - Containment and Labeling
-
Container Selection: Use a robust, sealable, and chemically compatible container for collecting the solid waste. A high-density polyethylene (HDPE) pail or a glass jar with a secure lid is often suitable.
-
Primary Contamination: For the pure chemical or residues, ensure they are placed in a primary container (e.g., the original vial or a new, clearly labeled one) that is then placed inside the larger halogenated waste container.
-
Contaminated Debris: Place contaminated items like gloves and wipes directly into the designated waste pail. It is good practice to line the pail with a clear plastic bag.[6]
-
Labeling: The moment the first piece of waste is added, the container must be labeled. The label should be clear, durable, and include the following information:
Step 3: Storage and Collection - Maintaining a Safe Environment
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, such as in a ventilated cabinet or under a fume hood.
-
Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leakage, or pressure buildup. The container should be kept closed except when adding waste.[4]
-
Arrange for Pickup: Once the container is approaching full (a recommended maximum of 75-90% capacity to allow for expansion),[4][5] or if the waste is no longer being generated, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
PART 3: Spill Management - Immediate Response Protocol
In the event of a small spill of this compound solid within a chemical fume hood:
-
Ensure PPE is worn.
-
Contain the spill: Prevent the powder from becoming airborne.
-
Clean-up: Gently sweep or wipe up the solid material with a damp paper towel (use water, but do not saturate). Avoid dry sweeping, which can generate dust.
-
Collect Debris: Place all contaminated cleaning materials into the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or acetone) and then with soap and water. Place the cleaning materials in the waste container.
-
For large spills, or any spill outside of a fume hood, evacuate the immediate area and contact your institution's EHS department for emergency response.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
References
- This compound phenylhydrazone. (n.d.). ResearchGate.
- Disposal of residue chemicals (chemicals in their original packaging). (2024-09-09). University of Oslo, Department of Chemistry.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University Research Safety.
- Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University.
- 6-bromopyridine-2-carboxaldehyde. (n.d.). Stenutz.
- Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. (n.d.). The Royal Society of Chemistry.
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021-07-06). MDPI.
- Biodegradation of pyridine in a completely mixed activated sludge process. (n.d.). PubMed.
- A Checklist For Packing & Shipping Hazardous Waste. (2024-07-31).
- Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde? (2020-09-13). Quora.
- Mechanochemical Degradation of Brominated Flame Retardants in Waste Printed Circuit Boards by Ball Milling. (n.d.). ResearchGate.
- Degradation of brominated flame retardant in computer housing plastic by supercritical fluids. (2025-08-06). ResearchGate.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020-07-20). PubMed.
- 6-Bromo-3-pyridinecarboxaldehyde. (n.d.). PubChem.
Sources
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- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ethz.ch [ethz.ch]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Bromopyridine-2-carbaldehyde
Welcome to your comprehensive guide on the safe and effective handling of 6-Bromopyridine-2-carbaldehyde (CAS No. 34160-40-2). As a crucial intermediate in pharmaceutical synthesis, advanced materials development, and chemical research, understanding its properties and associated hazards is paramount to ensuring both experimental success and, more importantly, your safety.[1] This guide moves beyond a simple checklist, providing the rationale behind each procedural step, grounded in the established principles of laboratory safety and chemical reactivity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a white to light brown crystalline powder.[1] While stable under normal conditions, it is classified as hazardous and requires careful handling.[2][3] The primary hazards associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or comes into contact with the skin.[2][3]
-
Skin and Eye Irritation: The compound is a known skin and eye irritant, capable of causing serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of the dust or fumes may cause respiratory irritation.[2][3]
Given these hazards, a thorough risk assessment should be conducted before any experiment. This involves evaluating the quantity of the chemical being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, preventing any direct contact.
Core PPE Requirements:
-
Eye and Face Protection: Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable choices.[5] Always inspect gloves for any signs of damage before use and wash your hands thoroughly after removing them.[4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect your skin and clothing.[5] For larger quantities or procedures with a high risk of contamination, chemical-resistant coveralls are recommended.
-
Respiratory Protection: When handling the solid compound, especially when weighing or transferring, a NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter is necessary to prevent inhalation.[6] All respiratory protection should be used in accordance with OSHA regulations (29 CFR 1910.134) or the equivalent European Standard.[2]
PPE Selection Guide: A Tabular Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Tight-sealing safety goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat or chemical-resistant apron | N95 dust mask or respirator with particulate filter |
| Preparing Solutions | Tight-sealing safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Required if not performed in a fume hood |
| Running Reactions | Tight-sealing safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Work should be conducted in a fume hood |
| Handling Waste | Tight-sealing safety goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat or chemical-resistant apron | N95 dust mask or respirator with particulate filter |
Workflow for Safe Handling and Experimentation
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to guide you from initial preparation to the final disposal of waste.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for a reaction involving this compound. Always refer to your specific experimental procedure and risk assessment.
-
Preparation:
-
Ensure your work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Tare a clean, dry weighing boat on an analytical balance.
-
Carefully transfer the required amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight and promptly close the stock container.
-
-
Dissolution:
-
In the fume hood, place the reaction flask containing a stir bar on a stir plate.
-
Add the appropriate solvent to the flask.
-
Slowly add the weighed this compound to the solvent while stirring to ensure it dissolves completely.
-
-
Reaction:
-
Set up the reaction apparatus in the fume hood.
-
Add other reagents as required by your specific protocol.
-
Monitor the reaction for any signs of unexpected changes.
-
Storage, Spill, and Disposal Plans: Ensuring a Safe Environment
Storage:
Proper storage is crucial for maintaining the integrity of this compound and preventing accidents.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Refrigeration (2-8°C) is recommended to maintain product quality.[1][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][7]
Spill and Emergency Procedures:
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Dispose of unused material and waste in accordance with federal, state, and local environmental regulations.[2][3]
-
Do not dispose of it down the drain or with regular trash.
-
Use a licensed professional waste disposal service to dispose of this material.[8]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to the advancement of science while prioritizing your well-being.
References
- Vertex AI Search. (n.d.). Mastering Air-Sensitive Reagents: A Guide to Handling this compound.
- Fisher Scientific. (2023, August 25). 6-Bromo-2-pyridinecarboxaldehyde - SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, December 22). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
Sources
- 1. Value of this compound in Organic Synthesis [hzsqchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
